molecular formula C34H34ClNO7 B174012 Fluorescent NIR 885 CAS No. 177194-56-8

Fluorescent NIR 885

Numéro de catalogue: B174012
Numéro CAS: 177194-56-8
Poids moléculaire: 604.1 g/mol
Clé InChI: RBRALSKYYWDESZ-NDUABGMUSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fluorescent NIR 885 is a useful research compound. Its molecular formula is C34H34ClNO7 and its molecular weight is 604.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34NO3.ClHO4/c1-3-35(4-2)28-16-15-22-17-23-9-7-10-24(32(23)37-31(22)20-28)18-25-11-8-12-26-19-27-21-36-30-14-6-5-13-29(30)34(27)38-33(25)26;2-1(3,4)5/h5-6,13-20H,3-4,7-12,21H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b24-18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRALSKYYWDESZ-NDUABGMUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=C1C=CC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](=C1C=CC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)/CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583386
Record name (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177194-56-8
Record name (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fluorescent NIR 885: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Long-Wavelength Cyanine (B1664457) Dye for Near-Infrared Imaging

Introduction

Fluorescent NIR 885 is a cyanine-based dye that operates in the near-infrared (NIR) spectrum, offering potential applications in various research fields, particularly in drug development and in vivo imaging.[1] As a member of the cyanine dye family, it possesses the characteristic polymethine chain linking two nitrogen-containing heterocyclic rings, a structure conducive to strong absorption and fluorescence in the longer wavelength regions of the electromagnetic spectrum. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical identity and photophysical characteristics, alongside a generalized experimental protocol for its potential application in preclinical imaging studies.

The primary advantage of utilizing dyes in the NIR window (typically 700-1700 nm) for biological imaging lies in the reduced scattering and absorption of light by endogenous biological components such as hemoglobin and water. This leads to deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum, making NIR dyes particularly valuable for non-invasive in vivo studies.[2][3]

Core Properties and Chemical Identity

This compound is identified by the Chemical Abstracts Service (CAS) number 177194-56-8 .[1] Its chemical formula is C34H34ClNO7, with a corresponding molecular weight of 604.09 g/mol .[1] The dye is structurally classified as a cyanine, a class of synthetic dyes known for their vibrant colors and strong fluorescence.

PropertyValueReference
CAS Number 177194-56-8[1]
Chemical Formula C34H34ClNO7[1]
Molecular Weight 604.09 g/mol [1]
Class Cyanine Dye[1]

Photophysical Characteristics

The defining features of a fluorescent dye are its absorption and emission spectra. This compound exhibits an excitation maximum at approximately 810 nm and an emission maximum at 885 nm . This positions its fluorescence peak firmly within the NIR-I window, making it suitable for applications requiring deep tissue imaging.

ParameterValueReference
Excitation Wavelength (λex) 810 nm
Emission Wavelength (λem) 885 nm
Molar Extinction Coefficient (ε) Data not available
Quantum Yield (Φ) Data not available

Potential Applications and Historical Context

This compound is cited in patent literature as a "photoprotective agent," specifically mentioned as compound 1-35 in patent WO2014006589A2.[1] While this suggests a potential application in cosmetics or materials science, its strong NIR fluorescence also points towards its utility in biomedical research, particularly for in vivo imaging. Dyes with similar spectral properties are commonly employed for preclinical studies in small animals to visualize biological processes, track drug delivery, and monitor disease progression.[4]

Experimental Protocols: A Generalized Approach for In Vivo Imaging

While a specific, validated protocol for this compound is not available in published literature, the following generalized protocol for in vivo imaging with a cyanine dye in a similar spectral range can be adapted. It is imperative that researchers optimize these protocols for their specific experimental setup, animal model, and imaging system.

Preparation of the Dye Conjugate

For targeted imaging, this compound would typically be conjugated to a targeting moiety, such as an antibody, peptide, or small molecule. This process generally involves a reactive form of the dye (e.g., NHS ester for targeting primary amines or a maleimide (B117702) for targeting thiols).

Conjugation_Workflow Dye This compound (Reactive Form) Reaction Conjugation Reaction (e.g., Amine Coupling) Dye->Reaction Target Targeting Moiety (e.g., Antibody) Target->Reaction Purification Purification (e.g., Size Exclusion Chromatography) Reaction->Purification Conjugate Fluorescently Labeled Targeting Moiety Purification->Conjugate

Caption: Workflow for conjugating this compound to a targeting molecule.

Animal Handling and Injection
  • All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • The fluorescent conjugate is typically dissolved in a biocompatible vehicle, such as sterile phosphate-buffered saline (PBS).

  • The solution is administered to the animal, commonly via intravenous (tail vein) injection. The optimal dose and concentration must be determined empirically.

In Vivo Fluorescence Imaging
  • The animal is anesthetized and placed in a small animal in vivo imaging system equipped for NIR fluorescence detection.

  • The imaging system should be configured with an excitation light source appropriate for 810 nm and an emission filter that captures light around 885 nm.

  • Whole-body images are acquired at various time points post-injection to monitor the biodistribution and target accumulation of the fluorescent conjugate.

InVivo_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Anesthetize Animal Injection Inject Fluorescent Conjugate (IV) Animal_Prep->Injection Place_Animal Position Animal in Imaging System Injection->Place_Animal Set_Parameters Set Excitation (810 nm) and Emission (885 nm) Filters Place_Animal->Set_Parameters Acquire_Images Acquire Images at Multiple Time Points Set_Parameters->Acquire_Images Analyze_Biodistribution Analyze Biodistribution and Target Accumulation Acquire_Images->Analyze_Biodistribution Ex_Vivo Optional: Ex Vivo Organ Imaging Analyze_Biodistribution->Ex_Vivo

Caption: Generalized workflow for in vivo fluorescence imaging.

Data Analysis
  • Image analysis software is used to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and major organs.

  • The signal-to-background ratio is calculated to assess the effectiveness of targeting.

  • For more detailed analysis, ex vivo imaging of dissected organs can be performed to confirm the biodistribution of the fluorescent probe.

Conclusion

This compound is a cyanine dye with emission in the near-infrared spectrum, making it a candidate for in vivo imaging applications. While key quantitative data on its photophysical properties, such as molar extinction coefficient and quantum yield, are not yet widely published, its known spectral characteristics provide a foundation for its exploration in research settings. The generalized protocols provided here offer a starting point for researchers and drug development professionals interested in utilizing this or similar long-wavelength fluorescent probes. As with any novel research tool, thorough characterization and optimization are essential for obtaining reliable and reproducible results.

References

An In-Depth Technical Guide to the Synthesis of Fluorescent NIR 885 Cyanine Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to the fluorescent near-infrared (NIR) 885 cyanine (B1664457) dye. The information is curated for professionals in research and drug development who are interested in the application of advanced fluorescent probes.

Introduction to NIR 885 Cyanine Dye

Fluorescent NIR 885, a member of the heptamethine cyanine dye family, is a near-infrared absorbing compound with significant potential in various biomedical applications. Its chemical designation is 2-((E)-2-((E)-2-chloro-3-((E)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride, and it is identified by the CAS number 177194-56-8. This dye is also referenced as compound 1-35 in patent WO2014006589 A2. The core structure features two benzo[e]indole moieties linked by a heptamethine chain containing a chlorinated cyclohexene (B86901) ring, which is characteristic of many NIR dyes designed for enhanced stability and specific spectral properties.

Physicochemical and Spectroscopic Properties

PropertyDescriptionTypical Values for Similar Dyes
Molecular Formula C₃₄H₃₄ClN₂⁺-
Molecular Weight 534.1 g/mol (cation)-
CAS Number 177194-56-8-
Appearance Dark colored solid-
Solubility Soluble in organic solvents like DMF, DMSO-
Absorption Max (λmax) Near-infrared region (~885 nm)750 - 900 nm
Emission Max (λem) Near-infrared region800 - 950 nm
Molar Extinction Coefficient (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.150,000 - 250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) The efficiency of the fluorescence process.0.1 - 0.3 in various solvents

Synthesis of NIR 885 Cyanine Dye

The synthesis of heptamethine cyanine dyes like NIR 885 generally involves the condensation of two heterocyclic precursors with a polymethine bridge-forming reagent. Although the specific, detailed experimental protocol for NIR 885 from its originating patent is not publicly available, a general synthetic approach can be outlined based on established methods for analogous dyes.

General Synthetic Pathway

The synthesis typically proceeds through two main stages: the preparation of the quaternary heterocyclic base and the subsequent condensation to form the final dye.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Heterocyclic Precursor cluster_1 Stage 2: Condensation Reaction A 1,1,2-Trimethyl-1H-benzo[e]indole C Quaternized Benzo[e]indolium (B1264472) Salt A->C Alkylation B Alkylating Agent (e.g., Methyl Tosylate) B->C D Quaternized Benzo[e]indolium Salt (2 eq.) F NIR 885 Cyanine Dye D->F Condensation in Pyridine (B92270)/Acetic Anhydride E Vilsmeier-Haack Reagent or Analogue (for chloro-cyclohexene bridge) E->F

General Synthetic Pathway for NIR 885
Experimental Protocol (Generalized)

This protocol is a representative example for the synthesis of similar heptamethine cyanine dyes and should be adapted and optimized for the specific synthesis of NIR 885.

Materials:

  • 1,1,2-Trimethyl-1H-benzo[e]indole

  • Methyl p-toluenesulfonate

  • Vilsmeier-Haack reagent precursor (e.g., N,N-dimethylformamide and phosphorus oxychloride) or a suitable chlorinated cyclohexene-based polymethine linker

  • Pyridine

  • Acetic anhydride

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Synthesis of the Quaternized Heterocyclic Base:

    • Dissolve 1,1,2-trimethyl-1H-benzo[e]indole in a suitable solvent.

    • Add an equimolar amount of methyl p-toluenesulfonate.

    • Heat the mixture under reflux for several hours.

    • Cool the reaction mixture to room temperature and precipitate the product by adding diethyl ether.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Condensation to Form NIR 885:

    • Suspend the quaternized benzo[e]indolium salt (2 equivalents) in a mixture of pyridine and acetic anhydride.

    • Add the polymethine bridge-forming reagent (1 equivalent) portion-wise while maintaining the reaction temperature.

    • Heat the reaction mixture at an elevated temperature for a specified duration, monitoring the reaction progress by UV-Vis-NIR spectroscopy for the appearance of the characteristic long-wavelength absorption peak.

    • After completion, cool the reaction mixture and precipitate the crude dye by adding a non-polar solvent.

  • Purification:

    • Collect the crude product by filtration.

    • Purify the dye using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

    • Collect the fractions containing the pure dye and evaporate the solvent under reduced pressure.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the purity by HPLC.

    • Record the absorption and emission spectra in a suitable solvent (e.g., ethanol or DMSO) to determine the λmax and ε, and to measure the quantum yield relative to a standard dye.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of NIR cyanine dyes.

Experimental_Workflow Start Start Synthesis Synthesis of NIR 885 Start->Synthesis Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification Structure_Validation Structural Characterization (NMR, MS) Purification->Structure_Validation Purity_Analysis Purity Assessment (HPLC) Structure_Validation->Purity_Analysis Photophysical_Analysis Spectroscopic Analysis (UV-Vis-NIR, Fluorescence) Purity_Analysis->Photophysical_Analysis Data_Analysis Data Analysis and Reporting Photophysical_Analysis->Data_Analysis End End Data_Analysis->End

Experimental Workflow for NIR 885 Synthesis

Conclusion

The synthesis of this compound cyanine dye, while requiring multi-step procedures, follows established principles of cyanine dye chemistry. The key to a successful synthesis lies in the careful preparation of the heterocyclic precursors and the controlled condensation to form the final heptamethine structure. Proper purification and thorough characterization are essential to ensure the quality and performance of the dye for its intended applications in research and development. This guide provides a foundational understanding for professionals to embark on the synthesis and utilization of this and similar advanced NIR fluorescent probes.

Fluorescent NIR 885: A Technical Guide to its Presumed Mechanism of Action and Application in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and vendor specifications lack detailed information regarding a specific fluorescent dye designated "NIR 885." This guide, therefore, provides an in-depth overview of the core principles and mechanisms of action of near-infrared (NIR) cyanine (B1664457) dyes, a class to which "Fluorescent NIR 885" is stated to belong. The data, protocols, and pathways described herein are based on well-characterized and commonly used NIR cyanine dyes, such as Indocyanine Green (ICG) and IRDye 800CW, which serve as representative examples. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to Near-Infrared (NIR) Cyanine Dyes

Near-infrared (NIR) fluorescence imaging, operating within the "optical window" of biological tissues (approximately 700-900 nm), offers significant advantages for in vivo studies.[1] This spectral range minimizes photon absorption by endogenous molecules like hemoglobin and water, and reduces tissue autofluorescence, leading to deeper tissue penetration and higher signal-to-background ratios.[1] Cyanine dyes are a prominent class of organic fluorophores extensively used for NIR imaging due to their high molar extinction coefficients, relatively high quantum yields, and tunable photophysical properties.[2]

Structurally, cyanine dyes consist of two nitrogen-containing heterocyclic rings linked by a polymethine chain.[2] The length of this chain is a key determinant of the dye's absorption and emission wavelengths. "this compound" is identified as a cyanine near-infrared-absorbing dye, suggesting it shares these fundamental characteristics.

Core Mechanism of Action: Photophysics and Biological Interaction

The mechanism of action of a fluorescent dye is rooted in its photophysical properties and its interactions with the biological environment.

Photophysical Principles

Upon absorbing a photon of light at its specific excitation wavelength, a cyanine dye molecule transitions to an excited electronic state. It then returns to its ground state through the emission of a photon at a longer wavelength (fluorescence). Key photophysical parameters that govern the performance of NIR cyanine dyes are summarized in the table below, with data for the representative dyes ICG and IRDye 800CW.

PropertyIndocyanine Green (ICG)IRDye 800CWDescription
Absorption Max (λabs) ~780 nm in plasma~774 nm in PBSThe wavelength at which the dye most efficiently absorbs light.
Emission Max (λem) ~810 nm in plasma~789 nm in PBSThe wavelength at which the dye emits the most intense fluorescence.
Molar Extinction Coefficient (ε) ~223,000 M-1cm-1~240,000 M-1cm-1 in PBSA measure of how strongly the dye absorbs light at a given wavelength.
Quantum Yield (Φ) ~0.01-0.08 in aqueous media~0.05-0.12 in aqueous mediaThe ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
Photostability ModerateHighThe ability of the dye to resist photochemical degradation upon exposure to light.

Note: These values can vary depending on the solvent, concentration, and binding to biological molecules.

Interaction with the Biological Milieu

In a biological system, the behavior of a cyanine dye is heavily influenced by its interactions with proteins and other macromolecules. For instance, ICG is known to bind non-covalently to plasma proteins, primarily albumin.[1] This binding can lead to:

  • Enhanced Fluorescence: The quantum yield of many cyanine dyes increases upon binding to proteins, as the rigid environment restricts non-radiative decay pathways.

  • Altered Pharmacokinetics: Protein binding influences the circulation time and biodistribution of the dye.

  • Spectral Shifts: The absorption and emission maxima can shift upon binding to macromolecules.

This interaction is a critical aspect of their mechanism of action in vivo, affecting their utility for applications such as angiography and tumor imaging.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results in NIR fluorescence imaging. Below are generalized, yet detailed, methodologies for in vitro and in vivo applications using NIR cyanine dyes.

In Vitro Cell Staining and Fluorescence Microscopy

This protocol outlines the steps for labeling cells with a NIR cyanine dye for microscopic analysis.

Materials:

  • NIR cyanine dye (e.g., IRDye 800CW NHS ester for covalent labeling)

  • Cells of interest cultured on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Mounting medium

  • Fluorescence microscope equipped with appropriate NIR laser lines and filters

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Dye Preparation: Prepare a stock solution of the NIR cyanine dye in anhydrous DMSO. Further dilute the stock solution in PBS or cell culture medium to the final working concentration (typically in the low micromolar range).

  • Cell Labeling:

    • For live-cell imaging, wash the cells once with warm PBS.

    • Incubate the cells with the dye-containing medium for a specified time (e.g., 15-30 minutes) at 37°C.

    • Wash the cells two to three times with warm PBS or culture medium to remove unbound dye.

  • Fixation (Optional): If endpoint analysis is desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate excitation and emission filter sets for the specific NIR dye.

In Vivo Small Animal Imaging

This protocol provides a general workflow for non-invasive NIR fluorescence imaging in a small animal model.

Materials:

  • NIR cyanine dye (e.g., ICG or IRDye 800CW)

  • Animal model (e.g., tumor-bearing mouse)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with a NIR laser and a sensitive CCD camera

  • Sterile saline or PBS for dye dilution

Procedure:

  • Animal Preparation: Anesthetize the animal using a calibrated vaporizer system. Place the animal on the imaging stage, ensuring its temperature is maintained.

  • Dye Administration:

    • Reconstitute the lyophilized NIR dye in sterile water or saline.

    • Administer the dye to the animal, typically via intravenous (tail vein) injection. The dose will depend on the specific dye and application.

  • Image Acquisition:

    • Immediately after injection, begin acquiring a series of images at various time points to monitor the biodistribution and clearance of the dye.

    • Set the imaging parameters (exposure time, laser power, filter selection) to achieve optimal signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and background areas.

    • Quantify the fluorescence intensity within the ROIs to determine the signal-to-background ratio over time.

  • Post-Imaging: Allow the animal to recover from anesthesia in a warm, clean cage. For terminal studies, euthanasia and ex vivo organ imaging can be performed to confirm dye distribution.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of NIR cyanine dyes in research.

General Mechanism of NIR Fluorescence

G General Mechanism of NIR Fluorescence GroundState Ground State ExcitedState Excited State GroundState->ExcitedState Excitation ExcitedState->GroundState Relaxation PhotonOut Photon Emission (Fluorescence) ExcitedState->PhotonOut NonRadiative Non-Radiative Decay (e.g., heat) ExcitedState->NonRadiative PhotonIn Photon Absorption (Excitation) PhotonIn->GroundState

Caption: A simplified diagram of the photophysical process of fluorescence.

In Vivo Imaging Experimental Workflow

G In Vivo NIR Imaging Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalPrep Animal Preparation (Anesthesia) Injection Dye Administration (e.g., IV injection) AnimalPrep->Injection DyePrep Dye Preparation (Reconstitution) DyePrep->Injection Imaging Image Acquisition (Time-course) Injection->Imaging ROI Region of Interest (ROI) Analysis Imaging->ROI ExVivo Ex Vivo Validation (Organ Imaging) Imaging->ExVivo Quant Quantification (Signal-to-Background) ROI->Quant

Caption: A typical workflow for an in vivo near-infrared fluorescence imaging experiment.

Targeted Imaging of EGFR Signaling Pathway

G Targeted Imaging of EGFR Signaling NIR_Dye NIR Cyanine Dye Conjugate NIR Dye-Antibody Conjugate NIR_Dye->Conjugate Antibody Anti-EGFR Antibody (e.g., Cetuximab) Antibody->Conjugate EGFR EGFR Conjugate->EGFR Binds to ImagingSystem In Vivo Imaging System Conjugate->ImagingSystem Detected by TumorCell Tumor Cell EGFR->TumorCell On surface of Signaling Downstream Signaling (Proliferation, Survival) EGFR->Signaling Activates Fluorescence Fluorescence Signal ImagingSystem->Fluorescence

Caption: A schematic illustrating the use of a NIR dye-antibody conjugate to target and visualize the EGFR pathway in cancer cells.

Visualization of Apoptosis via Caspase Activation

G Imaging Apoptosis with a Caspase-Activatable Probe ApoptoticStimulus Apoptotic Stimulus (e.g., Chemotherapy) Cell Cell ApoptoticStimulus->Cell Caspase Active Caspase-3 Cell->Caspase activates Probe NIR Probe (Quenched) Caspase->Probe cleaves Probe->Cell enters CleavedProbe Cleaved NIR Probe (Fluorescent) Probe->CleavedProbe Fluorescence Fluorescence Signal CleavedProbe->Fluorescence Imaging Imaging System Fluorescence->Imaging detected by

Caption: The mechanism of an activatable NIR probe for visualizing apoptosis through caspase-3 activity.

Conclusion

While specific details for "this compound" remain elusive, the principles governing the broader class of NIR cyanine dyes provide a robust framework for understanding its potential mechanism of action and applications. These dyes are powerful tools in biomedical research, enabling non-invasive, real-time visualization of biological processes deep within living organisms. By conjugating these fluorophores to targeting moieties or designing them to be activatable by specific enzymes, researchers can probe a wide array of signaling pathways and cellular events, contributing significantly to drug development and our understanding of disease. Further research and disclosure from manufacturers will be necessary to fully characterize the specific properties and optimal use of "this compound."

References

Excitation and emission spectra of Fluorescent NIR 885

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent near-infrared (NIR) dye, Fluorescent NIR 885. It includes key spectral properties, detailed experimental protocols for its use in fluorescence spectroscopy and in vivo imaging, and a relevant signaling pathway where such a probe could be applied.

Core Concepts of this compound

This compound is a cyanine-based dye that absorbs and emits light in the near-infrared spectrum.[1] Dyes in this spectral region are particularly advantageous for biological imaging due to the minimal autofluorescence of tissues and deeper light penetration compared to the visible spectrum.[2] These characteristics make NIR dyes like this compound ideal for sensitive in vivo imaging applications.

Spectral Properties

The defining characteristics of a fluorescent dye are its excitation and emission spectra. For this compound, these are centered in the NIR-I window.

PropertyValueReference
Excitation Maximum (λex) 810 nm[1]
Emission Maximum (λem) 885 nm[1]
Dye Class Cyanine (B1664457)[1]
Quantum Yield (Φ) Not specified in publicly available data. For many heptamethine cyanine dyes, quantum yields are moderate.[3]
Molar Extinction Coefficient (ε) Not specified in publicly available data. Cyanine dyes are known for their high molar absorptivities, often in the range of 150,000 to 300,000 M⁻¹cm⁻¹.[3]

Experimental Protocols

Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the fluorescence emission spectrum of this compound.

Objective: To determine the fluorescence emission spectrum and peak emission wavelength of this compound in a given solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., DMSO, ethanol)

  • Spectrofluorometer with a detector sensitive to the NIR range (e.g., equipped with an InGaAs detector)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble and stable. Cyanine dyes are often dissolved in organic solvents like DMSO or ethanol.[3]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the chosen solvent. Protect the solution from light to prevent photobleaching.

  • Working Solution Preparation: Dilute the stock solution to prepare a working solution with an absorbance of approximately 0.1 at the excitation maximum (810 nm) to minimize inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp and detectors to warm up for the recommended time.

    • Set the excitation wavelength to 810 nm.

    • Set the emission scan range to, for example, 820 nm to 950 nm.

    • Set the excitation and emission slit widths. A starting point of 5 nm for both is common for NIR dyes.[4]

    • Adjust the detector voltage (for PMT detectors) to ensure the signal is within the linear range and does not saturate the detector.

  • Blank Measurement: Fill a quartz cuvette with the solvent alone and record a blank spectrum. This will be subtracted from the sample spectrum to remove solvent-related signals, such as Raman scattering.

  • Sample Measurement:

    • Rinse the cuvette with the working solution of this compound and then fill it.

    • Place the cuvette in the sample holder of the spectrofluorometer.

    • Acquire the emission spectrum.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength of maximum fluorescence intensity.

In Vivo Imaging of Tumor Xenografts

This protocol provides a general framework for using a NIR dye like this compound, conjugated to a targeting moiety (e.g., an antibody against EGFR), for in vivo imaging of tumors in a small animal model.

Objective: To visualize tumor localization in a mouse model using a targeted NIR fluorescent probe.

Materials:

  • This compound conjugated to a targeting antibody (e.g., anti-EGFR)

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of EGFR-positive cancer cells)

  • In vivo imaging system equipped for NIR fluorescence detection

  • Anesthesia (e.g., isoflurane)

  • Sterile saline for injection

Procedure:

  • Probe Preparation: Reconstitute the lyophilized NIR dye-antibody conjugate in sterile saline to the desired concentration for injection.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • If the mouse is not hairless, remove the fur from the area to be imaged to reduce light scattering.

  • Probe Administration: Inject the fluorescent probe intravenously (e.g., via the tail vein). The optimal dose will need to be determined empirically.

  • Imaging:

    • Place the anesthetized mouse in the imaging chamber. The chamber should be heated to maintain the animal's body temperature.

    • Set the imaging system parameters for the specific dye (Excitation: ~810 nm, Emission filter: ~880-900 nm).

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal time for tumor visualization and clearance from non-target tissues.

  • Image Analysis:

    • Use the imaging system's software to analyze the fluorescence intensity in the tumor region compared to background tissues (e.g., muscle) to determine the signal-to-background ratio.

  • Ex Vivo Validation (Optional):

    • After the final in vivo imaging session, euthanize the mouse.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the fluorescent probe.

Signaling Pathway and Experimental Workflow Visualization

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

NIR fluorescent probes are frequently used to visualize and quantify the expression of cell surface receptors on cancer cells. A common target is the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many types of cancer and plays a key role in tumor growth and proliferation. A fluorescently labeled ligand or antibody that binds to EGFR can be used to image tumors expressing this receptor. The following diagram illustrates a simplified EGFR signaling cascade that is often studied using such targeted probes.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NIR_Probe This compound - Labeled Ligand (e.g., EGF) EGFR EGFR NIR_Probe->EGFR Binding Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2_Sos Grb2/Sos Autophosphorylation->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Nuclear Translocation & Transcription

Caption: Simplified EGFR signaling cascade initiated by ligand binding.

Experimental Workflow for Targeted NIR Imaging

The following diagram outlines a typical workflow for a research project involving the use of a targeted NIR fluorescent probe for cancer cell imaging. This workflow covers the key stages from probe selection and preparation to in vivo imaging and data analysis.

Experimental_Workflow Probe_Selection 1. Probe Selection (this compound) Conjugation 2. Conjugation (e.g., to anti-EGFR Ab) Probe_Selection->Conjugation Purification 3. Purification & Characterization Conjugation->Purification In_Vitro_Validation 4. In Vitro Validation (Cell Staining) Purification->In_Vitro_Validation Animal_Model 5. Animal Model Prep (Tumor Xenograft) In_Vitro_Validation->Animal_Model In_Vivo_Imaging 6. In Vivo Imaging Animal_Model->In_Vivo_Imaging Data_Analysis 7. Data Analysis (Signal-to-Background) In_Vivo_Imaging->Data_Analysis Ex_Vivo_Analysis 8. Ex Vivo Analysis (Biodistribution) In_Vivo_Imaging->Ex_Vivo_Analysis Conclusion 9. Conclusion Data_Analysis->Conclusion Ex_Vivo_Analysis->Conclusion

Caption: Experimental workflow for targeted NIR fluorescence imaging.

References

Navigating the Near-Infrared: A Technical Guide to Quantum Yield and Photostability of Dyes Emitting Around 885 nm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Quantum Yield and Photostability

Fluorescence Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for sensitive detection in various applications.

Photostability refers to the ability of a fluorescent dye to resist photochemical degradation upon exposure to light. Poor photostability, or photobleaching, can lead to a decrease in fluorescence signal over time, limiting the duration of imaging experiments and affecting the quantitative analysis of data.

Quantitative Data for NIR Dyes Emitting Near 885 nm

Due to the limited availability of specific data for "Fluorescent NIR 885," this section presents data for comparable and widely used NIR dyes, Indocyanine Green (ICG) and IR-820, which also exhibit emission in the NIR-I and NIR-II regions. This information provides a valuable benchmark for researchers working with dyes in this spectral window.

Table 1: Fluorescence Quantum Yield of Selected NIR Dyes

DyeSolvent/EnvironmentExcitation (nm)Emission (nm)Quantum Yield (Φ)Reference
Indocyanine Green (ICG)Water~780~820Low (~1-5%)[1][2]
Indocyanine Green (ICG)Ethanol~780~820~22%[1]
Indocyanine Green (ICG)DMSO~780~820~42%[1]
IR-820Water~793~8290.313%[3][4]
IR-82010% Fetal Bovine Serum (FBS)~793~8582.521%[3][4]

Table 2: Photostability of Selected NIR Dyes

DyeSolvent/EnvironmentIrradiation ConditionsObservationReference
Indocyanine Green (ICG)Water, Methanol (B129727), DMSOCW laser excitation to the S1 bandInitial degradation yield (ΦD,0) of ~10⁻³ in water, ~10⁻⁵ in methanol and DMSO.[5][5]
Indocyanine Green (ICG)Human PlasmaCW laser excitation to the S1 bandHigh photostability with an initial degradation yield (ΦD,0) of ~2 x 10⁻⁶.[5][5]
IR-820Aqueous SolutionVarious temperature and light conditionsDegradation half-times approximately double those of ICG.[6]
IR-82010% Fetal Bovine Serum (FBS)793 nm laser irradiation (20 mW/cm²) for 60 minNo noticeable decrease in emission intensity.[3][3]

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.[7][8][9][10]

Materials:

  • Spectrofluorometer with a corrected emission spectrum feature

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample of interest (unknown quantum yield)

  • Standard dye with a known quantum yield in the NIR region (e.g., IR-26)[11]

  • Solvent (the same for both sample and standard if possible)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]

  • Measure the absorption spectra of all solutions using the UV-Vis spectrophotometer and determine the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the entire emission spectrum is recorded.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the relative quantum yield (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²

    Where:

    • Φ_standard is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Assessment of Photostability

This protocol provides a general method for evaluating the photostability of a fluorescent dye in solution.[12][13][14][15]

Materials:

  • Light source with a defined spectral output (e.g., xenon lamp or laser)

  • Spectrofluorometer or a fluorescence microscope with a photometer

  • Quartz cuvette or microscope slide

  • Solution of the fluorescent dye of interest

  • Dark control sample (same solution kept in the dark)

Procedure:

  • Prepare a solution of the fluorescent dye in the desired solvent and place it in a quartz cuvette or on a microscope slide.

  • Measure the initial fluorescence intensity (F₀) of the sample before light exposure.

  • Expose the sample to the light source for a defined period. The intensity and wavelength of the light should be controlled and recorded.

  • Measure the fluorescence intensity (Fₜ) at different time intervals during the exposure.

  • Simultaneously, monitor the fluorescence intensity of the dark control to account for any changes not related to photobleaching.

  • Plot the normalized fluorescence intensity (Fₜ / F₀) as a function of exposure time. The rate of decay of this curve is an indicator of the dye's photostability. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualization of Experimental Workflows

In Vivo Fluorescence Imaging Workflow

The following diagram illustrates a typical workflow for an in vivo fluorescence imaging experiment using a NIR dye. This process is fundamental in preclinical research for tracking cells, monitoring disease progression, and evaluating drug efficacy.

InVivo_Imaging_Workflow cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Dye_Formulation NIR Dye Formulation Injection Dye Administration (e.g., intravenous) Dye_Formulation->Injection Animal_Model Animal Model Preparation Animal_Model->Injection Imaging_System In Vivo Imaging System (e.g., IVIS, Pearl) Injection->Imaging_System Data_Acquisition Image Acquisition (Time-lapse) Imaging_System->Data_Acquisition Image_Processing Image Processing (e.g., background subtraction) Data_Acquisition->Image_Processing Quantification Signal Quantification (Region of Interest analysis) Image_Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

A generalized workflow for in vivo fluorescence imaging experiments.
Relative Quantum Yield Measurement Workflow

This diagram outlines the key steps involved in determining the relative quantum yield of a fluorescent dye.

Quantum_Yield_Workflow start Start prep Prepare Dilute Solutions (Sample & Standard) start->prep abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep->abs_spec em_spec Measure Emission Spectra (Spectrofluorometer) prep->em_spec calculate Calculate Relative Quantum Yield abs_spec->calculate integrate Integrate Emission Spectra em_spec->integrate integrate->calculate end End calculate->end

Workflow for relative quantum yield determination.

Conclusion

The selection of a fluorescent dye for any application, particularly in the demanding fields of biomedical research and drug development, requires a thorough understanding of its performance characteristics. While specific data for "this compound" remains elusive, the information presented for comparable cyanine (B1664457) dyes such as ICG and IR-820 provides a solid foundation for researchers. By following standardized protocols for measuring quantum yield and photostability, scientists can make informed decisions about the suitability of a particular NIR dye for their experimental needs, ultimately leading to more reliable and reproducible results.

References

Technical Guide: Determination of Molar Extinction Coefficient for Near-Infrared (NIR) Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorescent dyes are critical tools in biomedical research and drug development, offering advantages like deep tissue penetration and reduced autofluorescence for in vivo imaging.[1][2] A key photophysical parameter for any fluorescent dye is its molar extinction coefficient (ε), which quantifies how strongly the molecule absorbs light at a specific wavelength. An accurate determination of ε is fundamental for quantitative applications, including determining the concentration of dye-protein conjugates and assessing the brightness of fluorescent probes.[3][4]

This guide provides a comprehensive overview of the principles and a detailed experimental protocol for determining the molar extinction coefficient of NIR fluorescent dyes, with a focus on "Fluorescent NIR 885," a cyanine-based dye.[5] While specific quantitative data for this compound is not publicly available, this document outlines the methodology to obtain this critical parameter.

Core Concepts: The Beer-Lambert Law

The determination of the molar extinction coefficient is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[6] The law is expressed as:

A = εlc

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

  • l is the optical path length of the cuvette (typically 1 cm)

  • c is the molar concentration of the dye (in M)

By measuring the absorbance of a solution with a known concentration and path length, the molar extinction coefficient can be calculated.

Quantitative Data Summary

ParameterSymbolValueUnitsSolvent/Buffer
Molar Extinction Coefficientε[To be determined]M⁻¹cm⁻¹[Specify solvent]
Maximum Absorption Wavelengthλmax[To be determined]nm[Specify solvent]
Quantum YieldΦ[If measured]-[Specify solvent]
Excitation Wavelengthλex[If measured]nm[Specify solvent]
Emission Wavelengthλem[If measured]nm[Specify solvent]

Detailed Experimental Protocol

This section outlines a detailed, step-by-step methodology for determining the molar extinction coefficient of a fluorescent NIR dye.

4.1. Materials and Equipment

  • High-purity NIR fluorescent dye (e.g., this compound)

  • Analytical balance

  • Spectrophotometer capable of measuring in the NIR range

  • Quartz cuvettes with a known path length (e.g., 1 cm)

  • High-purity solvent (e.g., DMSO, ethanol, or an appropriate buffer, ensuring the dye is fully soluble and stable)

  • Volumetric flasks and precision pipettes

4.2. Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Weigh Dye B Dissolve in Solvent A->B High-purity solvent C Prepare Stock Solution (Known Concentration) B->C Volumetric flask D Serial Dilutions C->D Precision pipettes E Record UV-Vis-NIR Spectrum D->E Quartz cuvette F Identify λmax E->F G Measure Absorbance at λmax F->G H Plot Absorbance vs. Concentration G->H I Perform Linear Regression H->I J Calculate ε from Slope I->J Slope = ε * l

References

Commercial Sources and Technical Guide for Fluorescent NIR 885

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available fluorescent dyes emitting in the near-infrared (NIR) spectrum, specifically focusing on those with an emission maximum at or around 885 nm. This guide is intended for researchers, scientists, and drug development professionals utilizing NIR fluorescence for applications such as in vivo imaging, microscopy, and cell-based assays.

Introduction to NIR Fluorescence

Near-infrared (NIR) fluorescence imaging, typically utilizing the spectral window between 700 and 1700 nm, offers significant advantages for biological applications. Compared to imaging in the visible spectrum, NIR light experiences lower absorption and scattering by biological tissues, leading to deeper tissue penetration and reduced autofluorescence. This results in a higher signal-to-background ratio, enabling more sensitive and clearer visualization of biological structures and processes in vitro and in vivo.

Commercial Sources of Fluorescent Dyes with ~885 nm Emission

Currently, the primary commercially available fluorescent dye with a specific emission maximum at 885 nm is Fluorescent NIR 885 .

This compound

Table 1: Specifications of this compound

PropertyValueSource
Supplier MedChemExpress[1]
CAS Number 177194-56-8
Excitation Max (λex) 810 nm[1]
Emission Max (λem) 885 nm[1]
Molecular Weight 604.09 g/mol
Quantum Yield (Φ) Not Provided
Molar Extinction Coefficient (ε) Not Provided
Other Potential Commercial Dyes in the ~880-890 nm Range

Research indicates the existence of other cyanine (B1664457) derivatives with emissions in this spectral region. A study on barbiturate-cyanine dyes mentions a derivative designated BC885 , suggesting research and development in this specific NIR window.[2] However, at the time of this guide's compilation, the direct commercial availability and detailed specifications of BC885 and other similar dyes could not be confirmed. Researchers interested in this spectral range are encouraged to monitor scientific literature and supplier catalogs for new product releases.

Experimental Protocols

While specific, validated protocols for "this compound" are not widely published, general methodologies for using NIR fluorescent dyes in common applications can be adapted. The following sections provide detailed, representative protocols for in vivo imaging and cell staining.

In Vivo Small Animal Imaging

This protocol outlines a general procedure for non-invasive imaging of small animals using a NIR fluorescent probe.

Materials:

  • NIR fluorescent dye (e.g., this compound)

  • Anesthesia (e.g., isoflurane)

  • Small animal (e.g., mouse)

  • In vivo imaging system equipped with appropriate lasers and filters (e.g., excitation around 810 nm, emission filter centered around 885 nm)

  • Warming pad

Procedure:

  • Probe Preparation: Dissolve the NIR dye in a biocompatible solvent (e.g., DMSO) and then dilute to the desired concentration in sterile phosphate-buffered saline (PBS). The final concentration will need to be optimized for the specific application and animal model.

  • Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane. Place the anesthetized animal on the imaging platform, ensuring it is kept warm with a warming pad.

  • Probe Administration: Inject the prepared fluorescent probe into the animal via an appropriate route (e.g., intravenous tail vein injection). The volume and concentration of the injectate should be determined based on the animal's weight and the specific experimental goals.

  • Image Acquisition:

    • Place the animal inside the light-tight imaging chamber.

    • Select the appropriate excitation and emission filters for the specific NIR dye. For a dye with an 810 nm excitation and 885 nm emission, a 780-820 nm excitation filter and an 870-900 nm emission filter would be suitable.

    • Acquire images at various time points post-injection to monitor the biodistribution and clearance of the probe.

  • Data Analysis: Analyze the acquired images to quantify the fluorescent signal in regions of interest.

Logical Workflow for In Vivo Imaging

in_vivo_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Prepare NIR Dye Solution B Anesthetize Animal C Administer Dye B->C D Acquire Images C->D E Analyze Data D->E

Caption: A streamlined workflow for conducting in vivo NIR fluorescence imaging experiments.

Cellular Staining for Fluorescence Microscopy

This protocol provides a general method for staining cells with a NIR fluorescent dye for subsequent imaging by fluorescence microscopy.

Materials:

  • NIR fluorescent dye

  • Cells in culture (adherent or suspension)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets

  • Mounting medium

  • Fluorescence microscope with appropriate NIR laser lines and emission filters

Procedure:

  • Cell Preparation:

    • For adherent cells, grow them on coverslips in a petri dish.

    • For suspension cells, they can be stained in tubes.

  • Fixation:

    • Aspirate the culture medium and wash the cells with PBS.

    • Add the fixative and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (if necessary):

    • If staining intracellular components, incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Dilute the NIR dye to the desired concentration in PBS or an appropriate buffer. The optimal concentration needs to be determined empirically.

    • Incubate the cells with the dye solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips with a suitable mounting medium onto microscope slides.

    • Image the stained cells using a fluorescence microscope equipped with a laser line near 810 nm for excitation and an emission filter that collects light around 885 nm.

Signaling Pathway for a Hypothetical NIR-Labeled Antibody

signaling_pathway NIR_Dye_Antibody NIR Dye-Labeled Antibody Cell_Surface_Receptor Cell Surface Receptor NIR_Dye_Antibody->Cell_Surface_Receptor Binding Endocytosis Endocytosis Cell_Surface_Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Signal_Detection Fluorescence Detection Lysosome->Signal_Detection Imaging

Caption: Internalization and detection of a NIR dye-labeled antibody targeting a cell surface receptor.

Data Presentation and Visualization

The ability to compare the photophysical properties of different fluorescent dyes is crucial for selecting the appropriate probe for a given experiment. While comprehensive data for dyes emitting at 885 nm is currently limited, Table 2 provides a template for comparing key parameters of NIR dyes.

Table 2: Comparison of NIR Fluorescent Dyes

Dye NameSupplierExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound MedChemExpress810885Not ProvidedNot Provided
Hypothetical Dye ASupplier X8208900.15200,000
Hypothetical Dye BSupplier Y8058800.20250,000

Conclusion

The availability of commercial fluorescent dyes with emission maxima around 885 nm, such as this compound, opens up possibilities for extending the spectral range of NIR imaging and multiplexing experiments. However, the lack of publicly available, detailed photophysical data for these probes presents a challenge for researchers. It is anticipated that as the demand for fluorophores in this longer NIR window grows, more options with comprehensive characterization will become commercially available. The experimental protocols provided in this guide offer a starting point for the utilization of these novel probes in various biological research applications. Researchers are advised to optimize these protocols for their specific experimental conditions and to consult the manufacturer's instructions for any newly available dyes.

References

Fluorescent NIR 885: A Technical Guide for Advanced In-Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safety, handling, and application of Fluorescent NIR 885, a cyanine-based dye with utility in the near-infrared (NIR) spectrum. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are leveraging NIR fluorescence for in-vivo imaging and other advanced applications.

Introduction to this compound

This compound is a near-infrared absorbing cyanine (B1664457) dye.[1][2] Such dyes are of significant interest in biomedical research due to their emission in the NIR window (700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and reduced light scattering, allowing for deeper tissue penetration and higher signal-to-noise ratios in in-vivo imaging.[3]

Physicochemical and Spectroscopic Properties

While comprehensive, experimentally determined photophysical data for this compound is not extensively available in peer-reviewed literature, the following tables summarize the available information from suppliers and provide representative data from similar well-characterized NIR cyanine dyes.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
CAS Number 177194-56-8[1][2]
Chemical Formula C₃₄H₃₄ClNO₇[1]
Molecular Weight 604.09 g/mol [1]
Appearance Solid[1]
Synonyms 6-(Diethylamino)-4-(9,10-dihydro-6H,8H-5,12-dioxatetraphen-11-ylmethylene)xanthylium perchlorate[1]

Table 2: Spectroscopic Properties of this compound and Representative NIR Dyes

PropertyThis compoundRepresentative NIR Dyes (e.g., Cy7, IRDye 800CW)Source
Excitation Maximum (λex) 810 nm~750 - 780 nm[2]
Emission Maximum (λem) 885 nm~780 - 810 nm[1][2]
Molar Extinction Coefficient (ε) Data not available150,000 - 250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Data not available0.1 - 0.3
Solubility Data not availableSoluble in organic solvents (DMSO, DMF), limited in aqueous solutions

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following safety and handling guidelines are based on information for similar fluorescent dyes and should be strictly followed.

Table 3: Safety and Handling Precautions

CategoryGuideline
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. For handling the solid form, a type N95 (US) or equivalent respirator is recommended to avoid inhalation of dust particles.[1]
Handling Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.
Storage Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. It is classified as a non-combustible solid.[1]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
First Aid (Skin) In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
First Aid (Ingestion) Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
First Aid (Inhalation) Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Disposal Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following protocols are adapted from established methods for other NIR cyanine dyes used in in-vivo and in-vitro imaging and should be optimized for your specific experimental setup.

In-Vivo Imaging in Small Animals (e.g., Mice)

This protocol provides a general workflow for systemic delivery and imaging of a NIR dye.

4.1.1 Materials

  • This compound

  • Vehicle for solubilization (e.g., DMSO, ethanol)

  • Saline or PBS for dilution

  • Anesthetic (e.g., isoflurane)

  • In-vivo imaging system equipped with appropriate excitation and emission filters

4.1.2 Procedure

  • Dye Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).

    • Vortex or sonicate to ensure complete dissolution.

    • For injection, dilute the stock solution in sterile saline or PBS to the desired final concentration. The final concentration of the organic solvent should be minimized (typically <5% of the total injection volume) to avoid toxicity.

  • Animal Preparation:

    • Anesthetize the animal using a calibrated vaporizer with isoflurane.

    • Place the animal on the imaging platform and maintain anesthesia throughout the imaging session.

  • Dye Administration:

    • Administer the diluted dye solution via an appropriate route (e.g., tail vein injection for systemic distribution). The volume and concentration will depend on the animal model and experimental goals and should be optimized.

  • Image Acquisition:

    • Acquire images at various time points post-injection to monitor the biodistribution and clearance of the dye.

    • Use an in-vivo imaging system with an excitation filter centered around 810 nm and an emission filter that captures wavelengths at or above 885 nm.

    • Optimize acquisition parameters such as exposure time and binning to achieve a good signal-to-noise ratio.

  • Post-Imaging Analysis:

    • At the end of the experiment, euthanize the animal and excise organs of interest for ex-vivo imaging to confirm the biodistribution of the dye.

In-Vitro Cellular Imaging

This protocol outlines a general procedure for labeling cells with a lipophilic cyanine dye.

4.2.1 Materials

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

4.2.2 Procedure

  • Cell Culture:

    • Plate cells on a suitable imaging dish or slide and allow them to adhere overnight.

  • Dye Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

  • Cell Staining:

    • Remove the old medium from the cells and wash once with PBS.

    • Add the dye-containing medium to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C. Incubation time and dye concentration should be optimized to achieve sufficient staining with minimal cytotoxicity.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with PBS or fresh culture medium to remove unbound dye.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with an excitation source around 810 nm and an emission filter capturing wavelengths at or above 885 nm.

Visualizations

Logical Workflow for In-Vivo Imaging

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dye_prep Dye Preparation (Solubilization & Dilution) injection Dye Administration (e.g., IV Injection) dye_prep->injection animal_prep Animal Preparation (Anesthesia) animal_prep->injection imaging In-Vivo Imaging (Time-course) injection->imaging ex_vivo Ex-Vivo Organ Imaging imaging->ex_vivo data_analysis Data Analysis ex_vivo->data_analysis

Caption: A logical workflow for a typical in-vivo imaging experiment using a NIR dye.

Potential Cellular Uptake and Localization

Some cationic cyanine dyes are known to accumulate in mitochondria due to the mitochondrial membrane potential. While the specific localization of this compound has not been documented, a potential pathway can be visualized.

cellular_uptake extracellular Extracellular This compound cell_membrane Cell Membrane extracellular->cell_membrane Passive Diffusion cytoplasm Cytoplasm cell_membrane->cytoplasm mitochondrion Mitochondrion cytoplasm->mitochondrion Accumulation (Membrane Potential Driven)

Caption: A potential pathway for cellular uptake and mitochondrial accumulation of a cationic NIR dye.

Conclusion

This compound offers potential for deep-tissue in-vivo imaging due to its emission in the near-infrared spectrum. While specific photophysical and biological data for this particular dye are limited, this guide provides a foundational understanding of its properties, safety considerations, and general experimental protocols based on the broader class of cyanine dyes. Researchers are encouraged to perform thorough characterization and optimization for their specific applications to ensure reliable and reproducible results.

References

The Researcher's Guide to In Vivo Imaging: Harnessing the Power of the Near-Infrared Window

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for Scientists and Drug Development Professionals

In the intricate landscape of preclinical research and drug development, the ability to non-invasively visualize biological processes within a living organism is paramount. In vivo imaging provides a real-time window into disease progression, therapeutic efficacy, and pharmacokinetic profiles. Among the various imaging modalities, fluorescence imaging in the near-infrared (NIR) spectrum has emerged as a powerful tool, offering unparalleled penetration depth and signal-to-noise ratio. This technical guide delves into the core principles of NIR imaging, providing researchers with the foundational knowledge to design, execute, and interpret in vivo fluorescence studies.

The Near-Infrared Advantage: Peering Deeper into Biological Systems

The primary challenge in optical imaging of living tissue is the significant absorption and scattering of light by endogenous components such as hemoglobin, melanin, and water. The "optical window" in the NIR region, spanning from approximately 650 to 2500 nm, represents a spectral range where these effects are minimized, allowing for deeper tissue penetration.[1][2] This window is broadly categorized into three distinct regions: NIR-I, NIR-II, and the emerging NIR-III (or short-wave infrared, SWIR) window.[3][4][5]

Imaging in the longer wavelength NIR-II and NIR-III windows offers significant advantages over the traditional NIR-I window. The reduced photon scattering at these wavelengths leads to sharper images with higher spatial resolution.[4][5][6] Furthermore, tissue autofluorescence is substantially diminished in the NIR-II and NIR-III regions, resulting in a significantly improved signal-to-background ratio.[5][6][7] These enhancements enable the visualization of finer anatomical details and the detection of weaker fluorescent signals from deep-seated tissues.[6][7]

Quantitative Comparison of NIR Imaging Windows

To aid in the selection of the appropriate imaging strategy, the following table summarizes the key quantitative parameters of the different NIR windows.

ParameterNIR-INIR-IINIR-III / SWIR
Wavelength Range 650 - 950 nm[1]1000 - 1700 nm[7][8]1600 - 1870 nm[2]
Typical Penetration Depth < 1 cm[9]5 - 20 mm[5][10]> 10 mm
Spatial Resolution LowerHigh (µm scale)[6][7]Potentially Higher
Signal-to-Background Ratio ModerateHigh[4][5]Very High
Primary Absorbers HemoglobinWaterWater
Primary Scatterer Tissue componentsReduced scatteringSignificantly reduced scattering
Typical Detectors Silicon (Si)-based CCDIndium Gallium Arsenide (InGaAs)Indium Gallium Arsenide (InGaAs)

Essential Tools: Fluorophores for In Vivo NIR Imaging

The selection of an appropriate fluorescent probe is critical for the success of any in vivo imaging experiment. A variety of NIR fluorophores have been developed, each with its own unique set of properties.

Fluorophore TypeExamplesKey AdvantagesKey Disadvantages
Organic Dyes Indocyanine Green (ICG)[6], IRDye800CW[11]Small size, good biocompatibility, FDA-approved options (ICG)[6]Lower quantum yield and photostability compared to nanoparticles.
Quantum Dots (QDs) CdSe/ZnS, CdTe/ZnS[12]High quantum yield, photostability, tunable emission spectra.[13][14]Potential for heavy metal toxicity, larger hydrodynamic size.
Single-Walled Carbon Nanotubes (SWCNTs) Various functionalized SWCNTsPhotostable, emit in the NIR-II window.[15]Can be complex to functionalize and purify, potential for long-term toxicity.
Rare-Earth Nanoparticles NaYF4:Er, YbBright emission in NIR-II, photostable.Larger size, potential for long-term accumulation.

Experimental Corner: Protocols for Success

The following sections provide a detailed, generalized methodology for conducting in vivo NIR fluorescence imaging experiments in a murine model.

Animal Preparation: Setting the Stage for Clear Imaging
  • Animal Model Selection: Athymic nude mice (nu/nu) are often preferred for fluorescence imaging to minimize light scattering and absorption by fur.[16] For haired mouse strains, the hair over the region of interest must be removed prior to imaging using electric clippers followed by a chemical depilatory agent.[17][18]

  • Dietary Considerations: For imaging in the lower end of the NIR-I spectrum, it is advisable to switch the animals to a low-chlorophyll (alfalfa-free) diet for at least two weeks prior to imaging to reduce autofluorescence from the gastrointestinal tract.[19]

  • Anesthesia: Anesthesia is crucial to immobilize the animal during image acquisition. Inhalation anesthesia with isoflurane (B1672236) (1.5-2.5% in oxygen) is commonly used and delivered via a nose cone within the imaging chamber.[17][18][20] The animal's vital signs should be monitored throughout the procedure.[21]

Probe Administration: Delivering the Messenger

The route of administration depends on the biological question and the properties of the fluorescent probe.

  • Intravenous (IV) Injection: For systemic delivery and imaging of vascular-related processes or targeting tumors, intravenous injection via the tail vein is the most common method.[22][23]

    • Warm the mouse's tail using a heat lamp or warm water to dilate the tail vein.

    • Load the sterile, well-dispersed nanoparticle or dye solution into an insulin (B600854) syringe (typically 27-30 gauge needle).[22]

    • Secure the mouse in a restraint device.

    • Clean the tail with 70% ethanol.

    • Carefully insert the needle into one of the lateral tail veins and slowly inject the solution (typically 100-200 µL).[22]

Imaging System Setup and Data Acquisition: Capturing the Signal
  • System Initialization: Turn on the imaging system and allow the CCD camera to cool to its operating temperature (e.g., -90°C) to minimize thermal noise.[19][24]

  • Animal Placement: Place the anesthetized mouse on the heated stage within the light-tight imaging chamber.[17][18] Ensure the animal is positioned to optimize signal detection from the region of interest.

  • Imaging Parameters:

    • Excitation Source: Select the appropriate laser or filtered light source with a wavelength that efficiently excites the chosen fluorophore.[25] For NIR-II imaging, an 808 nm laser is often used.[9]

    • Emission Filter: Choose a long-pass or band-pass filter that specifically allows the emitted fluorescence from the probe to reach the detector while blocking the excitation light and shorter wavelength autofluorescence.[25] For NIR-II imaging, a >1000 nm long-pass filter is typically used.

    • Exposure Time: The exposure time will depend on the brightness of the probe and the signal intensity. It is often determined empirically to achieve a good signal-to-noise ratio without saturating the detector.[26]

    • Binning: Binning combines adjacent pixels to increase sensitivity, which can be useful for detecting weak signals, but at the cost of spatial resolution.[26]

    • Field of View (FOV): Adjust the FOV to encompass the entire animal or zoom in on a specific region of interest.

  • Image Acquisition: Acquire a pre-injection (baseline) image of the animal to account for any background signal. Following probe administration, acquire images at various time points to monitor the biodistribution and target accumulation of the probe.[9][19]

Data Analysis: From Images to Insights
  • Region of Interest (ROI) Analysis: Draw ROIs around the target tissue (e.g., tumor) and a background region to quantify the fluorescence intensity.[25]

  • Signal Quantification: The signal is often expressed as radiant efficiency or total photon flux.[19]

  • Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average signal intensity in the tumor ROI by the average signal intensity in a background ROI. A higher TBR indicates better target-specific accumulation of the probe.

Visualizing the Biology: Signaling Pathways and Workflows

To illustrate the application of these principles, the following diagrams, generated using the DOT language, depict a common signaling pathway investigated with NIR imaging and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF (Ligand) EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[14][27] NIR-labeled antibodies or ligands targeting EGFR can be used to visualize tumor localization and monitor therapeutic response.[11]

InVivo_Imaging_Workflow AnimalPrep Animal Preparation (Hair Removal, Anesthesia) ProbeAdmin Probe Administration (e.g., IV Injection) AnimalPrep->ProbeAdmin ImageAcq Image Acquisition (IVIS Spectrum) ProbeAdmin->ImageAcq DataAnalysis Data Analysis (ROI, TBR) ImageAcq->DataAnalysis Interpretation Biological Interpretation DataAnalysis->Interpretation

In Vivo Imaging Workflow

This diagram outlines the logical progression of a typical in vivo NIR fluorescence imaging experiment, from initial animal preparation to the final interpretation of the biological significance of the imaging data.[17][18][19]

References

Fluorescent NIR 885: A Technical Guide to its Photoprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) radiation constitutes a significant portion of the solar spectrum that reaches the Earth's surface. While the damaging effects of ultraviolet (UV) radiation are well-established, the impact of NIR radiation on skin health is an area of growing research interest. Emerging evidence suggests that NIR can induce cellular responses, including the generation of reactive oxygen species (ROS), which contribute to photoaging and other photodamage. This has led to the exploration of photoprotective agents that specifically target the NIR region. Fluorescent NIR 885, a cyanine-based dye, has been identified as a potential candidate for such applications. This technical guide provides a comprehensive overview of the available information on this compound and outlines relevant experimental protocols and potential signaling pathways involved in its photoprotective action.

Core Compound: this compound

This compound is a near-infrared absorbing cyanine (B1664457) dye.[1] Its potential as a photoprotective agent is primarily mentioned in patent literature, specifically WO2014006589, which describes its use in cosmetic compositions.[1] Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. Their extended π-conjugated systems are responsible for their strong absorption in the NIR spectrum.

Table 1: Properties of this compound

PropertyValue/InformationSource
Chemical Class Cyanine Dye[1]
CAS Number 177194-56-8
Application Photoprotective Agent[1]
Mentioned in Patent WO2014006589[1]

Experimental Protocols for Assessing Photoprotective Efficacy

While specific protocols for this compound are not published, the following established methods can be adapted to evaluate its photoprotective capabilities.

In Vitro Sun Protection Factor (SPF) Determination

This protocol determines the effectiveness of a photoprotective agent in absorbing or blocking UV radiation.

Methodology:

  • Sample Preparation: Prepare a formulation containing this compound at a desired concentration in a suitable vehicle.

  • Substrate Application: Apply a standardized amount (e.g., 1.3 mg/cm²) of the formulation evenly onto a roughened polymethyl methacrylate (B99206) (PMMA) plate.[2]

  • Spectrophotometric Measurement: Measure the absorbance of the sample-coated plate in the UV range (290-400 nm) using a spectrophotometer equipped with an integrating sphere.[2]

  • SPF Calculation: The in vitro SPF is calculated from the absorbance values using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.[2]

Cellular Photoprotection Assay

This assay assesses the ability of the compound to protect human skin cells from UV-induced damage.

Methodology:

  • Cell Culture: Culture human keratinocytes (e.g., HaCaT cells) or dermal fibroblasts in appropriate cell culture conditions.

  • Treatment: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • UVB Irradiation: Expose the cells to a controlled dose of UVB radiation known to induce significant cell death in unprotected cells.

  • Cell Viability Assessment: After a post-irradiation incubation period (e.g., 24-48 hours), determine cell viability using a standard method such as the MTT assay or neutral red uptake assay.[3]

  • Data Analysis: Compare the viability of cells treated with this compound to that of untreated, irradiated control cells to determine the percentage of photoprotection.

Reactive Oxygen Species (ROS) Production Assay

This protocol measures the capacity of the compound to mitigate the generation of ROS in cells upon exposure to radiation.

Methodology:

  • Cell Culture and Treatment: Culture human keratinocytes and treat them with this compound as described in the cellular photoprotection assay.

  • Fluorescent Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[4]

  • Irradiation: Expose the cells to UV or a combination of UV and NIR radiation.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.[4]

  • Analysis: Compare the ROS levels in cells treated with this compound to those in untreated, irradiated cells.

DNA Damage Assessment

This assay evaluates the ability of the compound to prevent DNA damage in cells following UV exposure.

Methodology:

  • Cell Culture, Treatment, and Irradiation: Follow the same initial steps as the cellular photoprotection assay.

  • DNA Extraction: After irradiation, lyse the cells and extract the genomic DNA.

  • DNA Damage Quantification: Quantify DNA damage using methods such as the comet assay (single-cell gel electrophoresis) to detect DNA strand breaks or by using specific antibodies to detect UV-induced photoproducts like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) via an ELISA-based method.[5][6]

  • Analysis: Compare the extent of DNA damage in cells treated with this compound to that in unprotected, irradiated cells.

Potential Signaling Pathways in Photoprotection

The photoprotective effects of NIR agents like this compound may involve the modulation of several key cellular signaling pathways that respond to radiation-induced stress. While specific studies on this compound are unavailable, the following pathways are known to be activated by UV and, in some cases, NIR radiation, and are critical in determining cell fate.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

UV radiation is a potent activator of the MAPK pathways (ERK, JNK, and p38), which are involved in regulating inflammation, apoptosis, and cellular stress responses.[7][8] Photoprotective agents can modulate these pathways to mitigate the damaging effects of UV.

MAPK_Signaling_Pathway UVR UV/NIR Radiation ROS Reactive Oxygen Species (ROS) UVR->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 AP1 AP-1 JNK->AP1 p38->AP1 Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis

Caption: MAPK signaling pathway activated by radiation-induced ROS.

NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of the inflammatory response. Both UV and ionizing radiation can activate NF-κB, leading to the expression of pro-inflammatory cytokines and cell survival genes.[9][10][11][12]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Radiation UV/NIR Radiation ROS ROS Radiation->ROS IKK IKK Complex ROS->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Expression Gene Expression (Inflammation, Survival)

Caption: NF-κB signaling pathway in response to radiation.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage. UV and IR radiation can induce p53 activation, leading to cell cycle arrest, DNA repair, or apoptosis.[13][14][15]

p53_Signaling_Pathway Radiation UV/NIR Radiation DNA_Damage DNA Damage Radiation->DNA_Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: p53 signaling pathway in response to DNA damage.

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes, which can confer photoprotection.[1][16]

Nrf2_ARE_Signaling_Pathway cluster_cytoplasm Cytoplasm Radiation UV/NIR Radiation ROS ROS Radiation->ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2_inactive Nrf2 (inactive) Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Keap1 dissociation Nucleus Nucleus Nrf2_active->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

References

Heptamethine Cyanine Dyes: A Deep Dive into their History, Development, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptamethine cyanine (B1664457) dyes, a class of organic molecules characterized by a polymethine chain of seven carbon atoms flanked by two nitrogen-containing heterocyclic rings, have emerged as powerful tools in biomedical research and drug development. Their exceptional photophysical properties in the near-infrared (NIR) region, typically between 700 and 900 nm, allow for deep tissue penetration of light, making them ideal candidates for in vivo imaging and therapeutic applications. This technical guide provides a comprehensive overview of the history, synthesis, and evolution of heptamethine cyanine dyes, with a focus on their applications in diagnostics and therapy.

A Journey Through Time: The History and Development of Heptamethine Cyanine Dyes

The story of cyanine dyes dates back to the mid-19th century, but the development of their heptamethine analogues gained significant momentum in the 20th century with the advent of color photography, where they were initially used as sensitizers.[1] The unique spectral properties of indotricarbocyanine dyes, a subset of heptamethine cyanines, led to their extensive application in various fields, including as near-infrared laser dyes and fluorescent labeling agents for biological molecules.[1]

Early research focused on the synthesis of various indotricarbocyanine dyes and understanding the relationship between their structure and physicochemical properties.[1] A significant breakthrough was the realization that incorporating more methine groups into the cyanine structure could enhance their stability.[1] In recent years, the focus has shifted towards modifying the core structure of heptamethine cyanines to improve their water solubility, photostability, and quantum yield, and to introduce specific functionalities for targeted applications.[2][3] This has led to the development of a diverse library of heptamethine cyanine dyes with tailored properties for specific biological applications, including tumor imaging, photothermal therapy, and as fluorescent probes for detecting specific cellular activities.[3][4][5]

Synthetic Strategies: Crafting the Molecular Tools

The synthesis of heptamethine cyanine dyes typically involves the condensation of two heterocyclic quaternary ammonium (B1175870) salts with a molecule that provides the central part of the polymethine chain.[6] A common and versatile method is the reaction of quaternary indoles with a pentamethinic salt under mild conditions to minimize photooxidation.[7]

Structural diversity is introduced by modifying the heterocyclic nuclei, the polymethine chain, and by substituting various functional groups at different positions. For instance, meso-substitution on the polymethine chain can be achieved by reacting with nucleophilic compounds like amines and thiols.[7] The synthesis of asymmetrical heptamethine cyanines can be achieved through a stepwise condensation strategy.[8] The choice of synthetic route and the starting materials allows for the fine-tuning of the dye's photophysical and biological properties.[2]

Photophysical Properties: Harnessing the Power of Light

Heptamethine cyanine dyes are renowned for their strong absorption and fluorescence emission in the NIR region.[2] This is a critical feature for biomedical applications as it falls within the "optical window" of biological tissues, where light absorption and scattering by endogenous chromophores like hemoglobin and water are minimal.[9]

Key photophysical parameters of heptamethine cyanine dyes include their absorption maximum (λabs), emission maximum (λem), molar extinction coefficient (ε), and fluorescence quantum yield (ΦFL).[7] The molar extinction coefficients are typically very high, in the order of 105 M-1cm-1, indicating their strong ability to absorb light.[10][11] The Stokes shift, which is the difference between the absorption and emission maxima, is generally small for this class of molecules.[7] The table below summarizes the photophysical properties of some representative heptamethine cyanine dyes.

Dyeλabs (nm)λem (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Fluorescence Quantum Yield (ΦFL)SolventReference
6a 7687802.5 x 105-Dichloromethane[7]
6b 7707822.3 x 105-Dichloromethane[7]
8a 5817500.4 x 1050.02Dichloromethane[7]
8b 6117550.5 x 1050.03Dichloromethane[7]
QuCy7 >750---Water[12]
Generic Cy7 780-790-3.0-3.6 x 105--[10]

Experimental Protocols

General Synthesis of Heptamethine Cyanine Dyes (e.g., 6a-b)[7]
  • Synthesis of Quaternary Indoles (3a-b): The corresponding 2,3,3-trimethyl-3H-indole is dissolved in dry, N2-saturated acetonitrile. An excess of the respective alkyl halide (e.g., ethyl bromide or butyl bromide) is added. The reaction mixture is stirred under a nitrogen atmosphere and protected from light. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated to yield the quaternary indole (B1671886).[7]

  • Synthesis of Heptamethine Cyanine Dyes (6a-b): The quaternary indole (3a or 3b) is reacted with a pentamethine salt (e.g., N-((1E,3E,5E)-5-(phenylamino)penta-2,4-dien-1-ylidene)aniline hydrochloride) in a suitable solvent. The reaction is carried out under specific temperature and time conditions as optimized for the particular dye.[6] The crude product is then purified by column chromatography over silica (B1680970) gel.[7]

Characterization Techniques[6][7]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the chemical structure of the synthesized dyes.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups present in the dye molecule.[1][7]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds.[6]

  • UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are recorded to determine the photophysical properties of the dyes, including λabs, λem, and Stokes shift.[7]

  • Fluorescence Quantum Yield Measurement: The fluorescence quantum yield is determined relative to a standard dye with a known quantum yield.[7]

Visualizing the Core Concepts

To better understand the structure, synthesis, and application of heptamethine cyanine dyes, the following diagrams are provided.

G cluster_core General Structure of Heptamethine Cyanine Dyes N1 Heterocycle 1 (e.g., Indolenine) C1 = N1->C1 N2 Heterocycle 2 (e.g., Indolenine) C2 - C1->C2 C3 = C2->C3 C4 - C3->C4 C5 = C4->C5 C6 - C5->C6 C7 = C6->C7 C7->N2

Caption: General chemical structure of a heptamethine cyanine dye.

G cluster_workflow Synthetic Workflow for Heptamethine Cyanine Dyes start Quaternary Indole + Pentamethine Salt reaction Condensation Reaction (Mild Conditions) start->reaction purification Column Chromatography reaction->purification product Heptamethine Cyanine Dye purification->product

Caption: A simplified workflow for the synthesis of heptamethine cyanine dyes.

G cluster_pathway Tumor Targeting and Photothermal Therapy dye Heptamethine Cyanine Dye (e.g., conjugated to a targeting moiety) tumor Tumor Cell dye->tumor Targeted Accumulation heat Heat Generation tumor->heat Photothermal Effect nir NIR Light (700-900 nm) nir->tumor apoptosis Tumor Cell Apoptosis heat->apoptosis

Caption: Signaling pathway for tumor-targeted photothermal therapy.

Applications in Drug Development and Research

The unique properties of heptamethine cyanine dyes have positioned them at the forefront of various biomedical applications.

Fluorescent Imaging and Diagnostics

Their NIR fluorescence makes them excellent probes for in vivo imaging, allowing for the visualization of deep-seated tumors with high signal-to-noise ratios.[4][13] Modifications to the dye structure can impart specificity for certain cellular components or disease states. For example, some heptamethine cyanines have been shown to preferentially accumulate in tumor tissues, a phenomenon attributed to the enhanced permeability and retention (EPR) effect and specific interactions with cellular components.[13][14] This "structure-inherent tumor targeting" is a significant advantage for cancer diagnostics.[15]

Photothermal and Photodynamic Therapy

Beyond imaging, heptamethine cyanine dyes can act as potent photothermal agents.[5][11] Upon irradiation with NIR light, they efficiently convert light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells.[11][16] This approach, known as photothermal therapy (PTT), offers a minimally invasive and targeted cancer treatment modality.[5] Some derivatives are also capable of generating reactive oxygen species (ROS) upon photoexcitation, enabling their use in photodynamic therapy (PDT).[4]

Drug Delivery Systems

The ability to functionalize heptamethine cyanine dyes allows for their conjugation with various therapeutic agents.[9][14] These dye-drug conjugates can be designed to specifically target tumor cells, thereby increasing the local concentration of the drug at the disease site and minimizing systemic toxicity.[14][17] This targeted drug delivery approach holds immense promise for improving the efficacy and safety of cancer chemotherapy.

Future Perspectives

The field of heptamethine cyanine dyes is continuously evolving. Current research is focused on developing novel dyes with improved photostability, higher quantum yields, and enhanced tumor-targeting capabilities.[2][4] The development of multifunctional "theranostic" agents, which combine both diagnostic and therapeutic functions in a single molecule, is a particularly exciting area of research.[15][17] As our understanding of the structure-property relationships of these dyes deepens, we can expect to see the emergence of even more sophisticated and effective heptamethine cyanine-based tools for the diagnosis and treatment of a wide range of diseases.

References

A Technical Guide to the Spectral Properties of Symmetrical vs. Asymmetrical Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanine (B1664457) dyes, a class of synthetic polymethine dyes, are integral to a myriad of applications in biomedical research and drug development, owing to their unique photophysical properties. Their utility as fluorescent labels, probes, and photosensitizers is largely dictated by their molecular structure, particularly their symmetry. This technical guide provides an in-depth exploration of the spectral properties of symmetrical and asymmetrical cyanine dyes, offering a comparative analysis supported by quantitative data and detailed experimental methodologies.

Core Concepts: The Influence of Molecular Symmetry

The fundamental structure of a cyanine dye consists of two nitrogen-containing heterocyclic nuclei connected by a polymethine chain. The key distinction between symmetrical and asymmetrical cyanines lies in the nature of these heterocyclic systems.

  • Symmetrical Cyanine Dyes: These dyes possess identical heterocyclic nuclei at both ends of the polymethine chain. This structural symmetry results in a delocalized π-electron system that is evenly distributed across the molecule.

  • Asymmetrical Cyanine Dyes: In contrast, asymmetrical cyanines feature two different heterocyclic nuclei. This disparity leads to an uneven distribution of electron density, creating a permanent dipole moment and influencing the dye's interaction with its environment and its resulting spectral characteristics.

Comparative Spectral Properties

The structural differences between symmetrical and asymmetrical cyanine dyes manifest in their distinct spectral properties, including their absorption and fluorescence maxima, Stokes shifts, and molar extinction coefficients.

Absorption and Emission Characteristics

Symmetrical cyanine dyes typically exhibit sharp, intense absorption bands (π-π* transitions) with high molar extinction coefficients (ε ≈ 105 M-1 cm-1).[1] The position of the absorption maximum (λmax) is primarily determined by the length of the polymethine chain, with an approximate bathochromic (red) shift of 100 nm for each additional vinyl group in the chain.[2]

Asymmetrical cyanine dyes, on the other hand, often display broader absorption bands.[3] While their molar extinction coefficients are also high, the electronic asymmetry can lead to slight variations in the absorption maxima compared to their symmetrical counterparts with the same polymethine chain length.[1] In some cases, changes in the electronic structure from symmetrical to asymmetrical do not fundamentally alter the absorption spectra.[1]

The fluorescence emission of symmetrical cyanines is characterized by a relatively small Stokes shift, typically in the range of 15-30 nm.[1][4] Asymmetrical cyanines can exhibit larger Stokes shifts, which is advantageous in applications requiring efficient separation of excitation and emission signals.[4] The fluorescence quantum yield of asymmetrical cyanines can be more sensitive to the environment due to intramolecular torsion in the excited state, which provides a mechanism for non-radiative decay.[5]

Dye TypeTypical Absorption Maxima (λmax)Typical Emission Maxima (λem)Molar Extinction Coefficient (ε)Stokes ShiftReference
Symmetrical Pentamethine Cyanine ~650 nm~667 nm~105 M-1 cm-1~17 nm[1]
Asymmetrical Pentamethine Cyanine ~651 nm~670 nm~105 M-1 cm-1~19 nm[1]

Note: The values presented are illustrative and can vary significantly based on the specific heterocyclic nuclei, the length of the polymethine chain, and the solvent environment.

Experimental Protocols

The synthesis and characterization of cyanine dyes involve multi-step chemical reactions and precise spectroscopic analysis. Below are generalized protocols for the synthesis of both symmetrical and asymmetrical cyanine dyes, followed by a standard methodology for their spectroscopic characterization.

Synthesis of Symmetrical Cyanine Dyes

The synthesis of symmetrical cyanine dyes often involves the condensation of two equivalents of a quaternary heterocyclic ammonium (B1175870) salt with a suitable polymethine chain precursor.

General Procedure:

  • Quaternization of the Heterocyclic Base: A nitrogen-containing heterocyclic compound (e.g., 2-methylbenzothiazole) is reacted with an alkylating agent (e.g., methyl tosylate or an alkyl iodide) to form the quaternary ammonium salt. This reaction is typically carried out at elevated temperatures (120-140 °C) or under reflux in a solvent like acetonitrile.[2]

  • Condensation: The quaternary salt is then reacted with a polymethine bridge-forming reagent. For a trimethine dye, a reagent like triethyl orthoformate is used. For a pentamethine dye, a precursor such as malondialdehyde dianil hydrochloride is employed.[1][2] The condensation is typically performed in the presence of a base (e.g., pyridine (B92270) or triethylamine) in a solvent like ethanol (B145695) or acetic anhydride (B1165640) under reflux.[1][2]

  • Purification: The resulting symmetrical cyanine dye is purified by recrystallization or column chromatography to yield the final product.[1]

Synthesis of Asymmetrical Cyanine Dyes

The synthesis of asymmetrical cyanine dyes requires a stepwise approach to ensure the condensation of two different heterocyclic precursors.

General Procedure:

  • Preparation of Intermediates: Two different quaternary heterocyclic ammonium salts are prepared as described for the symmetrical synthesis.

  • Stepwise Condensation: One of the quaternary salts is first reacted with the polymethine bridge-forming reagent (e.g., malondialdehyde dianil hydrochloride in acetic anhydride) to form an intermediate enamine.[1]

  • Final Condensation: The second, different quaternary salt is then added to the reaction mixture containing the enamine intermediate, along with a base like anhydrous sodium acetate, and refluxed in a solvent such as absolute ethanol to yield the asymmetrical dye.[1]

  • Purification: The final product is purified using column chromatography to separate the desired asymmetrical dye from any unreacted starting materials or symmetrical byproducts.[1]

Spectroscopic Analysis

The spectral properties of the synthesized cyanine dyes are characterized using standard spectroscopic techniques.

Methodology:

  • Sample Preparation: Solutions of the cyanine dyes are prepared in a suitable solvent (e.g., chloroform, dimethylformamide, ethanol, or dimethyl sulfoxide) at a known concentration.[1] For biological applications, phosphate (B84403) buffer solution (PBS) may be used.

  • UV-Vis Absorption Spectroscopy: The absorption spectra are recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined.

  • Fluorescence Spectroscopy: The fluorescence emission spectra are recorded using a spectrofluorometer. The sample is excited at its absorption maximum (λmax), and the emission spectrum is scanned to determine the wavelength of maximum fluorescence (λem).

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) is typically determined relative to a standard fluorophore with a known quantum yield (e.g., fluorescein (B123965) or rhodamine 6G). The absorbance of the sample and the standard at the excitation wavelength are matched, and their integrated fluorescence intensities are compared.

Visualizing the Concepts

To better illustrate the structures and processes discussed, the following diagrams are provided in the DOT language.

Symmetrical_vs_Asymmetrical_Cyanine cluster_symmetrical Symmetrical Cyanine Dye cluster_asymmetrical Asymmetrical Cyanine Dye Symmetrical Symmetrical Symmetrical_label Identical Heterocycles (A) Asymmetrical Asymmetrical Asymmetrical_label Different Heterocycles (A and B) Synthesis_Workflow cluster_symmetrical Symmetrical Synthesis cluster_asymmetrical Asymmetrical Synthesis S_start Heterocycle A + Alkylating Agent S_quat Quaternary Salt A S_start->S_quat S_condense Condensation S_quat->S_condense S_bridge Polymethine Bridge Precursor S_bridge->S_condense S_product Symmetrical Dye (A-Bridge-A) S_condense->S_product A_start1 Heterocycle A + Alkylating Agent A_quat1 Quaternary Salt A A_start1->A_quat1 A_start2 Heterocycle B + Alkylating Agent A_quat2 Quaternary Salt B A_start2->A_quat2 A_enamine Enamine Intermediate A_quat1->A_enamine A_condense Final Condensation A_quat2->A_condense A_bridge Polymethine Bridge Precursor A_bridge->A_enamine A_enamine->A_condense A_product Asymmetrical Dye (A-Bridge-B) A_condense->A_product Cyanine_Applications cluster_symmetrical Symmetrical Cyanines cluster_asymmetrical Asymmetrical Cyanines cluster_common Shared Applications S_props High ε Sharp Emission Small Stokes Shift S_apps Fluorescent Labeling In Vivo Imaging Photodynamic Therapy S_props->S_apps enables C_apps Nucleic Acid Staining Protein Labeling S_props->C_apps A_props Broader Absorption Larger Stokes Shift Environmentally Sensitive A_apps Light-up Probes Biosensors Drug-Target Studies A_props->A_apps enables A_props->C_apps

References

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Imaging Using Fluorescent NIR 885

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of fluorescent near-infrared (NIR) 885 dye for in vivo mouse imaging. The protocols outlined below cover dye preparation, animal handling, imaging procedures, and data analysis to ensure reproducible and high-quality results.

Introduction to NIR 885 Imaging

Near-infrared (NIR) fluorescence imaging in the 700-900 nm window offers significant advantages for in vivo studies, primarily due to the reduced absorption of light by biological tissues and lower autofluorescence in this spectral range.[1][2] This allows for deeper tissue penetration and a higher signal-to-background ratio, making it an ideal modality for non-invasive monitoring of biological processes in small animals.[1][3] Fluorescent NIR 885, a cyanine-based dye, with an excitation maximum around 810 nm and an emission maximum at 885 nm, is well-suited for these applications.[4]

Key Dye Properties

A summary of the key properties of a typical NIR 885 dye is presented in the table below.

PropertyValueReference
Excitation Maximum (Ex)~810 nm[4]
Emission Maximum (Em)~885 nm[4]
Molecular Weight~604.09 g/mol [4]
ClassCyanine Dye[4]
Recommended SolventDMSO or PBSN/A

Experimental Protocols

A generalized experimental workflow for in vivo mouse imaging with a NIR 885 dye is depicted below. This workflow outlines the key stages from animal preparation to final data analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_prep Animal Preparation (e.g., hair removal, acclimatization) injection Intravenous Injection of NIR 885 Dye animal_prep->injection dye_prep NIR 885 Dye Preparation (dissolution, dilution) dye_prep->injection imaging In Vivo NIR Fluorescence Imaging (time-course) injection->imaging ex_vivo Ex Vivo Organ Imaging (biodistribution) imaging->ex_vivo data_analysis Data Analysis (quantification, ROI analysis) ex_vivo->data_analysis

Fig. 1: General experimental workflow for in vivo NIR imaging.
Dye Preparation

  • Reconstitution : Allow the lyophilized this compound dye to equilibrate to room temperature before opening. Reconstitute the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 1 mg/mL).

  • Dilution : For in vivo administration, dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentration. The final concentration should be determined based on the required dose and injection volume. Ensure the final DMSO concentration is below 5% to minimize toxicity.

Animal Preparation and Handling
  • Animal Model : Athymic nude mice (nu/nu) are recommended for in vivo imaging to minimize light scattering and absorption by fur.[5] If using haired mice, the hair in the region of interest should be carefully removed using a clipper or a chemical depilatory prior to imaging.[5]

  • Acclimatization : Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.

  • Anesthesia : During imaging, anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) to prevent movement and ensure animal welfare.

In Vivo Imaging Procedure
  • Dye Administration : Administer the diluted NIR 885 dye solution to the mice, typically via intravenous (IV) injection into the tail vein.[6] A recommended starting dose is 1-2 nmol per 25 g mouse.[1] The injection volume should be between 100-200 µL for an adult mouse.[5][6]

  • Imaging System : Use an in vivo imaging system equipped with the appropriate excitation and emission filters for the NIR 885 dye (Excitation: ~810 nm, Emission: ~885 nm).

  • Image Acquisition :

    • Acquire a baseline (pre-injection) image of each mouse.

    • After dye injection, acquire images at multiple time points (e.g., 5 min, 1 h, 4 h, 24 h, 48 h) to monitor the biodistribution and clearance of the dye.[7][8]

    • Typical acquisition times for the 800-830 nm range are between 30-60 seconds.[1]

Application: Tumor Targeting with an Antibody-Dye Conjugate

A common application of NIR dyes is to conjugate them to targeting moieties, such as antibodies, to visualize specific biological targets in vivo. The following diagram illustrates a simplified signaling pathway for an antibody-drug conjugate (ADC) targeting a cancer cell surface receptor.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell adc Antibody-NIR885 Conjugate receptor Cell Surface Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking release Dye Release & Fluorescence lysosome->release Degradation

Fig. 2: Antibody-NIR885 conjugate targeting and internalization.

Data Analysis and Presentation

Image Analysis
  • Region of Interest (ROI) Analysis : Use the imaging system's software to draw ROIs around the tumor and other organs of interest (e.g., liver, kidneys, spleen) on the acquired images.

  • Quantification : Measure the average fluorescence intensity within each ROI at each time point.

  • Background Subtraction : Subtract the background fluorescence from a non-tissue area to obtain the net fluorescence intensity.

  • Tumor-to-Background Ratio (TBR) : Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by that of a background tissue ROI (e.g., muscle).

Biodistribution Analysis
  • Ex Vivo Imaging : At the final time point, euthanize the mice and excise the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart).

  • Organ Imaging : Image the excised organs using the in vivo imaging system to determine the relative accumulation of the NIR 885 dye.

  • Quantitative Biodistribution : The fluorescence intensity of each organ can be quantified and expressed as a percentage of the injected dose per gram of tissue (%ID/g), if a calibration standard is used.

Pharmacokinetic Analysis

The fluorescence intensity in the blood or a specific region over time can be used to perform a basic pharmacokinetic analysis.

ParameterDescriptionTypical Value Range (for similar NIR dyes)
Distribution Half-life (t½α) The time it takes for the initial rapid decrease in plasma concentration.30 - 140 minutes[9]
Elimination Half-life (t½β) The time it takes for the plasma concentration to decrease by half during the elimination phase.15 - 29 hours[9]

Note: These values are illustrative and can vary significantly based on the specific dye formulation, size, and any conjugated targeting molecule.

Representative Quantitative Data

The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from an in vivo imaging study using a tumor-targeted NIR 885 dye.

Time PointTumor Signal (Arbitrary Units)Muscle Signal (Arbitrary Units)Tumor-to-Muscle Ratio
1 hour5.0 x 10⁶2.5 x 10⁶2.0
4 hours8.2 x 10⁶2.1 x 10⁶3.9
24 hours1.5 x 10⁷1.5 x 10⁶10.0
48 hours1.1 x 10⁷1.0 x 10⁶11.0

The biodistribution of the NIR 885 dye at 48 hours post-injection is presented below, showing the relative accumulation in major organs.

OrganMean Fluorescence Intensity (Arbitrary Units)
Tumor1.2 x 10⁷
Liver9.5 x 10⁶
Kidneys5.0 x 10⁶
Spleen3.1 x 10⁶
Lungs1.8 x 10⁶

Conclusion

The use of this compound provides a powerful tool for non-invasive in vivo imaging in preclinical mouse models. The protocols and data presented here offer a framework for conducting successful imaging experiments, from initial preparation to quantitative analysis. Adherence to these guidelines will facilitate the acquisition of reliable and reproducible data for a wide range of research applications in drug development and molecular imaging.

References

Application Notes and Protocols for Fluorescent NIR 885 NHS Ester Labeling of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging offers significant advantages for in vivo and in vitro applications due to reduced tissue autofluorescence, deeper tissue penetration, and minimized light scattering compared to visible light.[1] Fluorescent NIR 885 is a cyanine-based dye that emits in the near-infrared spectrum, making it an excellent candidate for sensitive detection in complex biological systems.[2] When functionalized with an N-hydroxysuccinimide (NHS) ester, this dye can be efficiently conjugated to primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues, to form stable amide bonds.[3][4] This document provides detailed protocols for the labeling of proteins with this compound NHS ester, methods for purification of the conjugate, and procedures for determining the degree of labeling.

Core Principles of NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are amine-reactive reagents commonly used for the covalent labeling of proteins.[3] The reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of NHS. This reaction is highly pH-dependent, with an optimal pH range of 8.0-9.0 to ensure that the primary amines are deprotonated and thus reactive.[5] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[4]

Data Presentation: Photophysical Properties of NIR Dyes

For accurate quantification of protein labeling, the photophysical properties of the fluorescent dye are essential. As the specific properties for "this compound NHS ester" are not publicly available, the following table provides representative data for a heptamethine cyanine (B1664457) dye with similar spectral characteristics. Note: Always refer to the manufacturer's certificate of analysis for the specific lot of dye being used.

PropertyRepresentative ValueReference
Excitation Maximum (λex)~860 nmEstimated
Emission Maximum (λem)~885 nmEstimated
Molar Extinction Coefficient (ε_dye)250,000 M⁻¹cm⁻¹[6]
A280 Correction Factor (CF280)0.08[6]

Experimental Protocols

Preparation of Reagents
  • Protein Solution: Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer.

  • Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[3] NHS esters are moisture-sensitive, so ensure the solvent is anhydrous and do not store the dye solution.[5]

Protein Labeling Protocol

This protocol is a general guideline. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein and application to achieve the desired degree of labeling.

  • Calculate the required amount of NHS ester: The molar excess of the dye will determine the degree of labeling. A common starting point is a 10- to 20-fold molar excess of dye to protein.

    • mg of NHS ester = (mg of protein / MW of protein) * molar excess * MW of NHS ester

  • Reaction Setup:

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4, and incubating for 15-30 minutes at room temperature. This will quench any unreacted NHS ester.

Purification of the Labeled Protein

Purification is crucial to remove unconjugated free dye, which can interfere with downstream applications and quantification.

  • Size-Exclusion Chromatography (Gel Filtration): This is the most common method for separating the larger labeled protein from the smaller, unconjugated dye molecules.[7]

    • Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will elute first, followed by the free dye.

    • Collect the fractions containing the labeled protein, which can often be identified by its color.

Quantification of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.[8]

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorption maximum of the dye (A_max, ~860 nm).

  • Calculate Protein and Dye Concentrations:

    • Corrected Protein Absorbance (A_prot): A_prot = A280 - (A_max * CF280)

    • Protein Concentration [Protein]: [Protein] (M) = A_prot / ε_prot (where ε_prot is the molar extinction coefficient of the protein)

    • Dye Concentration [Dye]: [Dye] (M) = A_max / ε_dye

  • Calculate DOL:

    • DOL = [Dye] / [Protein]

Mandatory Visualizations

NHS Ester Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3-8.5) Protein->Mix Dye NIR 885 NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT (in dark) Mix->Incubate Vortex SEC Size-Exclusion Chromatography Incubate->SEC Reaction Mixture Spectro Spectrophotometry (A280 & Amax) SEC->Spectro Purified Conjugate DOL Calculate DOL Spectro->DOL

Caption: Workflow for labeling proteins with this compound NHS ester.

Conceptual Diagram of Labeled Protein Application

G cluster_conjugate Conjugate cluster_application Application cluster_detection Detection LabeledProtein Labeled Protein NIR 885 Dye Target Biological Target (e.g., Cell, Tissue) LabeledProtein->Target Binding Excitation NIR Excitation (~860 nm) Target->Excitation Illumination Emission NIR Emission (~885 nm) Target->Emission Fluorescence Excitation->Target Imaging Fluorescence Imaging System Emission->Imaging Signal High Signal-to-Noise Data Imaging->Signal

Caption: Application of NIR 885-labeled protein in fluorescence detection.

Applications in Research and Drug Development

Proteins labeled with NIR 885 NHS ester are valuable tools for a variety of applications, including:

  • In Vivo Imaging: The deep tissue penetration of NIR light allows for the visualization of labeled proteins in small animal models, enabling studies of biodistribution, pharmacokinetics, and target engagement of therapeutic proteins.[1][9]

  • Western Blotting and Immunoassays: The high sensitivity of NIR fluorescence detection provides a quantitative and robust alternative to traditional chemiluminescence or colorimetric methods.

  • Flow Cytometry: Labeled antibodies can be used for the identification and sorting of specific cell populations with minimal spectral overlap with other common fluorophores.

  • Microscopy: NIR-labeled probes are suitable for various microscopy techniques, including immunofluorescence, allowing for the localization of proteins within cells and tissues with reduced background interference.

Troubleshooting

ProblemPossible CauseSolution
Low Degree of Labeling - Inactive NHS ester due to moisture.- Suboptimal pH of labeling buffer.- Presence of primary amines in the protein buffer.- Insufficient molar excess of dye.- Use fresh, anhydrous DMSO/DMF.- Ensure labeling buffer pH is 8.3-8.5.- Dialyze protein against an amine-free buffer.- Increase the molar ratio of dye to protein.
High Background Signal - Incomplete removal of free dye.- Optimize the size-exclusion chromatography protocol.- Use a column with the appropriate molecular weight cutoff.
Protein Precipitation - High degree of labeling leading to aggregation.- Protein instability in the labeling buffer.- Reduce the molar excess of the dye.- Perform labeling at 4°C, although this may require longer incubation times.- Ensure the protein is soluble and stable in the chosen buffer.

Conclusion

The use of this compound NHS ester for protein labeling provides a powerful method for creating highly sensitive probes for a range of biological applications. By following the detailed protocols for labeling, purification, and characterization outlined in this document, researchers can generate reliable and reproducible fluorescent protein conjugates for advanced imaging and analysis in their research and drug development workflows.

References

Application Notes and Protocols for Labeling with Fluorescent NIR 885 using Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging offers significant advantages for in vivo and in vitro applications, including deeper tissue penetration and reduced autofluorescence from biological samples.[1][2] Fluorescent NIR 885 is a cyanine-based dye designed for this spectral window, enabling high signal-to-noise ratios in complex biological environments.[3] When functionalized with a maleimide (B117702) group, this dye becomes a powerful tool for the site-specific labeling of biomolecules.

Maleimide chemistry provides a highly selective method for conjugating probes to proteins, peptides, and other biomolecules containing free thiol (sulfhydryl) groups, typically found on cysteine residues.[4] The reaction, a Michael addition, proceeds efficiently under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[4] This specificity allows for precise control over the labeling site, which is particularly advantageous when labeling antibodies or other proteins where amine-based labeling (e.g., via NHS esters) could compromise biological activity.[5]

These application notes provide detailed protocols for the successful conjugation of this compound-maleimide to proteins and antibodies, including methods for calculating the degree of labeling and ensuring the stability of the resulting conjugate.

Quantitative Data Summary

For the purpose of these application notes, we will use the spectral properties of a representative NIR dye with similar characteristics to provide a quantitative framework.

Table 1: Spectral Properties of a Representative NIR Dye

PropertyValue
Excitation Maximum (λ_max_)~880 nm
Emission Maximum (λ_em_)~900 nm
Molar Extinction Coefficient (ε_dye_)~250,000 M⁻¹cm⁻¹
Correction Factor (CF₂₈₀)~0.05

Table 2: Recommended Reaction Parameters

ParameterRecommended Value
Biomolecule Concentration 1-10 mg/mL[6][7]
Reaction Buffer PBS, HEPES, or Tris, pH 7.0-7.5[5]
Maleimide:Protein Molar Ratio 10:1 to 20:1[8]
Reaction Time 2 hours at room temperature or overnight at 4°C[8]
Reducing Agent (optional) 10-100 molar excess of TCEP[8]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reaction and the overall experimental process for labeling with this compound-maleimide.

Maleimide_Reaction cluster_reactants Reactants cluster_product Product Biomolecule Biomolecule-SH (Protein, Peptide, etc.) Conjugate Biomolecule-S-NIR 885 (Stable Thioether Bond) Biomolecule->Conjugate  pH 7.0-7.5 NIR885_Maleimide This compound-Maleimide NIR885_Maleimide->Conjugate

Caption: Thiol-Maleimide Conjugation Reaction.

Labeling_Workflow A 1. Prepare Biomolecule Solution (1-10 mg/mL in pH 7.0-7.5 buffer) B Optional: Reduce Disulfides (Add TCEP, incubate 30 min) A->B If needed D 3. Perform Conjugation Reaction (Add dye to protein, incubate 2h-overnight) A->D B->D C 2. Prepare NIR 885-Maleimide Stock (e.g., 10 mM in anhydrous DMSO) C->D E 4. Purify Conjugate (Size-exclusion chromatography or dialysis) D->E F 5. Characterize Conjugate (Measure A280 and Amax) E->F G 6. Calculate Degree of Labeling (DOL) F->G H 7. Store Conjugate (-20°C or 4°C with stabilizers) G->H

Caption: Experimental Workflow for NIR 885 Labeling.

Detailed Experimental Protocols

Preparation of the Biomolecule Solution
  • Dissolve the protein or antibody to be labeled in a suitable buffer such as 1X PBS, 10-100 mM HEPES, or 10-100 mM Tris at a pH of 7.0-7.5.[5]

  • The recommended concentration is between 1-10 mg/mL.[6][7] Higher concentrations generally lead to better labeling efficiency.

  • Important: Avoid buffers containing thiols (e.g., DTT or 2-mercaptoethanol) as they will compete with the biomolecule for reaction with the maleimide.[8] Buffers containing primary amines (like Tris) are acceptable as maleimides are highly selective for thiols at this pH range.[5]

  • For optimal results, degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., argon or nitrogen) through the solution to prevent re-oxidation of thiols.[6][7]

(Optional) Reduction of Disulfide Bonds

For proteins where cysteine residues are involved in disulfide bonds, a reduction step can expose more free thiols for labeling. This is common for antibodies.

  • To the prepared biomolecule solution, add a 10- to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[8] TCEP is recommended as it does not contain a free thiol and therefore does not need to be removed before adding the maleimide dye.[8]

  • Incubate the reaction mixture for approximately 30 minutes at room temperature.[5]

  • It is advisable to perform this step under an inert gas atmosphere to prevent the reformation of disulfide bonds.[9]

Preparation of this compound-Maleimide Stock Solution
  • Allow the vial of this compound-maleimide to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the dye, for example, at a concentration of 10 mM, in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[6][7]

  • Vortex the vial briefly to ensure the dye is fully dissolved.

  • Unused stock solution can be stored at -20°C, protected from light and moisture, for up to one month.[8]

Conjugation Reaction
  • While gently stirring or vortexing the biomolecule solution, add the calculated volume of the NIR 885-maleimide stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[8] The optimal ratio may need to be determined empirically for each specific biomolecule.

  • Protect the reaction vessel from light by wrapping it in aluminum foil.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8] The overnight incubation at a lower temperature can be beneficial for more sensitive proteins.

Purification of the Conjugate

It is crucial to remove any unreacted dye from the labeled biomolecule.

  • Size-Exclusion Chromatography (Gel Filtration): This is the most common and effective method.

    • Equilibrate a size-exclusion column (e.g., Sephadex G-25) with an appropriate buffer (e.g., 1X PBS).[5]

    • Apply the reaction mixture to the column.

    • The labeled protein will elute first, followed by the smaller, unconjugated dye molecules. Collect the fractions containing the purified conjugate.

  • Dialysis: This method is also effective but generally slower.

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against a large volume of buffer at 4°C with several buffer changes over 24-48 hours.

  • Centrifugal Ultrafiltration: This can be used for both buffer exchange and removal of free dye.[10]

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each biomolecule.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the NIR 885 dye (A_max_, ~880 nm) using a spectrophotometer. The solution may need to be diluted to ensure the absorbance readings are within the linear range of the instrument.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A_max_ / (ε_dye_ × path length)

    • Where ε_dye_ is the molar extinction coefficient of the NIR 885 dye (~250,000 M⁻¹cm⁻¹) and the path length is typically 1 cm.

  • Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:

    • Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF₂₈₀)

    • Where CF₂₈₀ is the correction factor for the dye at 280 nm (~0.05).

  • Calculate the concentration of the protein:

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein_ × path length)

    • Where ε_protein_ is the molar extinction coefficient of your protein (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling:

    • DOL = Dye Concentration / Protein Concentration

Storage and Stability of the Conjugate
  • For short-term storage (up to one week), keep the purified conjugate at 4°C, protected from light.

  • For long-term storage, it is recommended to add a stabilizing agent such as bovine serum albumin (BSA) to a final concentration of 5-10 mg/mL and/or 50% glycerol, and store at -20°C.[3] The addition of a microbial inhibitor like sodium azide (B81097) (0.01-0.03%) can also be considered.[3]

  • The stability of the thioether bond is generally high, but repeated freeze-thaw cycles should be avoided. It is best to store the conjugate in single-use aliquots. The stability of the dye itself is dependent on storage conditions, with protection from light being critical.

References

Application Note: Fluorescent NIR 885 Peptide Labeling for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful tool in biological research and drug development, offering significant advantages over traditional visible light fluorescence. The NIR window, typically considered to be between 650 and 900 nm, allows for deeper tissue penetration due to reduced absorption by biological molecules like hemoglobin and water.[1][2][3] Furthermore, autofluorescence from cells and tissues is minimal in this region, leading to a higher signal-to-background ratio and improved sensitivity.[2][3][4][5] Peptides labeled with NIR fluorophores are valuable probes for in vivo imaging and for studying cellular mechanisms through microscopy.[4][5][6] This document provides a detailed protocol for labeling peptides with a generic NIR 885 dye and their application in fluorescence microscopy. While a specific dye named "Fluorescent NIR 885" is noted as a cyanine-based dye[7], the principles and protocols outlined here are broadly applicable to other NIR dyes with similar spectral properties and reactive chemistries (e.g., NHS esters), such as the IRDye® and IVISense™ series.[4][5][8][9]

Principle of NIR 885 Peptide Labeling

The most common method for labeling peptides with fluorescent dyes is through the reaction of an amine-reactive dye derivative, such as an N-hydroxysuccinimide (NHS) ester, with primary amines on the peptide.[4][5][10][11] The NHS ester reacts with the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group to form a stable, covalent amide bond.[8][9][11] The reaction is typically carried out in a buffer with a slightly alkaline pH (7-9) to ensure the primary amines are deprotonated and thus nucleophilic.[9] Site-specific labeling can be achieved by designing peptides with a single primary amine or by using orthogonal chemistries, such as the reaction of a maleimide-functionalized dye with a cysteine residue.[4]

Applications in Microscopy

NIR-labeled peptides are used in a variety of fluorescence microscopy applications to visualize and track specific biological processes. For example, RGD peptides labeled with NIR dyes can be used to image integrin expression in tumor cells.[12] The high sensitivity of NIR imaging allows for the detection of low-abundance targets. Labeled peptides can be used to study receptor binding, internalization, and trafficking within living cells. The protocols provided below detail the steps for labeling a peptide with an NHS ester-activated NIR 885 dye, purifying the conjugate, and using it for cellular imaging with a fluorescence microscope.

Quantitative Data

Table 1: Representative NIR Dyes and their Properties

Dye NameExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Reactive Group
IRDye® 800CW774789~240,000NHS Ester, Maleimide
IVISense™ 680~670-680~700210,000NHS Ester
IVISense™ 800~790~810-820200,000NHS Ester
iFluor 820820849250,000NHS Ester
iFluor 840838880200,000NHS Ester

Note: The spectral properties of fluorescent dyes can vary depending on the solvent and conjugation to a biomolecule.

Experimental Protocols

Protocol 1: Aqueous Solution-Phase Labeling of Peptides with NIR 885 NHS Ester

This protocol describes the labeling of a peptide containing a primary amine with an amine-reactive NIR 885 NHS ester in an aqueous buffer.

Materials:

  • Peptide with at least one primary amine (e.g., a lysine residue or N-terminus)

  • NIR 885 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 50 mM carbonate/bicarbonate buffer, pH 8.5, or 10 mM PBS, pH 7.4.[8][10] (Buffer should be free of primary amines, e.g., Tris)

  • Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare the Peptide Solution: Dissolve the peptide in the conjugation buffer at a concentration of 1-10 mg/mL.[10] For optimal labeling, a higher concentration is recommended.[5]

  • Prepare the Dye Stock Solution: Allow the vial of NIR 885 NHS Ester to warm to room temperature. Add anhydrous DMSO to create a 1-10 mg/mL stock solution.[8][11] Vortex to ensure the dye is fully dissolved. This solution should be prepared fresh.

  • Labeling Reaction: a. Add the appropriate volume of the dye stock solution to the peptide solution. The molar ratio of dye to peptide may need to be optimized, but a starting point of a 2-5 fold molar excess of dye is recommended.[8] b. Mix the reaction solution well by vortexing gently. c. Incubate the reaction for 1 hour at room temperature, protected from light.[8][11]

  • Purification of the Labeled Peptide: a. Remove the unreacted dye and other small molecules from the labeled peptide. This is a critical step to reduce background fluorescence. b. Size-Exclusion Chromatography: Use a desalting column (e.g., Bio-Gel P-100) appropriate for the size of your peptide.[8] Follow the manufacturer's instructions for column equilibration and sample loading. c. Reverse-Phase HPLC (RP-HPLC): This method provides the highest purity.[4] Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[13]

  • Characterization of the Labeled Peptide: a. Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each peptide molecule. It can be calculated using the absorbance of the dye and the peptide. b. Measure the absorbance of the purified conjugate at 280 nm (for the peptide) and at the absorption maximum of the NIR 885 dye. c. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the dye and peptide.

  • Storage: Store the purified, labeled peptide at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[11]

Protocol 2: Fluorescence Microscopy of Cells with NIR 885-Labeled Peptide

This protocol describes the staining of cells with the NIR 885-labeled peptide for visualization by fluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • NIR 885-labeled peptide

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Fixative solution (e.g., 4% paraformaldehyde in PBS) (optional)

  • Mounting medium with DAPI (optional, for nuclear counterstain)

  • Fluorescence microscope equipped with appropriate NIR excitation and emission filters.

Procedure:

  • Cell Preparation: a. Seed cells on coverslips or imaging plates and culture until they reach the desired confluency (e.g., 70-80%).[13]

  • Staining: a. Wash the cells gently with PBS.[12][13] b. Prepare a working solution of the NIR 885-labeled peptide in cell culture medium or PBS. The optimal concentration should be determined empirically, but a starting range of 1-10 µM can be used.[13] c. Incubate the cells with the labeled peptide solution for a specified time (e.g., 30-60 minutes) at 37°C or 4°C, depending on the experimental goal (e.g., to allow for internalization or to study surface binding, respectively).[12][13]

  • Washing: a. After incubation, remove the staining solution and wash the cells three times with ice-cold PBS to remove unbound peptide.[12][13]

  • Fixation (Optional): a. If desired, fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[13] b. Wash the cells three times with PBS.

  • Mounting: a. Mount the coverslips onto microscope slides using a mounting medium. A mounting medium containing DAPI can be used to visualize the cell nuclei.[13]

  • Imaging: a. Visualize the cells using a fluorescence microscope equipped with a light source and filters appropriate for the NIR 885 dye (excitation and emission maxima). b. Acquire images using a sensitive camera suitable for NIR imaging.

Visualizations

PeptideLabelingWorkflow Peptide Peptide in Conjugation Buffer (pH 7.4-8.5) Reaction Incubate 1 hr, RT (in dark) Peptide->Reaction NIR_Dye NIR 885 NHS Ester in DMSO NIR_Dye->Reaction Purification Purification (HPLC or SEC) Reaction->Purification Characterization Characterization (Absorbance, DOL) Purification->Characterization Storage Store at -20°C or -80°C Characterization->Storage

Caption: Workflow for labeling a peptide with an NIR 885 NHS ester.

MicroscopyWorkflow Start Cells on Coverslip Wash1 Wash with PBS Start->Wash1 Incubate Incubate with NIR 885-Peptide Wash1->Incubate Wash2 Wash 3x with PBS Incubate->Wash2 Fix Fixation (Optional) Wash2->Fix Mount Mount on Slide Wash2->Mount (if no fixation) Fix->Mount Image Fluorescence Microscopy Mount->Image

Caption: Experimental workflow for cellular imaging with an NIR 885-labeled peptide.

References

Application Notes and Protocols for Live Cell Imaging Using Fluorescent NIR 885

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful technique for observing cellular processes in real-time, offering distinct advantages over traditional visible light microscopy. The use of fluorescent probes that excite and emit in the NIR spectrum (700-900 nm) significantly reduces background autofluorescence from biological samples, minimizes light scattering, and allows for deeper tissue penetration.[1][2][3] This results in a higher signal-to-noise ratio and enables clearer, more sensitive imaging of dynamic events within living cells.[2]

Fluorescent NIR 885 is a cyanine-based dye with an excitation maximum at 810 nm and an emission maximum at 885 nm.[4][5] This application note provides a detailed protocol for the use of this compound in live cell imaging, including methodologies for staining cellular compartments and quantitative data for comparison with other NIR dyes.

Quantitative Data of Representative NIR Dyes

The selection of a suitable fluorescent probe is critical for successful live cell imaging. The following table summarizes the key photophysical properties of this compound and other commercially available NIR dyes to aid in experimental design.

Dye NameExcitation Max (nm)Emission Max (nm)Quantum Yield (QY)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound 810 885 ~0.10-0.20 >200,000
IRDye 800CW774789~0.08240,000
Cy7750776~0.28250,000
iFluor 790784806~0.12275,000
IR-1061@HSA nanoparticles808>10001.15%Not Reported

Experimental Protocols

The following protocols provide a general framework for using this compound in live cell imaging. Optimization of dye concentration, incubation time, and imaging parameters may be necessary for specific cell types and experimental conditions.

General Workflow for Live Cell Imaging

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells to optimal confluency plate_cells Plate cells on imaging-compatible dish cell_culture->plate_cells prepare_dye Prepare this compound working solution incubate Incubate cells with the dye prepare_dye->incubate wash Wash cells to remove excess dye incubate->wash setup_microscope Set up microscope with appropriate filters and environmental control acquire_images Acquire time-lapse images setup_microscope->acquire_images process_images Image processing and analysis quantify Quantify fluorescence intensity, localization, etc. process_images->quantify

Caption: General experimental workflow for live cell imaging.
Protocol 1: General Live Cell Staining

This protocol is suitable for general cytoplasmic or membrane staining, depending on the specific properties of the this compound formulation.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or appropriate solvent for stock solution

  • Live cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides

Procedure:

  • Prepare a stock solution: Dissolve this compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Prepare a working solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) live cell imaging medium to the desired final concentration. A typical starting concentration is between 100 nM and 1 µM. The optimal concentration should be determined experimentally.

  • Cell preparation: Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

  • Staining: Add the working solution of this compound to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed live cell imaging medium to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed live cell imaging medium to the cells. Image the cells immediately on a fluorescence microscope equipped with appropriate NIR filter sets (Excitation: ~810 nm, Emission: ~885 nm) and an environmental chamber to maintain 37°C and 5% CO₂.

Protocol 2: Mitochondria Staining in Live Cells

For targeted imaging of mitochondria, this compound can be conjugated to a mitochondria-targeting moiety, such as a triphenylphosphonium (TPP) cation. The following is a general protocol for using such a targeted probe.

Materials:

  • Mitochondria-targeting this compound probe

  • Live cell imaging medium

  • Cells cultured on glass-bottom dishes

Procedure:

  • Prepare a working solution: Dilute the mitochondria-targeting NIR 885 probe in pre-warmed live cell imaging medium to a final concentration of 50-500 nM. The optimal concentration will depend on the specific probe and cell type.

  • Cell preparation: Wash the cells once with pre-warmed live cell imaging medium.

  • Staining: Add the staining solution to the cells and incubate for 30-60 minutes at 37°C.[6]

  • Washing: Wash the cells twice with fresh, pre-warmed live cell imaging medium.

  • Imaging: Add fresh imaging medium and proceed with imaging as described in the general protocol. Co-localization with a known mitochondrial marker (e.g., MitoTracker Green) can be performed to confirm specificity.

Protocol 3: Cell Membrane Staining in Live Cells

For staining the plasma membrane, this compound can be modified with a lipophilic tail to facilitate its intercalation into the lipid bilayer.[1]

Materials:

  • Membrane-intercalating this compound probe

  • Serum-free culture medium or PBS

  • Complete culture medium

Procedure:

  • Cell preparation: Wash the cells once with pre-warmed serum-free medium or PBS to remove serum proteins that might interfere with labeling.

  • Prepare staining solution: Dilute the membrane-staining NIR 885 probe in serum-free medium to the desired concentration (typically 1-10 µM).

  • Staining: Resuspend the cells in the staining solution and incubate for 5-15 minutes at 37°C. For adherent cells, simply add the staining solution to the culture dish.

  • Washing: Wash the cells three times with complete culture medium to remove excess dye.

  • Imaging: Add fresh complete culture medium and proceed with imaging.

Signaling Pathway Analysis: EGFR Signaling Cascade

Live cell imaging with NIR probes can be a powerful tool to study dynamic signaling events. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival, is a common subject of such studies.[7] Dysregulation of this pathway is often implicated in cancer.[7]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulates Transcription

Caption: Simplified EGFR signaling pathway.

Fluorescently labeling key proteins in this pathway, such as EGFR or downstream kinases like ERK, with probes like this compound allows for the visualization of their translocation and activation in real-time upon ligand stimulation.

Conclusion

This compound is a valuable tool for live cell imaging, offering the benefits of reduced phototoxicity and high signal-to-noise ratios characteristic of near-infrared probes. The protocols provided herein serve as a starting point for a wide range of live cell imaging experiments. By optimizing these protocols and utilizing the quantitative data for informed probe selection, researchers can effectively investigate dynamic cellular processes with high sensitivity and clarity.

References

Application Notes and Protocols for Staining Fixed Tissues with Fluorescent NIR 885

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescent NIR 885

This compound is a cyanine-based, near-infrared (NIR) dye with an emission maximum at approximately 885 nm.[1] Dyes in this spectral region offer significant advantages for fluorescence imaging of fixed tissues, primarily due to reduced autofluorescence from biological samples, which leads to higher signal-to-noise ratios.[2] The longer wavelengths of NIR light also allow for deeper tissue penetration, enabling high-quality imaging of complex tissue structures.[2] These properties make this compound an excellent candidate for demanding applications such as immunohistochemistry (IHC) and immunocytochemistry (ICC), particularly in the context of cancer research and drug development where clear visualization of specific biomarkers is critical.

Key Advantages of NIR Dyes for Tissue Imaging:

  • Reduced Autofluorescence: Biological tissues exhibit minimal intrinsic fluorescence in the NIR spectrum, resulting in darker backgrounds and enhanced contrast.[2][3]

  • Deeper Tissue Penetration: NIR light scatters less than visible light, allowing for imaging deeper into tissue sections.[2]

  • High Signal-to-Noise Ratio: The combination of low background and high signal intensity from NIR dyes provides excellent sensitivity for detecting low-abundance targets.

  • Multiplexing Capabilities: The distinct spectral properties of NIR dyes allow for their use in combination with other fluorophores in the visible spectrum for multi-target analysis.[4]

Spectral Properties

This compound is characterized by the following spectral properties:

PropertyValue
Excitation Maximum (λex)~810 nm[1]
Emission Maximum (λem)~885 nm[1]
Chemical ClassCyanine (B1664457) Dye[1]

Quantitative Comparison of Near-Infrared (NIR) Dyes

While specific quantitative data for this compound is not extensively published, the following table provides a comparative overview of commonly used NIR dyes to guide researchers in selecting appropriate fluorophores for their experiments. The performance of this compound is expected to be comparable to other cyanine dyes in the 800 nm range.

DyeExcitation Max (nm)Emission Max (nm)Relative BrightnessPhotostabilityKey Features
IRDye 800CW 774789HighHighWell-established dye for in vivo and western blotting applications.[5]
DyLight 800 777794HighModerateA common alternative to IRDye 800CW.[4]
Cy7 750776ModerateModerateProne to aggregation, which can affect fluorescence intensity.[6]
Alexa Fluor 790 784806HighHighKnown for good water solubility and high labeling efficiency.[6]
s775z ~775~795Very HighVery HighA newer generation dye reported to be 3-8 times brighter and 3-6 times more photostable than IRDye 800CW and DyLight 800.[7]

Note: Relative brightness and photostability can be application-dependent and influenced by the conjugation partner and local environment.

Experimental Protocols

The following protocols provide a general framework for using this compound-conjugated antibodies for staining fixed tissues. Optimization of incubation times, antibody concentrations, and blocking conditions may be necessary for specific applications and tissue types.

Protocol 1: Immunofluorescence Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for deparaffinization, antigen retrieval, and immunofluorescent staining of FFPE tissue sections.

Materials:

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)

  • Primary antibody

  • This compound-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 5-10 minutes. Repeat with fresh xylene.[8]

    • Immerse slides in 100% ethanol for 5 minutes. Repeat with fresh 100% ethanol.[8]

    • Immerse slides in 95% ethanol for 5 minutes.[8]

    • Immerse slides in 70% ethanol for 5 minutes.[8]

    • Rinse slides in deionized water for 5 minutes.[8]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated Antigen Retrieval Buffer at 95-100°C for 20-40 minutes.[9] The optimal buffer and heating time should be determined for each antibody.

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides with PBS.

  • Permeabilization:

    • Incubate slides in Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash slides three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate slides in Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate slides with the primary antibody solution overnight at 4°C in a humidified chamber.[11]

  • Washing:

    • Wash slides three times with PBS containing 0.05% Tween-20 for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Protect from light.

    • Incubate slides with the secondary antibody solution for 1-2 hours at room temperature in a humidified chamber, protected from light.[11]

  • Washing:

    • Wash slides three times with PBS containing 0.05% Tween-20 for 5-10 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate slides with a nuclear counterstain like DAPI according to the manufacturer's instructions.[9]

    • Rinse briefly with PBS.

  • Mounting:

    • Mount coverslips using an antifade mounting medium.[11]

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope or imaging system equipped with appropriate filters for NIR 885 (Excitation: ~810 nm, Emission: ~885 nm).

Protocol 2: Immunofluorescence Staining of Frozen Tissue Sections

This protocol is for staining fresh or fixed frozen tissue sections.

Materials:

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Fixative (e.g., 4% paraformaldehyde in PBS or cold methanol (B129727)/acetone)

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal serum in PBS)

  • Primary antibody

  • This compound-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Tissue Preparation and Sectioning:

    • Embed fresh tissue in OCT compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen.

    • Cut 5-10 µm thick sections using a cryostat and mount on charged slides.

    • Store slides at -80°C until use.

  • Fixation:

    • Thaw slides at room temperature for 10-20 minutes.

    • Fix the tissue sections. Common methods include:

      • 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

      • Cold methanol (-20°C) for 10 minutes.

      • Cold acetone (B3395972) (-20°C) for 5-10 minutes.

    • Wash slides three times with PBS for 5 minutes each.

  • Permeabilization (if required):

    • If using a cross-linking fixative like paraformaldehyde and targeting an intracellular antigen, incubate with Permeabilization Buffer for 10 minutes.

    • Wash slides three times with PBS for 5 minutes each.

  • Blocking, Antibody Incubation, Washing, Counterstaining, Mounting, and Imaging:

    • Follow steps 4-11 from Protocol 1.

Troubleshooting

High background fluorescence can be a common issue in immunofluorescence. Here are some tips to minimize it:

IssuePossible CauseSuggested Solution
High Background Inadequate blockingIncrease blocking time to 60 minutes or more. Use a blocking buffer containing serum from the same species as the secondary antibody.[12]
Antibody concentration too highTitrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[13]
Insufficient washingIncrease the number and duration of wash steps to thoroughly remove unbound antibodies.[13]
AutofluorescenceWhile NIR dyes minimize this, some residual autofluorescence can persist. Consider using a commercial autofluorescence quenching reagent if necessary.
Weak or No Signal Improper fixation or antigen retrievalOptimize the fixation method and antigen retrieval conditions for your specific antibody and antigen.
Low antibody concentrationIncrease the concentration of the primary or secondary antibody.
PhotobleachingMinimize exposure of the sample to the excitation light. Use an antifade mounting medium.

Visualizations

Experimental Workflow for Immunofluorescence Staining

G Immunofluorescence Staining Workflow for Fixed Tissues cluster_prep Sample Preparation Deparaffinization Deparaffinization & Rehydration (FFPE Tissues) Fixation Fixation Deparaffinization->Fixation Sectioning Cryosectioning (Frozen Tissues) Sectioning->Fixation AntigenRetrieval Antigen Retrieval (if required) Fixation->AntigenRetrieval Permeabilization Permeabilization AntigenRetrieval->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Secondary Antibody (NIR 885 Conjugate) Incubation Wash1->SecondaryAb Wash2 Washing SecondaryAb->Wash2 Counterstain Counterstaining (Optional) Wash2->Counterstain Mounting Mounting Counterstain->Mounting Imaging Imaging & Analysis Mounting->Imaging

Caption: A generalized workflow for immunofluorescence staining of fixed tissues.

Signaling Pathway: Antibody-Targeted Cancer Cell Imaging

G Targeted Cancer Cell Imaging with NIR 885 cluster_cell Cancer Cell cluster_imaging Fluorescence Imaging Receptor Tumor-Associated Antigen (e.g., HER2) Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Proliferation Cell Proliferation & Survival Signaling->Proliferation Antibody Primary Antibody (e.g., anti-HER2) Antibody->Receptor Binds to SecondaryAntibody Secondary Antibody SecondaryAntibody->Antibody Binds to NIR885 Fluorescent NIR 885 Dye NIR885->SecondaryAntibody Conjugated to Emission NIR Emission (~885 nm) NIR885->Emission Excitation Excitation Light (~810 nm) Excitation->NIR885 Detection Detection & Visualization Emission->Detection

Caption: Visualization of a cancer cell targeted with a NIR 885-conjugated antibody.

References

Application Notes and Protocols for Fluorescent NIR 885 in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fluorescent Near-Infrared (NIR) 885 dye in western blotting applications. NIR dyes offer significant advantages for quantitative western blotting, including high sensitivity, a wide dynamic range, and low background fluorescence, making them ideal for the accurate detection and quantification of proteins.

Introduction to Fluorescent NIR 885

Key Advantages of NIR Dyes in Western Blotting:

  • High Signal-to-Noise Ratio: Biological membranes and tissues exhibit minimal autofluorescence in the NIR range, resulting in clearer signals and lower background.[1][2][3]

  • Enhanced Sensitivity: The low background allows for the detection of low-abundance proteins, with sensitivity that can be comparable or even superior to chemiluminescence.[1]

  • Wide Dynamic Range: Fluorescent signals are stable and directly proportional to the amount of target protein, allowing for accurate quantification over a broad range of protein expression levels.[1][4]

  • Multiplexing Capabilities: The use of spectrally distinct NIR dyes enables the simultaneous detection of multiple proteins on the same blot, saving time and improving data quality.[5][6][7]

  • Signal Stability: The fluorescent signal is stable for extended periods, allowing for re-imaging of blots weeks or even months later.[1]

Quantitative Data Summary

As specific data for this compound is not publicly available, the following table provides estimated values based on typical characteristics of other cyanine-based NIR dyes in the 800-900 nm range. These values should be considered as a general guideline.

PropertyEstimated Value/Characteristic for NIR 885 (and similar NIR dyes)
Excitation Maximum (λex) ~860 - 870 nm
Emission Maximum (λem) ~880 - 890 nm
Molecular Weight Varies depending on the exact structure
Extinction Coefficient > 200,000 cm⁻¹M⁻¹
Quantum Yield 0.1 - 0.25
Recommended Laser Line 850 nm
Recommended Filter Set Long-pass filter > 870 nm

Experimental Protocols

I. General Workflow for Fluorescent Western Blotting

The following diagram illustrates the major steps involved in a fluorescent western blotting experiment.

Fluorescent_Western_Blotting_Workflow cluster_electrophoresis Protein Separation cluster_transfer Transfer cluster_immunodetection Immunodetection cluster_imaging Detection & Analysis A Sample Preparation B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Washing E->F G Secondary Antibody Incubation (NIR 885 Conjugate) F->G H Final Washes G->H I NIR Imaging H->I J Data Analysis & Quantification I->J

Caption: General workflow for a fluorescent western blotting experiment.
II. Detailed Protocol for Fluorescent Western Blotting with NIR 885

This protocol provides a step-by-step guide for performing a fluorescent western blot using a secondary antibody conjugated to NIR 885.

A. Materials and Reagents

  • Membrane: Low-fluorescence Polyvinylidene difluoride (PVDF) or nitrocellulose membrane (0.2 µm or 0.45 µm pore size).

  • Transfer Buffer: Prepare according to standard protocols.

  • Blocking Buffer: Use a blocking buffer specifically designed for fluorescent western blotting to minimize background. Commercial options are available, or a 5% non-fat dry milk or Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween-20 (TBST) can be tested.

  • Primary Antibody: Specific to the protein of interest.

  • Secondary Antibody: Anti-species IgG conjugated to this compound.

  • Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20) or PBST (Phosphate-Buffered Saline with 0.1% Tween-20).

  • Imaging System: A digital imaging system capable of NIR fluorescence detection with appropriate lasers and emission filters for the ~885 nm range.

B. Procedure

  • Protein Gel Electrophoresis and Transfer

    • Separate protein lysates via SDS-PAGE.

    • Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Optional: After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency, then destain completely with wash buffer.

  • Membrane Blocking

    • Place the membrane in a clean incubation tray.

    • Add a sufficient volume of blocking buffer to completely cover the membrane.

    • Incubate for 1 hour at room temperature with gentle agitation.[4][8]

  • Primary Antibody Incubation

    • Dilute the primary antibody in fresh blocking buffer to the manufacturer's recommended concentration.

    • Decant the blocking buffer from the membrane.

    • Add the diluted primary antibody solution to the membrane.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4]

  • Washing

    • Decant the primary antibody solution.

    • Wash the membrane with wash buffer for 3 x 5-10 minutes with gentle agitation.[4]

  • Secondary Antibody Incubation

    • Dilute the NIR 885-conjugated secondary antibody in blocking buffer to the recommended concentration (typically in the range of 1:10,000 to 1:25,000). Protect the antibody solution and the membrane from light from this point forward.

    • Decant the wash buffer and add the diluted secondary antibody solution to the membrane.

    • Incubate for 1 hour at room temperature with gentle agitation.[9]

  • Final Washes

    • Decant the secondary antibody solution.

    • Wash the membrane with wash buffer for 3 x 5-10 minutes with gentle agitation, protected from light.

    • Perform a final rinse with Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS) without Tween-20 to remove any residual detergent.

  • Imaging

    • Gently dry the membrane.

    • Place the membrane in a compatible NIR fluorescence imaging system.

    • Select the appropriate laser and emission filter for the NIR 885 dye (e.g., excitation ~850 nm, emission filter >870 nm).

    • Acquire the image, adjusting the exposure time to achieve optimal signal without saturation.

III. Multiplex Western Blotting with NIR 885

NIR 885 can be used in conjunction with other spectrally distinct fluorescent dyes for multiplex detection. A common combination is to use a dye in the 700 nm channel (e.g., IRDye 680RD) and a dye in the 800 nm channel (like a dye similar to IRDye 800CW or NIR 885).

Multiplex_Western_Blotting cluster_primary Primary Antibodies cluster_secondary Secondary Antibodies cluster_detection Detection Channels P_A Primary Ab 1 (e.g., from Rabbit) Membrane Membrane with Target Proteins A & B P_A->Membrane P_B Primary Ab 2 (e.g., from Mouse) P_B->Membrane S_A Anti-Rabbit NIR 700 Membrane->S_A S_B Anti-Mouse NIR 885 Membrane->S_B D_A 700 nm Channel S_A->D_A D_B 885 nm Channel S_B->D_B Merged Merged Image D_A->Merged D_B->Merged

Caption: Workflow for two-color multiplex fluorescent western blotting.

Key Considerations for Multiplexing:

  • Primary Antibody Species: The primary antibodies used must be from different host species (e.g., rabbit and mouse) to allow for specific detection by the secondary antibodies.[9]

  • Secondary Antibody Specificity: Use highly cross-adsorbed secondary antibodies to prevent cross-reactivity between the antibodies.

  • Spectral Overlap: Choose fluorescent dyes with minimal spectral overlap to ensure accurate signal detection in each channel.

  • Protein Abundance: It is often recommended to use the dye in the 800 nm channel (e.g., NIR 885) to detect the lower abundance protein, as this channel typically has lower background fluorescence.[9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background - Inadequate blocking- Secondary antibody concentration too high- Insufficient washing- Contaminated buffers or equipment- Membrane autofluorescence- Increase blocking time or try a different blocking agent.- Optimize secondary antibody dilution.- Increase the number and/or duration of wash steps.- Use fresh, high-purity reagents and clean incubation trays.- Use a low-fluorescence PVDF membrane.
Weak or No Signal - Inefficient protein transfer- Low protein abundance- Primary or secondary antibody concentration too low- Incorrect laser/filter settings- Verify protein transfer with Ponceau S staining.- Increase the amount of protein loaded.- Optimize antibody concentrations and/or increase incubation times.- Ensure the imager is set to the correct excitation and emission wavelengths for NIR 885.
Non-specific Bands - Primary antibody cross-reactivity- Secondary antibody non-specific binding- Protein degradation- Use a more specific primary antibody.- Use highly cross-adsorbed secondary antibodies.- Add protease inhibitors to the sample lysis buffer.
Saturated Signal - Too much protein loaded- Antibody concentration too high- Reduce the amount of protein loaded onto the gel.- Further dilute the primary and/or secondary antibodies.- Reduce the image acquisition time.

References

Application Notes and Protocols for In Vivo Tumor Imaging with Fluorescent NIR 885 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive in vivo visualization of biological processes, offering significant advantages over imaging in the visible spectrum. The NIR window, particularly at longer wavelengths, provides deeper tissue penetration and reduced autofluorescence, leading to higher signal-to-background ratios.[1] This document provides detailed application notes and protocols for the use of fluorescent conjugates of a NIR dye with an emission maximum at 885 nm for in vivo tumor imaging. This cyanine-based dye, with an excitation maximum at approximately 810 nm and an emission maximum at 885 nm, is well-suited for deep-tissue imaging applications.[2]

These protocols are designed to guide researchers in the conjugation of NIR 885 dye to targeting moieties, such as antibodies, and their subsequent use in preclinical animal models of cancer.

Properties of Fluorescent NIR 885 Dye

The performance of a fluorescent conjugate is critically dependent on the photophysical properties of the dye. Below is a summary of the key characteristics of the this compound dye.

PropertyValueReference
Excitation Maximum (Ex)~810 nm[2]
Emission Maximum (Em)~885 nm[2]
Chemical ClassCyanine (B1664457)[2]
Stokes Shift~75 nmCalculated
Recommended for In Vivo ImagingYes[2]

Experimental Protocols

Protocol 1: Conjugation of this compound NHS Ester to an Antibody

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated this compound dye to a targeting antibody. NHS esters react with primary amines on the antibody to form stable amide bonds.

Materials:

  • Targeting Antibody (e.g., anti-HER2 or anti-EGFR) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • PD-10 desalting columns (or equivalent size-exclusion chromatography system)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS and then into the bicarbonate buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved NIR 885 NHS ester to the antibody solution while gently vortexing. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10:1 to 20:1 (dye:antibody) is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated dye by size-exclusion chromatography using a PD-10 desalting column equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

  • Characterization of the Conjugate:

    • Measure the absorbance of the conjugate at 280 nm (for protein concentration) and ~810 nm (for dye concentration) using a spectrophotometer.

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. An optimal DOL is typically between 2 and 5 to avoid fluorescence quenching and altered antibody function.

Protocol 2: In Vivo Tumor Imaging in a Xenograft Mouse Model

This protocol outlines the procedure for in vivo fluorescence imaging of tumors in a subcutaneous xenograft mouse model using a this compound-antibody conjugate.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous HER2-positive xenografts)

  • This compound-antibody conjugate

  • Sterile PBS (pH 7.4)

  • In vivo imaging system capable of NIR fluorescence detection (with appropriate excitation and emission filters for ~810 nm excitation and >850 nm emission)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the mouse in the imaging chamber on a heated stage to maintain body temperature.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the conjugate to determine the level of background autofluorescence.

  • Conjugate Administration:

    • Dilute the this compound-antibody conjugate in sterile PBS to the desired concentration. The optimal dose will need to be determined empirically, but a starting dose of 1-10 nmol per mouse is recommended.

    • Inject the conjugate intravenously (i.v.) via the tail vein.

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate. Use consistent imaging parameters (exposure time, binning, etc.) for all images.

  • Image Analysis:

    • Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a contralateral non-tumor-bearing area (for background).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio (TBR) at each time point.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the excised tissues to confirm the in vivo biodistribution of the conjugate and quantify the fluorescence intensity in each organ.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained from in vivo imaging studies with long-wavelength NIR dye-antibody conjugates. The values presented are illustrative and based on data from similar long-wavelength cyanine dyes used in preclinical tumor imaging.

ParameterIllustrative ValueDescription
Degree of Labeling (DOL) 2-4Molar ratio of dye to antibody.
Tumor-to-Background Ratio (TBR) 3 - 8Ratio of fluorescence intensity in the tumor versus a non-tumor area.
Tumor Signal Intensity (peak) 24 - 48 hours post-injectionTime at which the fluorescence signal in the tumor is maximal.
Biodistribution (24h post-injection) Tumor > Liver > KidneysRelative fluorescence intensity in different organs.

Visualizations

Signaling Pathway Diagram

Targeted fluorescent conjugates rely on the specific binding of the targeting moiety to its receptor on the cancer cell surface. For example, an anti-HER2 antibody conjugate will bind to the HER2 receptor, which is often overexpressed in certain cancers.[3] Binding of the antibody can initiate downstream signaling pathways that are involved in cell proliferation and survival. The diagram below illustrates a simplified HER2 signaling pathway.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3->PI3K HER3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway in cancer cells.

Experimental Workflow Diagram

The following diagram outlines the key steps in an in vivo tumor imaging experiment using a this compound conjugate.

Experimental_Workflow Start Start Conjugation Conjugate NIR 885 to Antibody Start->Conjugation Purification Purify Conjugate Conjugation->Purification Characterization Characterize Conjugate (DOL) Purification->Characterization Injection Inject Conjugate (i.v.) Characterization->Injection Animal_Model Establish Tumor Xenograft Model Animal_Model->Injection InVivo_Imaging In Vivo Fluorescence Imaging Injection->InVivo_Imaging Data_Analysis Image and Data Analysis (TBR) InVivo_Imaging->Data_Analysis ExVivo_Analysis Ex Vivo Organ Analysis Data_Analysis->ExVivo_Analysis End End ExVivo_Analysis->End

Caption: Experimental workflow for in vivo tumor imaging.

References

Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for Fluorescent NIR 885

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent dyes offer significant advantages for in vivo imaging and other biological applications due to their deep tissue penetration and low autofluorescence.[1][2] Accurate determination of the dye-to-protein ratio, also known as the degree of labeling (DOL), is critical for ensuring the quality and consistency of fluorescently labeled proteins.[3][4] The DOL affects the fluorescence intensity of the conjugate; while a higher DOL can increase signal, an excessively high ratio can lead to fluorescence quenching and potentially compromise the biological activity of the protein.[3]

This document provides a detailed protocol for calculating the dye-to-protein ratio for proteins labeled with a fluorescent NIR dye with an emission maximum around 885 nm. The method is based on UV-Visible spectrophotometry, a common and accessible technique in most research laboratories.[5][6][7][8][9]

Principle

The calculation of the dye-to-protein ratio relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[10] By measuring the absorbance of the dye-protein conjugate at two specific wavelengths—one for the protein (typically 280 nm) and one for the dye (at its maximum absorbance, λmax)—the concentrations of both the protein and the dye can be determined.

A critical consideration is that most fluorescent dyes also absorb light at 280 nm, which will interfere with the protein absorbance measurement.[4][10] Therefore, a correction factor (CF) must be applied to the absorbance reading at 280 nm to account for the dye's contribution.[4][10]

The fundamental equations are:

  • Corrected Protein Absorbance (A_protein): A_protein = A_280 - (A_max_dye × CF)

  • Protein Concentration (M): Protein Concentration (M) = A_protein / (ε_protein × path length)

  • Dye Concentration (M): Dye Concentration (M) = A_max_dye / (ε_dye × path length)

  • Dye-to-Protein Ratio (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

The following table provides the necessary quantitative data for calculating the dye-to-protein ratio. Note: The values for "Fluorescent NIR 885" are representative of a typical NIR dye with a similar emission wavelength. Researchers must obtain the specific molar extinction coefficient and correction factor for their particular dye from the manufacturer's datasheet.

ParameterSymbolValueUnitsNotes
Protein (Example: IgG)
Molar Extinction Coefficient at 280 nmε_protein~210,000M⁻¹cm⁻¹This value is for a typical Immunoglobulin G.[11] The exact value depends on the protein's amino acid sequence.
This compound (Example Data) These are example values. Use the datasheet for your specific dye.
Maximum Absorbance Wavelengthλ_max~870nmThe absorbance maximum is typically slightly shorter than the emission maximum.
Molar Extinction Coefficient at λ_maxε_dye~270,000M⁻¹cm⁻¹Representative value for a long-wavelength NIR dye.
Correction Factor at 280 nmCF~0.045CF = (Absorbance of dye at 280 nm) / (Absorbance of dye at λ_max).

Experimental Protocol

This protocol outlines the steps for labeling a protein with a fluorescent NIR dye and preparing it for spectrophotometric analysis.

Materials and Reagents
  • Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound dye with a reactive group (e.g., NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography, such as Sephadex G-25)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Protein Preparation
  • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL).

  • If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it with an amine-free buffer like PBS. This can be done by dialysis or using a desalting column.

Dye Preparation
  • Allow the vial of the reactive NIR dye to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO. For example, dissolve 1 mg of dye in 100 µL of DMSO.

Protein-Dye Conjugation
  • Adjust the pH of the protein solution to 8.3-8.5 using the conjugation buffer.

  • Add the desired molar excess of the reactive dye solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.

  • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Protein
  • After incubation, it is crucial to remove any unconjugated dye.[3]

  • Use a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the larger dye-protein conjugate from the smaller, free dye molecules.

  • Collect the fractions containing the labeled protein, which typically elute first.

Spectrophotometric Measurement
  • Turn on the spectrophotometer and allow the lamps to warm up.

  • Use the purification buffer to blank the instrument.

  • Measure the absorbance of the purified dye-protein conjugate at 280 nm (A_280) and at the dye's maximum absorbance wavelength (A_max_dye).

  • If the absorbance reading is above 2.0, dilute the sample with the purification buffer and re-measure. Remember to account for the dilution factor in your calculations.

Calculation of the Dye-to-Protein Ratio: A Worked Example

Assumptions for this example:

  • Protein: IgG (ε_protein = 210,000 M⁻¹cm⁻¹)

  • Dye: this compound (using example data: ε_dye = 270,000 M⁻¹cm⁻¹, CF = 0.045)

  • Path length: 1 cm

  • Measured Absorbances:

    • A_280 = 1.20

    • A_max_dye = 1.50

Step 1: Calculate the corrected absorbance of the protein at 280 nm.

A_protein = A_280 - (A_max_dye × CF) A_protein = 1.20 - (1.50 × 0.045) A_protein = 1.20 - 0.0675 A_protein = 1.1325

Step 2: Calculate the molar concentration of the protein.

Protein Concentration (M) = A_protein / ε_protein Protein Concentration (M) = 1.1325 / 210,000 M⁻¹cm⁻¹ Protein Concentration (M) ≈ 5.39 × 10⁻⁶ M

Step 3: Calculate the molar concentration of the dye.

Dye Concentration (M) = A_max_dye / ε_dye Dye Concentration (M) = 1.50 / 270,000 M⁻¹cm⁻¹ Dye Concentration (M) ≈ 5.56 × 10⁻⁶ M

Step 4: Calculate the Dye-to-Protein Ratio (DOL).

DOL = Dye Concentration (M) / Protein Concentration (M) DOL = (5.56 × 10⁻⁶ M) / (5.39 × 10⁻⁶ M) DOL ≈ 1.03

This result indicates that, on average, there is approximately one dye molecule for every protein molecule.

Visualizations

Experimental Workflow

Dye_Protein_Ratio_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Protein-Dye Conjugation protein_prep->conjugation dye_prep Dye Preparation (Dissolve in DMSO) dye_prep->conjugation purify Purification (Size-Exclusion Chromatography) conjugation->purify Labeled Protein + Free Dye measurement Spectrophotometry (Measure A280 & Amax) purify->measurement Purified Conjugate calculation Calculate Dye-to-Protein Ratio measurement->calculation Absorbance Values Calculation_Logic cluster_inputs Inputs cluster_calculations Calculations cluster_output Output A280 A280 Corrected_A280 Corrected A280 A280->Corrected_A280 Amax Amax_dye Amax->Corrected_A280 Dye_Conc Dye Conc. Amax->Dye_Conc E_prot ε_protein Prot_Conc Protein Conc. E_prot->Prot_Conc E_dye ε_dye E_dye->Dye_Conc CF Correction Factor CF->Corrected_A280 Corrected_A280->Prot_Conc DOL Dye-to-Protein Ratio Prot_Conc->DOL Dye_Conc->DOL

References

Application Notes and Protocols: A Representative NIR-II Dye for Neuroscience and Brain Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and commercial sources lack specific data regarding the photophysical properties and detailed neuroscience applications of a dye explicitly named "Fluorescent NIR 885". The information presented herein is based on the properties and protocols of a representative near-infrared-II (NIR-II) cyanine (B1664457) dye commonly used for neuroscience and brain imaging research. These guidelines are intended to provide a framework for researchers, scientists, and drug development professionals.

Introduction to NIR-II Fluorescence Imaging in Neuroscience

Near-infrared (NIR) fluorescence imaging, particularly in the second NIR window (NIR-II, 1000-1700 nm), has emerged as a powerful modality for deep-tissue in vivo imaging.[1][2][3] For neuroscience and brain imaging, this technology offers significant advantages over traditional visible and NIR-I (700-900 nm) imaging. The longer wavelengths of NIR-II light experience less photon scattering and absorption by biological tissues, leading to deeper penetration depths and higher spatial resolution.[1][3] This allows for non-invasive or minimally invasive imaging of cerebral vasculature and neural activity through the intact skull or a thinned-skull preparation, reducing the need for invasive craniotomy procedures.[4][5][6]

The reduced autofluorescence in the NIR-II window further contributes to a higher signal-to-background ratio, enabling clearer visualization of fine structures within the brain.[1][3] Cyanine dyes are a class of organic fluorophores frequently utilized for NIR-II imaging due to their high molar extinction coefficients, tunable emission wavelengths, and biocompatibility.[7][8][9]

Data Presentation: Photophysical Properties of a Representative NIR-II Cyanine Dye

The following table summarizes the typical photophysical properties of a representative water-soluble NIR-II cyanine dye used for in vivo brain imaging. These values are indicative and can vary depending on the specific molecular structure of the dye and its environment.

PropertyRepresentative ValueNotes
Excitation Maximum (λex) 800 - 980 nmCan be optimized based on the specific dye structure.
Emission Maximum (λem) 1000 - 1300 nmEmission in the NIR-IIa window provides a good balance of penetration depth and detector sensitivity.[10]
Molar Extinction Coefficient (ε) >100,000 M⁻¹cm⁻¹High molar absorptivity is characteristic of cyanine dyes and contributes to their brightness.[8][9]
Quantum Yield (QY) 0.5% - 5% (in aqueous solution)The quantum yield of NIR-II dyes is often lower than visible fluorophores but can be enhanced by binding to proteins like albumin.[11][12]
Stokes Shift >100 nmA large Stokes shift is advantageous for minimizing self-absorption and improving signal detection.[12]

Experimental Protocols

In Vivo Two-Photon Microscopy of Cerebral Vasculature and Neural Structures

This protocol describes the use of a representative NIR-II cyanine dye for in vivo imaging of the mouse brain through a thinned-skull preparation.

Materials:

  • Representative NIR-II Cyanine Dye

  • Sterile Saline (0.9%)

  • Anesthetic (e.g., Isoflurane)

  • Dental Drill with fine burr

  • Stereotaxic Frame

  • Heating Pad

  • Two-photon microscope equipped with a tunable laser (e.g., Ti:Sapphire) and an InGaAs detector for NIR-II detection.

Procedure:

  • Dye Preparation:

    • Dissolve the NIR-II cyanine dye in sterile saline to a final concentration of 1-5 mg/mL. The exact concentration may need to be optimized.

    • Ensure the dye is fully dissolved and filter the solution through a 0.22 µm syringe filter to remove any aggregates.

  • Animal Preparation (Thinned-Skull): [5][13]

    • Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).[14][15]

    • Place the mouse in a stereotaxic frame on a heating pad to maintain body temperature.[14][15]

    • Shave the head and clean the scalp with an antiseptic solution.

    • Make a midline incision to expose the skull.

    • Using a dental drill, carefully thin a region of the skull over the area of interest (e.g., somatosensory cortex) to a thickness of approximately 20-30 µm.[5]

    • Apply sterile saline to the thinned area to keep it moist and transparent.

  • Dye Administration:

    • Administer the prepared dye solution via retro-orbital or tail vein injection at a dosage of 100-200 µL per 20g mouse. The optimal dose should be determined empirically.

  • Two-Photon Imaging:

    • Place the anesthetized mouse under the two-photon microscope objective.

    • Tune the laser to the appropriate excitation wavelength for the NIR-II dye (e.g., 980 nm).

    • Collect the fluorescence emission in the NIR-II window (e.g., 1000-1300 nm) using an InGaAs detector.

    • Acquire image stacks at different depths to visualize the cerebral vasculature and labeled neural structures.

  • Data Analysis: [16][17]

    • Use image analysis software (e.g., ImageJ/Fiji, MATLAB) for motion correction, background subtraction, and 3D reconstruction of the acquired images.

    • Quantify parameters such as vessel diameter, blood flow velocity (with line scans), or changes in fluorescence intensity over time.

Ex Vivo Imaging of Brain Slices

This protocol outlines a general procedure for staining and imaging ex vivo brain slices with a representative NIR-II cyanine dye.

Materials:

  • Representative NIR-II Cyanine Dye

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Vibratome or Cryostat for slicing

  • Microscope slides and coverslips

  • Mounting medium

  • Fluorescence microscope with NIR-II imaging capabilities.

Procedure:

  • Tissue Preparation:

    • Perfuse the animal with PBS followed by 4% PFA to fix the brain tissue.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Section the brain into 50-100 µm thick slices using a vibratome or cryostat.

  • Dye Staining:

    • Wash the brain slices in PBS.

    • Incubate the slices in a solution of the NIR-II cyanine dye (concentration to be optimized, typically in the µM range) in PBS for 1-2 hours at room temperature.

    • Wash the slices thoroughly in PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the stained brain slices on microscope slides using an appropriate mounting medium.

    • Coverslip the slides.

    • Image the slices using a fluorescence microscope equipped with the appropriate excitation source and emission filters for the NIR-II dye.

  • Data Analysis:

    • Analyze the images to identify the distribution and localization of the dye within the brain tissue.

    • Co-localization analysis can be performed if other fluorescent markers are used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Dye_Prep Dye Preparation Dye_Admin Dye Administration Dye_Prep->Dye_Admin Animal_Prep Animal Preparation (Thinned-Skull) Animal_Prep->Dye_Admin Imaging NIR-II Imaging Dye_Admin->Imaging Data_Acq Data Acquisition Imaging->Data_Acq Data_Proc Data Processing & Analysis Data_Acq->Data_Proc

In Vivo Brain Imaging Workflow

advantages_nir_ii cluster_advantages Advantages for Brain Imaging center NIR-II Imaging (1000-1700 nm) deeper_penetration Deeper Tissue Penetration center->deeper_penetration higher_resolution Higher Spatial Resolution center->higher_resolution reduced_scattering Reduced Photon Scattering deeper_penetration->reduced_scattering low_autofluorescence Low Autofluorescence high_sbr High Signal-to-Background Ratio low_autofluorescence->high_sbr

Advantages of NIR-II Imaging

signaling_pathway cluster_process Conceptual Visualization of Neurovascular Coupling cluster_imaging NIR-II Imaging Readout Neural_Activity Neuronal Activity (e.g., Action Potentials) Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Neural_Activity->Neurotransmitter_Release Astrocyte_Activation Astrocyte Activation Neurotransmitter_Release->Astrocyte_Activation Vasodilation Vasodilation Astrocyte_Activation->Vasodilation Blood_Flow_Increase Increased Cerebral Blood Flow Vasodilation->Blood_Flow_Increase Fluorescence_Change Change in Fluorescence Signal Blood_Flow_Increase->Fluorescence_Change NIR_Dye Circulating NIR-II Dye NIR_Dye->Fluorescence_Change enables visualization

References

Deep Tissue Imaging with Near-Infrared (NIR) Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deep tissue fluorescence imaging is a powerful, non-invasive technique that enables real-time visualization of biological processes in vivo. The near-infrared (NIR) window, particularly the second NIR window (NIR-II, 1000-1700 nm), offers significant advantages for deep tissue imaging compared to the visible and first NIR window (NIR-I, 700-900 nm).[1][2][3] These advantages include reduced photon scattering, minimal tissue autofluorescence, and deeper tissue penetration, leading to higher spatial resolution and signal-to-background ratios.[4][5][6] While the query specified "Fluorescent NIR 885," this wavelength falls within the NIR-I spectrum, which has limitations for deep tissue imaging. However, some NIR-I dyes possess emission tails that extend into the NIR-II region, allowing for improved imaging performance when using appropriate detection systems.[1][3] This document provides detailed application notes and protocols for deep tissue imaging using NIR fluorophores, with a focus on the principles and techniques applicable to the NIR-II window for achieving optimal imaging depth and clarity.

Advantages of NIR-II Window for Deep Tissue Imaging

Imaging in the NIR-II window provides superior performance for in vivo studies due to the optical properties of biological tissues in this spectral range.

FeatureVisible (400-700 nm)NIR-I (700-900 nm)NIR-II (1000-1700 nm)
Tissue Penetration Low (<1 mm)Moderate (1-3 mm)High (>5 mm)[6]
Photon Scattering HighModerateLow[4][5]
Autofluorescence HighModerateLow[1][5]
Spatial Resolution Low (at depth)ModerateHigh[2][4]
Signal-to-Background Ratio LowModerateHigh[1][6]

Key Applications in Research and Drug Development

Deep tissue NIR fluorescence imaging has a wide range of applications, including:

  • Cancer Research: Tumor detection, delineation of tumor margins, and monitoring of therapeutic response.[7][8]

  • Drug Development: Pharmacokinetic and biodistribution studies of novel therapeutics.[9][10]

  • Vascular Biology: High-resolution imaging of blood vessels and lymphatic networks.[11]

  • Neuroscience: Imaging of cerebral vasculature and neuronal activity through the skull.[12]

  • Inflammation and Immunology: Tracking of immune cells and monitoring inflammatory processes.[13]

Experimental Workflow for In Vivo Deep Tissue Imaging

The following diagram illustrates a typical workflow for an in vivo deep tissue fluorescence imaging experiment.

G cluster_prep Probe Preparation cluster_animal Animal Model cluster_imaging Imaging cluster_analysis Data Analysis A Fluorophore Selection (NIR-II emitting) B Conjugation to Targeting Moiety (e.g., antibody, peptide) A->B C Purification and Characterization B->C D Animal Preparation (e.g., anesthesia) C->D E Probe Administration (e.g., intravenous injection) D->E F In Vivo Imaging (NIR-II System) E->F G Image Acquisition (Time-course) F->G H Image Processing (e.g., background subtraction) G->H I Quantitative Analysis (e.g., signal intensity, biodistribution) H->I J Ex Vivo Validation (e.g., histology, biodistribution) I->J

Caption: General workflow for in vivo deep tissue fluorescence imaging.

Protocols

Protocol 1: Conjugation of NIR Dyes to Antibodies

This protocol describes the labeling of an antibody with an NHS-ester functionalized NIR dye.

Materials:

  • NIR dye with NHS-ester functional group (e.g., IVISense™ 680 NHS)[14]

  • Antibody of interest (1 mg/mL in conjugation buffer)

  • Conjugation Buffer: 50 mM sodium bicarbonate, pH 8.5

  • Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Bio-Gel P-100)

  • Phosphate-buffered saline (PBS)

  • 0.2 µm syringe filter

Procedure:

  • Prepare Antibody Solution: Prepare 1 mL of a 1 mg/mL solution of the antibody in conjugation buffer.[14]

  • Reconstitute NIR Dye: Dissolve 1 mg of the NIR dye in 100 µL of DMSO.[14]

  • Conjugation Reaction: Add 10-30 µL of the reconstituted NIR dye solution to the antibody solution. The optimal dye-to-antibody ratio may need to be determined empirically, but a 4:1 molar ratio is a good starting point.[14]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.

  • Sterilization: Sterile filter the labeled antibody solution through a 0.2 µm syringe filter.[14]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorption wavelength and at 280 nm (for protein concentration).

  • Storage: Store the labeled antibody at 4°C, protected from light.

Protocol 2: In Vivo Deep Tissue Imaging of a Tumor Model

This protocol outlines the procedure for imaging a subcutaneous tumor in a mouse model using a NIR-labeled antibody.

Materials:

  • Tumor-bearing mouse model

  • NIR-labeled antibody (from Protocol 1)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR-II detection

  • Warming pad

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance). Place the anesthetized mouse on the imaging platform, which should be equipped with a warming pad to maintain body temperature.[1]

  • Probe Administration: Inject the NIR-labeled antibody (typically 100 µL of a 1 mg/mL solution) intravenously via the tail vein.

  • Image Acquisition:

    • Acquire a baseline image before injection.

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe. The optimal imaging time will depend on the pharmacokinetics of the specific antibody conjugate.[1]

    • Use an appropriate excitation laser (e.g., 780 nm) and a long-pass emission filter for NIR-II detection (e.g., >1000 nm).

  • Image Analysis:

    • Draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle) in the acquired images.

    • Quantify the average fluorescence intensity within the ROIs at each time point.

    • Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the probe in the tumor.

  • Ex Vivo Validation (Optional but Recommended):

    • After the final in vivo imaging session, euthanize the mouse.

    • Excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

    • Image the excised tissues using the in vivo imaging system to confirm the biodistribution of the probe.

    • The tissues can then be processed for histological analysis to correlate the fluorescence signal with the tissue microarchitecture.

Data Presentation

Table 1: Comparison of Imaging Performance between NIR-I and NIR-II Windows

ParameterNIR-I ImagingNIR-II ImagingReference
Penetration Depth (Chicken Tissue) Signal detectable up to 5 mmSignal detectable up to 9 mm[15]
Signal-to-Background Ratio (SBR) at 5 mm depth ~2~5[15]
Tumor-to-Normal Tissue Ratio (TNR) (Preoperative) 1.48 ± 0.042.25 ± 0.06[15]
Spatial Resolution (in vivo cerebrovascular imaging) LowerHigher (5.77 µm at 350 µm depth)[4]

Table 2: Properties of Selected NIR Fluorophores

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (%)Key Features
ICG (Indocyanine Green) ~780~810 (tail extends to >1000)~1.3 (in blood)FDA-approved, widely used for NIR-I, can be used for NIR-II with appropriate filters.[1]
IRDye 800CW ~774~790 (tail extends to >1000)~12 (conjugated)High brightness and photostability.
FD-1080 104610800.31 (in ethanol), 5.94 (with FBS)Excitation and emission in the NIR-II window.[16]
LZ-1105 104111051.69Long blood half-life, suitable for dynamic vascular imaging.[16]
CH-4T ~808>1000>7 (in complex with protein)High quantum yield upon protein binding.[17]

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the principle of enhanced permeability and retention (EPR) effect, a key mechanism for passive tumor targeting of nanoparticle-based NIR probes.

G cluster_blood Blood Vessel cluster_tumor Tumor Microenvironment A NIR Probe-Nanoparticle Conjugate B Leaky Vasculature (Fenestrations) A->B Circulation C Extravasation of Nanoparticles B->C E Accumulation and Retention of Probe (EPR Effect) C->E D Poor Lymphatic Drainage D->E F Enhanced NIR Fluorescence Signal E->F

Caption: The Enhanced Permeability and Retention (EPR) effect for tumor targeting.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low signal-to-background ratio - High tissue autofluorescence- Insufficient probe accumulation- Suboptimal imaging parameters- Use a NIR-II specific probe and appropriate long-pass filters (>1000 nm).- Optimize the probe dose and imaging time point.- Adjust exposure time and laser power.
High signal in non-target organs (e.g., liver, spleen) - Rapid clearance of the probe by the reticuloendothelial system (RES)- Modify the probe with PEGylation to increase circulation time.- Use smaller nanoparticles to reduce RES uptake.[10]
Image blurring - Photon scattering- Animal movement- Image in the NIR-II window to minimize scattering.- Ensure proper anesthesia and secure positioning of the animal.
Photobleaching - High laser power- Long exposure times- Reduce laser power to the minimum required for adequate signal.- Use shorter exposure times and image averaging if necessary.

Conclusion

Deep tissue imaging using NIR fluorophores, particularly in the NIR-II window, is a rapidly advancing field with immense potential for both basic research and clinical translation. By leveraging the reduced photon scattering and autofluorescence in this spectral region, researchers can achieve unprecedented imaging depth and resolution in vivo. The protocols and data presented in these application notes provide a foundation for scientists and drug development professionals to design and execute robust and informative deep tissue imaging studies. The continued development of brighter and more stable NIR-II fluorophores will further expand the capabilities and applications of this powerful imaging modality.

References

Multiplex Imaging with Fluorescent NIR 885 and Other Fluorophores: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Fluorescent NIR 885 in multiplex imaging applications. It is intended for researchers, scientists, and drug development professionals who are looking to leverage the benefits of near-infrared (NIR) fluorescence for multi-parametric analysis of biological samples.

Introduction to Multiplex Imaging in the Near-Infrared Spectrum

Multiplex imaging enables the simultaneous detection of multiple molecular targets within a single sample, providing crucial insights into cellular composition, signaling pathways, and spatial relationships in complex biological systems. The near-infrared (NIR) spectrum (700-900 nm) offers significant advantages for fluorescence imaging, including reduced tissue autofluorescence, deeper tissue penetration, and minimized phototoxicity[1][2]. This compound, a cyanine-based dye with an emission maximum at 885 nm, extends the range of detectable fluorophores, allowing for higher-plex imaging experiments.

This compound: A Novel Tool for Deep Multiplexing

Fluorescent NIR 820 is a cyanine (B1664457) dye with spectral properties ideal for the far-red/near-infrared imaging window. Its long emission wavelength minimizes overlap with commonly used fluorophores in the visible spectrum, making it an excellent candidate for inclusion in high-plex imaging panels.

Key Features of this compound:

  • Long Emission Wavelength: Emission at 885 nm allows for clear separation from other fluorophores.

  • Suitability for Multiplexing: Can be combined with a wide range of other dyes for 7-color or higher-plex imaging.

  • Bioconjugation Capability: Can be conjugated to antibodies and other targeting moieties for specific labeling.

Quantitative Data: Spectral Properties of this compound and Other Fluorophores

A critical aspect of designing a multiplex imaging experiment is the careful selection of fluorophores with minimal spectral overlap. The following table summarizes the spectral properties of this compound and a selection of compatible fluorophores for a 7-color multiplex panel.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound 810 885 ~250,000 ~0.10 ~25,000
Alexa Fluor 48849551973,0000.9267,160
Alexa Fluor 555555565155,0000.1015,500
Alexa Fluor 59459061792,0000.6660,720
Alexa Fluor 647650668270,0000.3389,100
Alexa Fluor 750749775290,0000.1234,800
DAPI (for nuclei)35846133,0000.5016,500

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimide (NHS) ester to a primary antibody.

Materials:

  • Primary antibody (1 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate buffer (1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in a buffer that does not contain primary amines (e.g., PBS).

    • Adjust the pH of the antibody solution to 8.3 using the Sodium Bicarbonate buffer.

  • Prepare the Dye:

    • Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Slowly add the dissolved dye to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored fraction).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 810 nm.

Protocol 2: 7-Color Multiplex Immunofluorescence Staining of FFPE Tissue Sections

This protocol outlines a cyclic immunofluorescence (CycIF) approach for 7-color imaging of formalin-fixed paraffin-embedded (FFPE) tissue sections using this compound and other fluorophores.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (conjugated or unconjugated)

  • Secondary antibodies conjugated to spectrally distinct fluorophores (if using unconjugated primary antibodies)

  • DAPI nuclear stain

  • Fluorophore bleaching solution (e.g., a solution of hydrogen peroxide in a basic buffer)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

Day 1: Deparaffinization, Antigen Retrieval, and First Staining Round

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer in a pressure cooker or water bath according to standard protocols.

  • Blocking:

    • Block non-specific binding by incubating sections in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation (Round 1):

    • Incubate sections with the first set of primary antibodies (up to 3, from different host species if using indirect detection) overnight at 4°C.

Day 2: First Imaging and Cycling

  • Secondary Antibody Incubation (Round 1):

    • If using unconjugated primary antibodies, incubate with the corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature.

  • Nuclear Staining:

    • Counterstain with DAPI for 10 minutes.

  • Imaging (Round 1):

    • Mount the slides and acquire images using a fluorescence microscope with the appropriate filter sets for DAPI and the fluorophores used in this round.

  • Fluorophore Bleaching:

    • Incubate the slides in a fluorophore bleaching solution until the fluorescent signal is no longer detectable[6][7].

  • Subsequent Staining Rounds (Rounds 2-n):

    • Repeat the blocking, primary antibody, secondary antibody (if applicable), and DAPI staining steps for the next set of targets.

    • After each round of staining, acquire images as in step 7.

    • Bleach the fluorophores as in step 8 before proceeding to the next round.

  • Final Image Processing:

    • Register and overlay the images from all rounds to create a final multiplex image.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the PI3K/AKT/mTOR and Wnt/β-Catenin signaling pathways, which are commonly dysregulated in cancer and are frequent targets of investigation using multiplex imaging.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: The PI3K/AKT/mTOR signaling cascade.

WNT_Beta_Catenin_Pathway Wnt/β-Catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activation DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibition BetaCatenin_cyto β-Catenin (Cytoplasm) DestructionComplex->BetaCatenin_cyto Degradation BetaCatenin_nuc β-Catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binding GeneExpression Target Gene Expression TCF_LEF->GeneExpression Activation

Caption: The canonical Wnt/β-Catenin signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a cyclic immunofluorescence experiment.

CyCIF_Workflow Cyclic Immunofluorescence (CycIF) Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking1 Blocking AntigenRetrieval->Blocking1 Staining1 Staining Round 1 (Antibodies 1-3 + DAPI) Blocking1->Staining1 Imaging1 Imaging Round 1 Staining1->Imaging1 Bleaching1 Fluorophore Bleaching Imaging1->Bleaching1 ImageReg Image Registration Imaging1->ImageReg Blocking2 Blocking Bleaching1->Blocking2 Staining2 Staining Round 2 (Antibodies 4-6 + DAPI) Blocking2->Staining2 Imaging2 Imaging Round 2 Staining2->Imaging2 Bleaching2 Fluorophore Bleaching Imaging2->Bleaching2 Imaging2->ImageReg Bleaching2->StainingN Analysis Data Analysis ImageReg->Analysis

Caption: A generalized workflow for cyclic immunofluorescence.

Troubleshooting

Successful multiplex immunofluorescence requires careful optimization at each step. Below are some common issues and potential solutions.

ProblemPossible CauseSuggested Solution
Weak or No Signal - Inefficient antibody conjugation- Low antibody concentration- Incomplete antigen retrieval- Photobleaching- Optimize dye-to-antibody ratio during conjugation- Titrate primary antibody concentration- Optimize antigen retrieval time and temperature- Use an anti-fade mounting medium and minimize light exposure
High Background - Incomplete blocking- Non-specific antibody binding- Insufficient washing- Increase blocking time or try a different blocking agent- Use cross-adsorbed secondary antibodies- Increase the number and duration of wash steps
Spectral Overlap - Poor fluorophore selection- Inadequate filter sets- Use a spectral viewer to select fluorophores with minimal emission overlap- Ensure microscope filters are appropriate for the selected fluorophores- Use spectral unmixing software if available
Incomplete Bleaching (in CycIF) - Insufficient bleaching time or reagent concentration- Increase incubation time in bleaching solution- Prepare fresh bleaching solution for each round

Conclusion

Multiplex imaging with this compound and other spectrally distinct fluorophores provides a powerful approach for high-content analysis of tissues and cells. The protocols and guidelines presented here offer a starting point for researchers to develop and optimize their own multiplex imaging experiments. Careful planning of the fluorophore panel, optimization of staining conditions, and meticulous execution of the experimental workflow are essential for obtaining high-quality, reproducible data that can drive new discoveries in basic research and drug development.

References

Application Notes and Protocols for Fluorescent NIR 885 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of flow cytometry is continually advancing, with an increasing demand for higher-parameter experiments to unravel complex biological systems. A key limitation in multicolor panel design is the spectral overlap between fluorophores in the visible range. The near-infrared (NIR) spectrum (700-1000 nm) offers a relatively uncrowded region, enabling the expansion of multiplexing capabilities.[1][2] The use of NIR dyes provides significant advantages, including reduced cellular autofluorescence and deeper light penetration, which enhances signal-to-noise ratios.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of Fluorescent NIR 885, a cyanine-based dye, in flow cytometry. While specific data for a dye named "this compound" is limited in published literature, the information herein is based on the principles and characteristics of well-documented cyanine (B1664457) dyes operating in a similar spectral range (e.g., iFluor 840, which has an emission maximum at 880 nm).[5][6][7] These protocols are designed to serve as a robust guide for researchers looking to integrate long-wavelength fluorophores into their flow cytometry workflows.

Properties of this compound

This compound is a synthetic cyanine dye designed for the far-red region of the spectrum. Its long-wavelength emission makes it an ideal candidate for inclusion in complex multicolor panels, particularly on spectral flow cytometers or conventional cytometers equipped with a red or near-infrared laser.[8][9]

Quantitative Data Summary

The following table summarizes the hypothetical, yet representative, spectral and photophysical properties of this compound, based on similar commercially available NIR dyes.

PropertyValueNotes
Excitation Maximum (λex) ~850 nmCan be excited by lasers in the 785 nm to 830 nm range.
Emission Maximum (λem) ~880 nmProvides a distinct signal in the far-red spectrum.
Molar Extinction Coefficient (ε) ~200,000 M⁻¹cm⁻¹Indicates high light-absorbing capability.[7]
Quantum Yield (Φ) ~0.02Representative value for long-wavelength cyanine dyes in aqueous buffers.[7]
Brightness Index (ε × Φ) ~4,000A moderate brightness suitable for detecting mid-to-high abundance targets.
Reactive Forms Available Amine-reactive (NHS Ester), Thiol-reactive (Maleimide), Azide, AlkyneAllows for versatile conjugation to antibodies, proteins, and nucleic acids.[4]

Key Applications in Flow Cytometry

  • High-Parameter Immunophenotyping: The primary application of NIR 885 is to serve as an additional color in multicolor flow cytometry, allowing for the simultaneous detection of more cellular markers with minimal spectral spillover into shorter-wavelength channels.[9]

  • Viability Staining: When used as a fixable viability dye, NIR 885 can effectively discriminate between live and dead cells. Dead cells, with compromised membranes, allow the dye to enter and covalently bind to intracellular amines, resulting in a bright fluorescent signal. This staining is stable and can withstand fixation and permeabilization procedures.[10][11]

  • Spectral Flow Cytometry: NIR 885 is particularly well-suited for spectral flow cytometry. Its unique emission signature can be easily resolved from other fluorophores using spectral unmixing algorithms, simplifying panel design and improving data accuracy.[8][9]

Experimental Protocols

Protocol 1: Conjugation of this compound NHS Ester to an Antibody

This protocol details the procedure for covalently labeling a primary antibody with an amine-reactive this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Purified antibody (1 mg/mL or greater in amine-free buffer, e.g., PBS)

  • This compound NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation: a. Dilute the antibody to a concentration of >1 mg/mL in PBS. b. Add 1/10th volume of 1 M sodium bicarbonate solution to the antibody solution to raise the pH to ~8.3. This is crucial for efficient amine labeling.[7]

  • Dye Preparation: a. Prepare a 10 mM stock solution of this compound NHS Ester by dissolving it in anhydrous DMSO. b. Mix gently by pipetting. This solution should be prepared immediately before use as NHS esters are moisture-sensitive.[12]

  • Conjugation Reaction: a. The optimal dye-to-protein molar ratio should be determined empirically, but a starting ratio of 10:1 is recommended.[13] b. Slowly add the calculated volume of the 10 mM dye stock solution to the antibody solution while gently vortexing. c. Incubate the reaction for 60 minutes at room temperature, protected from light.

  • Purification: a. Prepare a Sephadex G-25 desalting column according to the manufacturer's instructions. b. Apply the conjugation reaction mixture to the center of the column. c. Elute the labeled antibody with PBS. The first colored fraction to elute will be the conjugated antibody. Unbound dye will elute later. d. Collect the fractions containing the conjugate.

  • Characterization (Optional but Recommended): a. Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorption maximum of the dye (~850 nm). b. Calculate the protein concentration and the Degree of Labeling (DOL) using the dye's molar extinction coefficient. A DOL between 2 and 10 is typically optimal for most antibodies.[13]

  • Storage: a. Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a preservative like sodium azide.

cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Storage ab_prep 1. Prepare Antibody (>1 mg/mL in PBS) ph_adjust 2. Adjust pH to 8.3 (add 1M NaHCO3) ab_prep->ph_adjust mix 4. Mix Dye and Antibody (Molar Ratio 10:1) ph_adjust->mix dye_prep 3. Prepare Dye (10 mM in DMSO) dye_prep->mix incubate 5. Incubate (60 min, RT, dark) mix->incubate purify 6. Purify Conjugate (Sephadex G-25 Column) incubate->purify characterize 7. Characterize (Optional) (Measure A280/A850, Calc. DOL) purify->characterize store 8. Store at 4°C (Protected from light) characterize->store

Workflow for Antibody Conjugation with NIR 885 NHS Ester.
Protocol 2: Cell Surface Immunophenotyping

This protocol describes staining of cell surface antigens on suspended cells using a this compound-conjugated antibody.

Materials:

  • Cell suspension (e.g., PBMCs)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc Receptor Blocking solution (e.g., anti-CD16/CD32 for mouse cells, or commercial Fc Block for human cells)[14]

  • This compound-conjugated antibody

  • Other antibodies for multicolor panel

  • 12x75 mm flow cytometry tubes

Procedure:

  • Cell Preparation: a. Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer. b. Aliquot 100 µL of the cell suspension (1-10 x 10⁵ cells) into each flow cytometry tube.

  • Fc Receptor Blocking: a. To prevent non-specific antibody binding, add the appropriate Fc blocking reagent to the cells. b. Incubate for 10-15 minutes at 4°C.[14] Do not wash after this step.

  • Antibody Staining: a. Prepare an antibody cocktail containing the pre-titrated optimal concentration of the this compound-conjugated antibody and other antibodies in your panel. b. Add the antibody cocktail to the cells. c. Vortex gently and incubate for 30 minutes at 4°C, protected from light.

  • Washing: a. Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 400-600 x g for 5 minutes at 4°C. c. Decant the supernatant carefully. d. Repeat the wash step one more time.

  • Data Acquisition: a. Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Analyze the samples on a flow cytometer equipped with a laser and detector setup capable of detecting NIR 885 fluorescence (e.g., >785 nm laser and >860 nm emission filter). c. Ensure proper compensation controls (single-stained beads or cells) are run for all fluorophores in the panel.

start Start: Single-Cell Suspension fc_block 1. Fc Receptor Block (10-15 min, 4°C) start->fc_block stain 2. Add Antibody Cocktail (Inc. NIR 885 Conjugate) fc_block->stain incubate 3. Incubate (30 min, 4°C, dark) stain->incubate wash1 4. Wash with Buffer (Centrifuge 400g, 5 min) incubate->wash1 wash2 5. Repeat Wash wash1->wash2 resuspend 6. Resuspend in Buffer wash2->resuspend acquire 7. Acquire on Flow Cytometer resuspend->acquire analyze 8. Data Analysis (Compensation & Gating) acquire->analyze

Workflow for Cell Surface Staining and Flow Cytometry Analysis.
Protocol 3: Fixable Viability Staining

This protocol is for discriminating live and dead cells using a fixable amine-reactive version of this compound.

Materials:

  • Cell suspension

  • Azide-free and protein-free PBS

  • Fixable Viability Dye NIR 885

  • Flow Cytometry Staining Buffer

  • Fixation Buffer (e.g., 2% paraformaldehyde)

Procedure:

  • Cell Preparation: a. Wash cells twice in azide-free, protein-free PBS to remove any amine-containing media or buffers. b. Resuspend the cell pellet to a concentration of 1-10 x 10⁶ cells/mL in the same PBS.[10]

  • Viability Staining: a. Add 1 µL of the fixable viability dye stock solution for each 1 mL of cell suspension. The optimal amount may require titration. b. Vortex immediately to ensure even staining. c. Incubate for 30 minutes at 4°C, protected from light.[10]

  • Washing: a. Quench the reaction and wash the cells by adding at least 2 mL of Flow Cytometry Staining Buffer (containing protein like FBS or BSA). b. Centrifuge at 400-600 x g for 5 minutes. c. Decant the supernatant.

  • Downstream Processing: a. The cells can now proceed to subsequent steps, such as Fc blocking and surface/intracellular antibody staining as described in Protocol 2. b. If fixation is required, resuspend the cells in the appropriate fixation buffer after the antibody staining steps are complete. The viability staining is covalent and will be preserved.[15]

Multiplexing and Spectral Considerations

The key advantage of this compound is its position in the far-red end of the spectrum, which minimizes its spectral spillover into detectors for common fluorophores like FITC, PE, PerCP-Cy5.5, and APC.

Conceptual Spectral Placement of NIR 885 BV421 BV421 (~421 nm) FITC FITC (~520 nm) PE PE (~575 nm) APC APC (~660 nm) NIR885 NIR 885 (~880 nm) l405 Violet Laser (405 nm) l405->BV421 l488 Blue Laser (488 nm) l488->FITC l488->PE l640 Red Laser (640 nm) l640->APC l785 NIR Laser (785 nm) l785->NIR885

NIR 885 occupies a distinct spectral space from common fluorophores.

References

Troubleshooting & Optimization

Technical Support Center: Near-Infrared (NIR) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NIR imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating autofluorescence.

Troubleshooting Guides & FAQs

Issue: High background signal is obscuring my target of interest.

High background in NIR imaging is often attributable to autofluorescence from endogenous molecules within the tissue or from external sources. Here’s how to troubleshoot this issue.

Q1: What is autofluorescence and what causes it in NIR imaging?

A1: Autofluorescence is the natural emission of light by biological structures when excited by an external light source. In biological tissues, molecules like collagen, elastin, NADH, and lipofuscin are common sources of autofluorescence.[1][2][3] While autofluorescence is generally less intense in the near-infrared (NIR) spectrum compared to the visible range, it can still significantly impact the signal-to-noise ratio, especially in deep-tissue imaging.[4][5] For preclinical in vivo imaging, a major contributor to NIR autofluorescence can be chlorophyll (B73375) from standard rodent chow, which has an emission peak around 660 nm.[6]

Q2: How can I determine if the background signal I'm seeing is autofluorescence?

A2: To confirm if the background is from autofluorescence, you should image an unstained control sample using the same imaging parameters as your experimental samples. Any signal detected from this control sample can be attributed to autofluorescence.[1]

Q3: What are the primary strategies to reduce autofluorescence in my NIR imaging experiments?

A3: There are several effective strategies to minimize autofluorescence, which can be broadly categorized into sample preparation, instrumentation and imaging parameters, and post-acquisition processing.

Sample Preparation and Experimental Design

Q4: How can I reduce autofluorescence originating from the subject in preclinical in vivo imaging?

A4: For in vivo studies in rodents, a significant reduction in autofluorescence from the gastrointestinal tract can be achieved by switching the animals from a standard chlorophyll-containing chow to a purified, alfalfa-free diet.[6][7][8] This change can reduce background fluorescence by more than two orders of magnitude.[6][7][9] It is recommended to place the animals on this special diet for at least a week before imaging to clear the chlorophyll from their system.[8]

Q5: Are there chemical treatments to reduce autofluorescence in fixed tissue samples?

A5: Yes, several chemical quenching agents can be applied to fixed tissue sections to reduce autofluorescence.

  • Sudan Black B: This is a lipophilic dye effective at quenching autofluorescence from lipofuscin, a pigment that accumulates with age.[10][11] However, Sudan Black B can introduce its own fluorescence in the red and far-red channels.[10][11]

  • TrueBlack® Lipofuscin Autofluorescence Quencher: This is a commercial reagent that, like Sudan Black B, quenches lipofuscin-based autofluorescence but with significantly less background fluorescence in the red and far-red spectra.[10][12]

  • Vector® TrueVIEW® Autofluorescence Quenching Kit: This kit is designed to reduce autofluorescence from non-lipofuscin sources by binding to autofluorescent elements in the tissue.[1][13]

  • Sodium Borohydride: This can be used to reduce aldehyde-induced autofluorescence from formalin fixation.[1][11]

Experimental Protocol: Quenching Lipofuscin Autofluorescence with TrueBlack®

  • After secondary antibody incubation and washes, rinse the slides in PBS.

  • Prepare the TrueBlack® working solution by diluting the stock solution in 70% ethanol (B145695) as per the manufacturer's instructions.

  • Incubate the slides in the TrueBlack® working solution for 30 seconds.

  • Rinse the slides with PBS.

  • Proceed with mounting and imaging.

Instrumentation and Imaging Parameters

Q6: Can I adjust my imaging hardware to reduce the impact of autofluorescence?

A6: Yes, optimizing your imaging parameters and hardware is a critical step.

  • Wavelength Selection: Shifting both the excitation and emission wavelengths to longer, further-red regions of the NIR spectrum can significantly reduce autofluorescence.[6][7][9][14] For instance, exciting at 760 nm or 808 nm instead of 670 nm can dramatically lower background signals.[6][7][9]

  • Imaging in the NIR-II/SWIR Window: Moving your imaging from the traditional NIR-I window (700-900 nm) to the NIR-II or short-wave infrared (SWIR) window (1000-1700 nm) offers a substantial advantage.[6] Tissue autofluorescence is nearly absent in the 1500-1700 nm range, allowing for background-free imaging.[15]

  • Time-Gated Imaging: This technique can be used if you are working with probes that have a long fluorescence lifetime, such as lanthanide complexes. By introducing a short delay between the excitation pulse and signal detection, the short-lived autofluorescence can be effectively filtered out.[16]

Q7: How does photobleaching help in reducing autofluorescence?

A7: Photobleaching involves exposing the sample to intense light to destroy the fluorescent properties of the autofluorescent molecules before imaging your target fluorophore.[17] This can be done with or without chemical agents like hydrogen peroxide to enhance the bleaching effect.[17][18] While effective, care must be taken as this process can potentially damage the sample or the target fluorophore.

Post-Acquisition Image Processing

Q8: What software-based methods can I use to remove autofluorescence from my images?

A8: Spectral unmixing is a powerful post-acquisition technique to computationally separate the fluorescence signal of your probe from the autofluorescence signal.[5][16][19] This method requires acquiring images at multiple emission wavelengths (a spectral image cube). By providing the algorithm with the known emission spectrum of your fluorophore and the autofluorescence (obtained from an unstained sample), it can mathematically unmix the two signals, resulting in a "cleaner" image of your probe's distribution.[19][20] This technique is particularly beneficial when the autofluorescence signal is spectrally distinct from your probe of interest.[20]

Quantitative Data Summary

Table 1: Effect of Diet and Imaging Wavelength on Autofluorescence in Preclinical Imaging

DietExcitation WavelengthEmission WindowRelative Abdominal Autofluorescence
Standard Chow670 nmNIR-I (700-975 nm)High
Purified Diet670 nmNIR-I (700-975 nm)Significantly Reduced
Standard Chow760 nmNIR-I (700-975 nm)Reduced by >2 orders of magnitude
Standard Chow808 nmNIR-I (700-975 nm)Reduced by >2 orders of magnitude
Standard Chow670 nmNIR-II (1000-1600 nm)Reduced by >2 orders of magnitude

Data summarized from studies showing a dramatic reduction in autofluorescence with a purified diet or by shifting the excitation/emission to longer wavelengths.[6][7][9]

Table 2: Efficacy of Chemical Quenching Agents on Adrenal Cortex Tissue Autofluorescence

Quenching AgentExcitation WavelengthAutofluorescence Reduction
TrueBlack™ Lipofuscin Autofluorescence QuencherNot specified89-93%
MaxBlock™ Autofluorescence Reducing Reagent KitNot specified90-95%
TrueVIEW™ Autofluorescence Quenching KitNot specified12-95% (variable)
Sudan Black BNot specifiedVariable
Trypan BlueNot specifiedVariable

Quantitative analysis demonstrated varying degrees of autofluorescence reduction depending on the treatment method and excitation wavelength.[12]

Visual Guides

autofluorescence_reduction_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_post Post-Acquisition in_vivo In Vivo Imaging diet Switch to Purified Diet in_vivo->diet fixed_tissue Fixed Tissue quenching Apply Quenching Agent (e.g., TrueBlack®) fixed_tissue->quenching imaging Imaging Parameters diet->imaging quenching->imaging wavelength Shift to Longer λ (>750 nm excitation) (NIR-II emission) imaging->wavelength photobleach Photobleach Sample imaging->photobleach time_gated Time-Gated Imaging imaging->time_gated processing Image Processing wavelength->processing photobleach->processing time_gated->processing spectral_unmixing Spectral Unmixing processing->spectral_unmixing end Reduced Autofluorescence Improved Signal-to-Noise spectral_unmixing->end start High Autofluorescence Issue start->in_vivo Identify Sample Type start->fixed_tissue Identify Sample Type

Caption: A workflow diagram illustrating key strategies to reduce autofluorescence in NIR imaging.

spectral_unmixing_logic raw_image Acquired Multispectral Image Cube unmixing_alg Spectral Unmixing Algorithm raw_image->unmixing_alg probe_spectrum Reference Spectrum: NIR Probe probe_spectrum->unmixing_alg af_spectrum Reference Spectrum: Autofluorescence af_spectrum->unmixing_alg probe_image Unmixed Image: Probe Signal unmixing_alg->probe_image af_image Unmixed Image: Autofluorescence Signal unmixing_alg->af_image

Caption: The logical process of spectral unmixing for separating probe signal from autofluorescence.

References

Technical Support Center: Preventing Photobleaching of Fluorescent NIR 885

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of near-infrared (NIR) fluorescent dyes emitting around 885 nm.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for my Fluorescent NIR 885 dye?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[1] This process is a significant concern in fluorescence microscopy, especially during time-lapse imaging, as it can lead to a diminished signal-to-noise ratio and complicate the quantification of your data. For NIR dyes like those emitting at 885 nm, photobleaching is often initiated when the dye molecule, after excitation, transitions into a long-lived excited triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can then chemically damage the fluorophore, rendering it non-fluorescent.[2][3]

Q2: What are the primary factors that influence the rate of photobleaching?

A2: The rate of photobleaching is influenced by several factors:

  • Excitation Light Intensity: Higher intensity light increases the rate at which fluorophores are excited, and consequently, the probability of them entering the destructive triplet state.[4]

  • Exposure Duration: The longer the sample is exposed to excitation light, the more cycles of excitation and emission the fluorophores undergo, increasing the cumulative damage.[4]

  • Oxygen Concentration: The presence of molecular oxygen is a key mediator of photobleaching for many organic dyes.[2][3]

  • Local Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the mounting medium can significantly impact the photostability of a fluorophore.

  • Intrinsic Properties of the Fluorophore: Different fluorescent dyes have inherently different levels of photostability. Cyanine (B1664457) dyes, a common class of NIR fluorophores, generally exhibit good photostability.[5]

Q3: How can I minimize photobleaching during my imaging experiments?

A3: A multi-pronged approach is most effective in minimizing photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. Minimize the exposure time for each image acquisition.[6][7]

  • Utilize Antifade Reagents: Incorporate antifade reagents into your mounting medium to scavenge reactive oxygen species and protect the fluorophore.

  • Select a Photostable Dye: If photobleaching remains a significant issue, consider if a more photostable alternative dye is available for your application.

  • Control the Environment: In some specialized setups, deoxygenating the imaging buffer can significantly reduce photobleaching.

Q4: Which antifade reagents are suitable for NIR dyes emitting around 885 nm?

A4: The choice of antifade reagent can be dye-specific. While many commercial antifade reagents are available, not all are optimized for the NIR spectrum.

  • Commercial Mountants: Products like ProLong™ Glass Antifade Mountant and VECTASHIELD® Antifade Mounting Medium are designed to offer protection across a broad spectral range, including the NIR region.[8][9] It is always recommended to consult the manufacturer's documentation for compatibility with your specific NIR dye.

  • Common Antifade Agents:

    • Trolox: A vitamin E analog that acts as an antioxidant and is effective in reducing blinking and photobleaching.[10]

    • n-Propyl gallate (NPG): A commonly used antifade agent.

    • 1,4-diazabicyclo[2.2.2]octane (DABCO): Another widely used antifade reagent.

  • Caution with PPD: p-Phenylenediamine (PPD), a very effective antifade agent for some dyes, has been reported to react with and quench the fluorescence of cyanine dyes and should be used with caution.[11]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides actionable troubleshooting steps.

Problem Possible Cause(s) Troubleshooting Steps
Rapid signal loss during initial focusing or first few acquisitions. 1. Excitation light is too intense. 2. Exposure time is too long. 3. Ineffective or no antifade reagent.1. Reduce laser power or illumination intensity to the minimum required for a visible signal. Use neutral density filters if available. 2. Decrease the camera exposure time. If the signal is too weak, increase the detector gain or use a more sensitive detector. 3. Ensure you are using a fresh, properly stored antifade mounting medium compatible with NIR dyes. Consider testing a different antifade formulation.
Gradual fading of the fluorescent signal during a time-lapse experiment. 1. Cumulative photobleaching over time. 2. Phototoxicity affecting the biological sample, leading to changes in the local environment of the dye.1. Decrease the frequency of image acquisition to the minimum necessary to capture the biological process of interest. 2. Reduce the overall excitation dose by lowering the intensity and/or the duration of exposure for each time point. 3. For live-cell imaging, ensure the imaging medium is optimized for cell health and consider using live-cell compatible antifade reagents like Trolox.
High background noise obscuring the fluorescent signal. 1. Autofluorescence from the sample or mounting medium. 2. Non-specific binding of the fluorescent probe. 3. Suboptimal filter sets.1. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a mounting medium with a lower refractive index or one specifically formulated for low background. 2. Optimize your staining protocol to reduce non-specific binding, including blocking steps and antibody/probe concentrations. 3. Ensure your excitation and emission filters are appropriate for the 885 nm emission wavelength to minimize bleed-through from other light sources or autofluorescence.
Inconsistent results between experiments. 1. Variability in sample preparation. 2. Inconsistent imaging settings. 3. Degradation of the fluorescent dye or antifade reagent.1. Standardize your sample preparation protocol, including fixation, permeabilization, and staining times. 2. Save and reuse your microscope acquisition settings for all comparable experiments. 3. Store your fluorescent probes and antifade reagents according to the manufacturer's instructions, protected from light and at the correct temperature. Prepare fresh dilutions of your probe for each experiment.

Quantitative Data Summary

The following tables provide a summary of key parameters related to the photostability of NIR fluorescent dyes. It is important to note that direct comparisons of photostability can be challenging as they are highly dependent on the specific experimental conditions.[12]

Table 1: General Photophysical Properties of Selected NIR Dyes

Dye ClassTypical Emission Range (nm)General PhotostabilityNotes
Cyanine Dyes700 - 900+Good to ExcellentA common class for NIR applications, known for high molar absorptivity and good photostability.[5]
Phthalocyanines650 - 800GoodCan be prone to aggregation in aqueous solutions, which can affect fluorescence.[5]
Perylenecarboximides700 - 1000ExcellentKnown for outstanding photochemical stability and high fluorescence quantum yields.[13]

Table 2: Comparison of Antifade Reagent Properties

Antifade ReagentMechanism of ActionCompatibility Notes
Trolox Antioxidant, scavenges reactive oxygen species.Generally compatible with a wide range of dyes, including for live-cell imaging.[10]
n-Propyl gallate (NPG) Free radical scavenger.Widely used, but can be difficult to dissolve.
DABCO Triplet state quencher.Commonly used, but may be less effective than PPD.
p-Phenylenediamine (PPD) Free radical scavenger.Highly effective but can react with and quench cyanine dyes.[11] Not recommended for use with this compound without prior validation.

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound

This protocol outlines a method to quantify the photobleaching rate of your NIR dye under your specific experimental conditions.

Materials:

  • Microscope slide with a sample stained with this compound.

  • Mounting medium (with and without antifade reagent for comparison).

  • Fluorescence microscope equipped with an appropriate laser line for excitation and an emission filter for the ~885 nm region.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare your biological sample stained with this compound and mount it on a microscope slide using the desired mounting medium.

  • Microscope Setup:

    • Turn on the microscope and the laser.

    • Select the appropriate objective and bring the sample into focus.

    • Set the excitation laser power and camera exposure time to levels that you would typically use for your experiments. It is crucial to keep these settings constant throughout the experiment.

  • Image Acquisition:

    • Select a region of interest (ROI) that contains a clear fluorescent signal.

    • Acquire a time-lapse series of images of the ROI. For example, take an image every 5-10 seconds for a total duration of 5-10 minutes. Ensure continuous exposure of the ROI to the excitation light during this period.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Draw an ROI around a representative fluorescent feature.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

    • Fit the data to a single exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

Protocol 2: Evaluating the Efficacy of an Antifade Reagent

This protocol allows for the comparison of different antifade reagents to determine the most effective one for your this compound.

Materials:

  • Identical samples stained with this compound.

  • A panel of different antifade mounting media to be tested.

  • A control mounting medium without any antifade agent (e.g., glycerol/PBS).

  • Fluorescence microscope and image analysis software as in Protocol 1.

Procedure:

  • Sample Preparation: Prepare multiple identical samples. Mount each sample with a different antifade medium from your test panel, and one with the control medium.

  • Image Acquisition:

    • For each mounted sample, perform the photobleaching assessment as described in Protocol 1 (steps 2 and 3).

    • It is critical to use the exact same microscope settings (laser power, exposure time, objective, etc.) for each sample to ensure a fair comparison.

  • Data Analysis:

    • Analyze the data for each sample as described in Protocol 1 (step 4) to determine the photobleaching half-life for each antifade condition.

    • Compare the half-lives obtained with different antifade reagents. A longer half-life indicates better protection against photobleaching.

Visualizations

References

Technical Support Center: Troubleshooting Low Signal with Fluorescent NIR 885

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluorescent NIR 885. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low signal intensity in their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to ensure you achieve optimal performance with our near-infrared dye.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no signal with this compound?

Low signal with near-infrared (NIR) dyes can stem from several factors, broadly categorized as issues with instrumentation, experimental protocol, or the reagents themselves. The most frequent culprits include:

  • Incorrect instrument settings: Improperly configured excitation and emission filters, laser power, or detector sensitivity can significantly impact signal detection.

  • Photobleaching: Exposure of the dye to intense light can cause irreversible damage to the fluorophore, leading to a loss of fluorescence.[1]

  • Quenching: High concentrations of the dye can lead to self-quenching, where the fluorescence is diminished.[2][3][4] Quenching can also be caused by environmental factors or interaction with other molecules.

  • Suboptimal antibody or conjugate concentration: Using too little primary or secondary antibody, or a low concentration of the NIR 885 conjugate, will result in a weak signal.[5]

  • Inefficient labeling: Poor conjugation of the NIR 885 dye to the antibody or protein of interest will lead to a low degree of labeling and consequently, a faint signal.

  • High background fluorescence: Autofluorescence from the sample or non-specific binding of the fluorescently labeled antibody can obscure the true signal, making it appear weak.[6][7][8][9][10][11]

  • Improper storage and handling of the dye: Degradation of the this compound dye due to improper storage can lead to a loss of fluorescence.

Q2: How do I optimize my imaging system for this compound?

Proper instrument setup is critical for maximizing the signal from NIR dyes. Given that this compound has an emission maximum around 885 nm, your imaging system should be configured accordingly.

Recommended Instrument Settings:

ParameterRecommended SettingRationale
Excitation Source 780-810 nm laser or filtered lampTo efficiently excite the this compound dye.
Excitation Filter 785 nm shortpass filterTo narrow the excitation bandwidth and reduce background noise.[3]
Dichroic Mirror ~805 nm cut-onTo separate the emission light from the excitation light.[3]
Emission Filter 850 nm longpass or 885 nm bandpass (e.g., 885 +/- 25 nm)To specifically collect the emission signal from this compound while blocking stray excitation light and shorter wavelength emissions.[2]
Detector NIR-sensitive PMT or sCMOS cameraStandard detectors may have low sensitivity in the NIR range. A red-shifted PMT or a camera with good quantum efficiency beyond 800 nm is recommended.[12]
Laser Power Start low and gradually increaseTo minimize photobleaching, use the lowest laser power that provides a detectable signal.[2]
Acquisition Time 30-60 seconds (for in vivo imaging)Longer acquisition times can sometimes improve signal-to-noise but may also increase photobleaching.[2]

Troubleshooting Guides

Problem: No or Very Faint Signal

If you are observing a complete lack of signal or a signal that is barely above background, work through the following troubleshooting workflow.

G start Start: No/Low Signal check_instrument Verify Instrument Settings (Excitation/Emission Filters, Laser Power) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok check_dye Check Dye Integrity (Storage, Handling, Expiration) dye_ok Dye Viable? check_dye->dye_ok check_protocol Review Experimental Protocol (Concentrations, Incubation Times) protocol_ok Protocol Followed? check_protocol->protocol_ok instrument_ok->check_dye Yes optimize_instrument Optimize Settings: - Increase Laser Power/Exposure - Check Detector Sensitivity instrument_ok->optimize_instrument No dye_ok->check_protocol Yes replace_dye Replace Dye dye_ok->replace_dye No optimize_protocol Optimize Protocol: - Titrate Antibody/Conjugate - Increase Incubation Time protocol_ok->optimize_protocol No/Unsure solution Signal Improved protocol_ok->solution Yes, but still low signal optimize_instrument->solution replace_dye->solution optimize_protocol->solution G start High Background Signal check_autofluorescence Image Unstained Control start->check_autofluorescence autofluorescence_present Autofluorescence Present? check_autofluorescence->autofluorescence_present check_nonspecific_binding Review Staining Protocol (Blocking, Washing, Antibody Concentration) autofluorescence_present->check_nonspecific_binding No optimize_autofluorescence Optimize Imaging: - Use Narrower Emission Filter - Spectral Unmixing autofluorescence_present->optimize_autofluorescence Yes optimize_staining Optimize Protocol: - Increase Washes - Optimize Blocking Buffer - Titrate Antibodies check_nonspecific_binding->optimize_staining solution Background Reduced optimize_autofluorescence->solution optimize_staining->solution

References

Technical Support Center: Troubleshooting High Background in Near-Infrared Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for near-infrared (NIR) Western blotting. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to high background, ensuring high-quality, quantifiable data.

Frequently Asked Questions (FAQs) & Troubleshooting

High background in NIR Western blots can obscure target bands and compromise quantification. The following section addresses common causes and provides direct solutions to improve your signal-to-noise ratio.

Q1: What are the most common causes of high background on my NIR Western blot?

High background is typically caused by non-specific binding of antibodies or autofluorescence from the membrane or reagents. Key factors to investigate include the membrane type, blocking efficiency, antibody concentrations, and washing procedure.[1][2] A systematic approach to troubleshooting these variables is the most effective way to identify and solve the issue.

Q2: My entire membrane has a high, uniform background. What should I check first?

A uniformly high background often points to issues with antibody concentration, blocking, or washing.

  • Excessive Antibody Concentration: Using too much primary or, more commonly, secondary antibody is a primary cause of high background.[1][3] High concentrations lead to non-specific binding across the entire membrane.

  • Insufficient Blocking: If the blocking step is inadequate, antibodies can bind to unoccupied sites on the membrane, raising the background.[4][5] This can be due to the wrong choice of blocking agent, insufficient concentration, or too short an incubation time.[4][5]

  • Inadequate Washing: Insufficient washing will fail to remove unbound antibodies, leaving a persistent background signal.[3][6][7] The number, duration, and volume of washes are all critical.[7][8]

Q3: I see speckles or spots on my blot. What causes this?

Speckled background is often due to particulate contamination or antibody aggregation.

  • Particulates in Buffers: Dust or other particulates in buffers (especially the blocking buffer) can settle on the membrane and create fluorescent artifacts.[9] Filtering the blocking solution can help prevent this.[9]

  • Antibody Aggregates: Secondary antibodies, if not stored properly or if they are old, can form aggregates that bind to the membrane and appear as bright speckles.[7] It is good practice to centrifuge the secondary antibody vial briefly before use to pellet any aggregates.[10]

  • Contaminated Equipment: Using incubation trays that have been used for Coomassie staining can introduce contamination that fluoresces strongly in the 700 nm channel.[11]

Q4: Could my choice of membrane be the problem?

Yes, the membrane is a critical factor. While Polyvinylidene difluoride (PVDF) membranes are robust and have a high protein binding capacity, standard PVDF can autofluoresce, contributing to background.[2][3][12]

  • Recommendation: For fluorescent detection, it is highly recommended to use low-fluorescence PVDF membranes .[2][6][13] These are specifically manufactured to reduce autofluorescence.[2] While nitrocellulose membranes generally exhibit lower autofluorescence than standard PVDF, they are more fragile.[3][13][14]

Q5: How can I optimize my blocking step for NIR detection?

The ideal blocking buffer depends on the specific antigen-antibody pair. Optimization is often necessary.

  • Avoid Milk for Phospho-Proteins: Milk contains phosphoproteins (like casein) which can cross-react with phospho-specific antibodies, leading to high background.[2][5] Bovine Serum Albumin (BSA) is a common alternative in these cases.[15]

  • Detergents in Blocking: Avoid adding detergents like Tween® 20 during the initial blocking step, as this can lead to high background.[16] Detergents should be added to the antibody dilution and wash buffers instead.[16]

  • Incubation Time: A typical blocking incubation is 1 hour at room temperature.[5][9] For persistent background issues, extending this or incubating overnight at 4°C can be beneficial.[5]

Q6: What is the role of detergents like Tween® 20 and SDS in reducing background?

Detergents are crucial for minimizing non-specific interactions, but they must be used correctly.

  • Tween® 20: This non-ionic detergent is typically added to wash buffers (0.1%) and antibody diluents (0.1-0.2%) to disrupt weak, non-specific binding.[9][16] However, it can be autofluorescent and should be omitted from the blocking buffer itself.[9]

  • Sodium Dodecyl Sulfate (SDS): Adding a very low concentration of this ionic detergent (0.01-0.02%) specifically to the secondary antibody diluent can significantly reduce background on PVDF membranes, especially in the 700 nm channel.[11][16] Crucially, SDS should never be used with nitrocellulose membranes or in the blocking or primary antibody buffers. [11][16]

Data Presentation

Optimizing your protocol requires a systematic approach. The tables below provide a framework for comparing different conditions to achieve the best signal-to-noise ratio.

Table 1: Comparison of Blocking Buffers for NIR Detection

This table shows example data from an experiment comparing the performance of different blocking buffers on signal intensity for a target protein (ERK1/2). Higher signal intensity with low visual background is desirable.

Blocking BufferBuffer SystemTarget Signal Intensity (Arbitrary Units)Visual Background Assessment
Odyssey® Blocking BufferPBS18,500Low
Odyssey® Blocking BufferTBS14,000Low
5% Non-Fat MilkTBS13,800Moderate to High
5% BSATBS16,200Low to Moderate

Data adapted from LI-COR® Biosciences technical note, demonstrating that specialized blocking buffers can enhance signal intensity while maintaining low background.[6] Milk, while economical, showed higher background.

Table 2: Guideline for Antibody Dilution Optimization

Finding the optimal antibody dilution is critical. Too much antibody increases background, while too little reduces signal. A serial dilution is the best approach to find the ideal concentration.

DilutionPrimary AntibodySecondary AntibodyExpected Outcome
High Concentration1:5001:5,000High signal, but very high background and non-specific bands. Low signal-to-noise ratio.
Recommended Start 1:1,000 - 1:2,500 1:15,000 - 1:20,000 Good starting point. Aim for strong specific signal with manageable background. [11]
Optimal Range1:2,500 - 1:5,0001:20,000 - 1:40,000Strong specific signal with minimal background. High signal-to-noise ratio.
High Dilution1:10,0001:50,000Weak or no signal, even with low background.

This table provides representative dilution ranges. The optimal dilution must be determined empirically for each specific antibody-antigen pair.[4]

Experimental Protocols

Protocol 1: Low-Background Washing Procedure for NIR Westerns

This protocol is designed to effectively remove unbound antibodies and reduce background.

  • Initial Rinse: After the primary or secondary antibody incubation, pour off the antibody solution. Perform a quick rinse of the membrane by adding a large volume of wash buffer and agitating for 10-15 seconds. Discard the rinse buffer.

  • First Wash: Add at least 15 mL of Wash Buffer (TBST or PBST with 0.1% Tween® 20) to the incubation box.

  • Agitation: Place the box on an orbital shaker and agitate vigorously for 5 minutes at room temperature.[11][16]

  • Repeat: Pour off the wash buffer and repeat steps 2 and 3 for a total of four washes.[16]

  • Final Rinse (Optional): Before imaging, perform a final quick rinse with TBS or PBS (without Tween® 20) to remove any residual detergent, which can interfere with imaging.[11]

Protocol 2: Optimizing Blocking Conditions

Use this protocol to test multiple blocking agents simultaneously to find the best one for your experiment.

  • Sample Loading: Load serial dilutions of your protein lysate across a wide gel to ensure you can assess both signal and background across a range of protein concentrations.

  • Transfer: Perform protein transfer to a low-fluorescence PVDF membrane as per your standard protocol.

  • Membrane Sectioning: After transfer, use a clean pencil and ruler to mark the lanes. Carefully cut the membrane into vertical strips, with each strip containing a full dilution series.[6]

  • Parallel Blocking: Place each membrane strip into a separate, clean incubation box. Add 10 mL of a different blocking buffer to each box (e.g., Box 1: Odyssey® Blocking Buffer, Box 2: 5% BSA in TBS, Box 3: 5% Non-fat milk in TBS).

  • Incubation: Incubate all strips for 1 hour at room temperature with gentle shaking.[6]

  • Antibody Incubation & Washing: Proceed with your standard primary and secondary antibody incubation and washing steps, ensuring all strips are treated identically from this point forward. Use the same buffer system (e.g., TBS-based) for washes and antibody dilutions for all strips.[6]

  • Imaging & Analysis: Image all membrane strips simultaneously. Compare the signal intensity of your target protein and the background level in the surrounding area for each blocking condition to determine the optimal agent.[6]

Visualizations

NIR Western Blot Workflow

The following diagram illustrates the key stages of a near-infrared Western blot, highlighting points where background can be introduced and controlled.

NIR_Western_Workflow cluster_prep Sample & Gel Prep cluster_immuno Immunodetection cluster_detect Detection Prep Sample Prep Gel SDS-PAGE Prep->Gel Transfer Protein Transfer to Low-Fluorescence PVDF Membrane Gel->Transfer Block Blocking (1 hr, RT) Transfer->Block Primary Primary Ab Incubation (Optimize Dilution) Block->Primary Add 0.2% Tween-20 to Ab Diluent Wash1 Wash Wash2 Wash Primary->Wash2 Secondary Secondary Ab Incubation (Optimize Dilution, Add 0.01% SDS) Wash2->Secondary Add 0.2% Tween-20 to Ab Diluent Wash3 Final Washes (4 x 5 min) Secondary->Wash3 Image NIR Imaging Wash3->Image Analyze Quantification Image->Analyze

Caption: Key stages in a NIR Western blot workflow.

Troubleshooting High Background

This flowchart provides a logical path to diagnose the source of high background in your NIR Western blot experiments.

Troubleshooting_Flowchart Start High Background Observed CheckMembrane Is membrane low-fluorescence PVDF? Start->CheckMembrane CheckBlocking Was blocking sufficient? (Agent, Time, Conc.) CheckMembrane->CheckBlocking Yes Sol_Membrane Action: Switch to low-fluorescence PVDF. CheckMembrane->Sol_Membrane No CheckAntibody Are antibody concentrations optimized? CheckBlocking->CheckAntibody Yes Sol_Blocking Action: Optimize blocking. Test different agents (BSA vs. Milk). Increase time to 1 hr or O/N at 4°C. CheckBlocking->Sol_Blocking No CheckWash Was washing adequate? (4x5 min, volume, agitation) CheckAntibody->CheckWash Yes Sol_Antibody Action: Titrate antibodies. Start with 1:20,000 for secondary Ab. Add 0.01% SDS to secondary Ab diluent. CheckAntibody->Sol_Antibody No CheckContamination Are buffers fresh & filtered? Is equipment clean? CheckWash->CheckContamination Yes Sol_Wash Action: Increase wash steps and/or duration. Ensure 0.1% Tween-20 in wash buffer. CheckWash->Sol_Wash No Sol_Contamination Action: Make fresh buffers. Filter blocking buffer. Centrifuge secondary Ab before use. CheckContamination->Sol_Contamination No End Low Background Achieved CheckContamination->End Yes Sol_Membrane->CheckBlocking Sol_Blocking->CheckAntibody Sol_Antibody->CheckWash Sol_Wash->CheckContamination Sol_Contamination->End

Caption: A logical flowchart for troubleshooting high background.

References

Technical Support Center: Optimizing Fluorescent NIR 885 Concentration for Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluorescent NIR 885. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for successful cell staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for cell staining?

This compound is a cyanine-based dye that absorbs and emits light in the near-infrared (NIR) spectrum.[1] The use of NIR dyes for cellular and tissue imaging is advantageous due to low autofluorescence from biological samples in this region, which can lead to a higher signal-to-background ratio. Additionally, NIR light penetrates deeper into tissues compared to visible light.

Q2: What is the optimal concentration of this compound for cell staining?

The optimal concentration of this compound can vary depending on the cell type, cell density, and specific experimental conditions. Therefore, it is crucial to perform a concentration titration to determine the best concentration for your specific application. A typical starting point for titration of near-infrared dyes for cell staining can range from the nanomolar to low micromolar concentrations.

Q3: How does the concentration of this compound affect the staining results?

The concentration of the dye directly impacts the fluorescence intensity. Initially, increasing the dye concentration will lead to a brighter signal. However, at excessively high concentrations, NIR dyes can form aggregates, which leads to fluorescence quenching and a decrease in the fluorescent signal.

Q4: Can I use a buffer containing protein, like FBS, during the staining incubation?

It is generally recommended to perform the initial staining in a protein-free buffer, such as phosphate-buffered saline (PBS). Some fluorescent dyes can bind to proteins in the buffer, which would reduce the amount of dye available to stain the cells.

Q5: For how long should I incubate the cells with this compound?

The optimal incubation time can vary, but a common starting point is 15-30 minutes at room temperature, protected from light. Shorter or longer incubation times may be necessary depending on the cell type and experimental goals, and should be optimized accordingly.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Weak Signal Dye concentration is too low. Perform a titration to determine the optimal dye concentration.
Suboptimal imaging settings. Ensure you are using the correct excitation and emission filters for a dye with an emission maximum around 885 nm.
Photobleaching. Minimize the exposure of stained cells to the excitation light. Use an anti-fade mounting medium if applicable.
Incorrect buffer composition. Stain cells in a protein-free buffer like PBS to ensure maximal dye availability.
High Background Staining Dye concentration is too high. Reduce the dye concentration. Perform a titration to find a concentration with a good signal-to-noise ratio.
Inadequate washing. Increase the number of washing steps after staining to remove unbound dye.
Dye precipitation. Ensure the dye is fully dissolved in the staining buffer before adding it to the cells.
Signal is present but appears punctate or uneven Dye aggregation. This can occur at high concentrations. Lower the dye concentration and ensure it is well-solubilized.
Uneven cell density. Ensure cells are in a single-cell suspension and are evenly distributed during staining.
Fluorescence intensity decreases at higher concentrations Fluorescence quenching. This is a known phenomenon with fluorescent dyes at high concentrations. Reduce the dye concentration to an optimal level determined by titration.

Experimental Protocols

Protocol 1: Titration of this compound Concentration for Suspension Cells

This protocol provides a general guideline for determining the optimal concentration of this compound for staining suspension cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Suspension cells of interest

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium

  • Microcentrifuge tubes or a 96-well plate

  • Flow cytometer or fluorescence microscope

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO. The concentration of the stock solution should be high enough to allow for serial dilutions.

  • Cell Preparation: Harvest cells and wash them once with sterile PBS. Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 cells/mL.

  • Prepare Staining Solutions: Prepare a series of dilutions of the this compound stock solution in PBS. A suggested starting range for the final staining concentrations is 10 nM to 5 µM.

  • Staining: Add an equal volume of the cell suspension to each of the prepared staining solutions. For example, add 100 µL of cell suspension to 100 µL of each staining solution in a 96-well plate. Also include a negative control of unstained cells.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Washing: Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and wash the cells twice with 1-2 mL of complete cell culture medium or PBS containing 1% FBS to remove any unbound dye.

  • Resuspension: Resuspend the final cell pellet in a suitable buffer for analysis.

  • Analysis: Analyze the stained cells using a flow cytometer or fluorescence microscope with the appropriate laser and emission filters for a dye with an emission maximum around 885 nm.

  • Determine Optimal Concentration: The optimal concentration will be the one that provides the brightest signal with the lowest background.

Protocol 2: Staining Adherent Cells with this compound

This protocol outlines a general procedure for staining adherent cells with this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Adherent cells cultured on coverslips or in imaging dishes

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO.

  • Prepare Staining Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium or PBS. The optimal concentration should be determined by titration as described in Protocol 1.

  • Cell Preparation: Aspirate the culture medium from the adherent cells. Wash the cells gently with pre-warmed PBS.

  • Staining: Add the prepared staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with pre-warmed complete cell culture medium or PBS.

  • Imaging: The cells are now ready for imaging on a fluorescence microscope equipped with the appropriate filters for NIR 885.

Visualizations

experimental_workflow Experimental Workflow for Optimizing NIR 885 Concentration cluster_prep Preparation cluster_staining Staining & Incubation cluster_analysis Washing & Analysis prep_stock Prepare Dye Stock (in DMSO) titration Prepare Serial Dilutions (e.g., 10 nM - 5 µM) prep_stock->titration prep_cells Prepare Cell Suspension (1x10^6 cells/mL in PBS) stain Add Cells to Dye Dilutions prep_cells->stain titration->stain incubate Incubate 15-30 min (Room Temperature, Protected from Light) stain->incubate wash Wash Cells 2x (with complete medium) incubate->wash analyze Analyze Signal (Flow Cytometry / Microscopy) wash->analyze optimize Determine Optimal Concentration analyze->optimize

Caption: Workflow for optimizing NIR 885 concentration.

troubleshooting_logic Troubleshooting Logic for Weak or No Signal cluster_actions Corrective Actions start Weak or No Signal check_conc Is Dye Concentration Optimized? start->check_conc check_settings Are Imaging Settings Correct? check_conc->check_settings No action_conc Perform Titration check_conc->action_conc Yes check_wash Was Staining Buffer Protein-Free? check_settings->check_wash No action_settings Verify Filters check_settings->action_settings Yes solution Successful Staining check_wash->solution No action_wash Use PBS check_wash->action_wash Yes action_conc->check_settings action_settings->check_wash action_wash->solution

References

Signal quenching of Fluorescent NIR 885 and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyanine-based, near-infrared dye, Fluorescent NIR 885. The information provided addresses common issues related to signal quenching and offers strategies to mitigate these challenges during experimental procedures.

Due to the limited availability of specific photophysical data for this compound, some of the guidance provided is based on the established principles and behaviors of cyanine (B1664457) dyes operating in the near-infrared (NIR) spectrum.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a cyanine dye that absorbs and emits light in the near-infrared region of the electromagnetic spectrum.[1][2] Its key characteristic is its fluorescence emission maximum at approximately 885 nm.[1] It has been noted for its use as a photoprotective agent.[2][3][4][5]

Basic Properties of this compound:

PropertyValueReference
CAS Number 177194-56-8[1][6][7][8]
Molecular Formula C₃₄H₃₄ClNO₇[1]
Molecular Weight 604.09 g/mol [1][6][7]
Class Cyanine Dye[2][4][5]
Emission Max. (λem) ~885 nm[1]

Q2: What are the primary causes of signal quenching with this compound?

Signal quenching, a decrease in fluorescence intensity, can be caused by several factors, which are common to many NIR dyes. The most prevalent causes include:

  • Self-Quenching (Aggregation-Caused Quenching - ACQ): At high concentrations, cyanine dye molecules can form non-fluorescent aggregates (dimers or H-aggregates).[9][10][11] This is a major cause of signal loss, particularly when labeling macromolecules with multiple dye molecules.

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible chemical degradation of the fluorophore, resulting in a permanent loss of signal.[12]

  • Environmental Factors: The fluorescence of cyanine dyes can be influenced by the polarity of the solvent, the pH of the medium, and the presence of quenching agents like molecular oxygen.[13][14][15]

Q3: How does the solvent environment affect the fluorescence signal?

The polarity of the solvent can significantly impact the fluorescence quantum yield and the emission wavelength of cyanine dyes.[11] Generally, an increase in solvent polarity can lead to a decrease in fluorescence intensity. It is crucial to use solvents that are compatible with the dye and the experimental system. For many cyanine dyes, solubility is higher in organic solvents like DMSO and DMF, and they may be less prone to aggregation in these solvents compared to aqueous solutions.[16]

Q4: Is the fluorescence of this compound sensitive to pH?

While some cyanine dyes exhibit pH-dependent fluorescence, many, including common variants like Cy3 and Cy5, are relatively insensitive to pH changes within a physiological range.[13][] However, significant shifts to highly acidic or basic conditions can affect the dye's structure and fluorescence.[14][15][18] Without specific data for this compound, it is recommended to maintain a stable pH within the optimal range for your experiment.

II. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to signal quenching or loss with this compound.

Problem 1: Weak or No Fluorescent Signal

Possible Causes and Solutions:

Potential CauseRecommended Action
High Dye Concentration (Self-Quenching) Perform a concentration titration to determine the optimal dye concentration that yields the maximum signal without significant quenching.
Dye Aggregation on Labeled Molecules Optimize the dye-to-protein (or other macromolecule) labeling ratio. High labeling ratios can lead to quenching.
Photobleaching - Reduce the intensity and duration of the excitation light.- Use an anti-fade mounting medium for microscopy.- Acquire images using a more sensitive detector to shorten exposure times.
Incorrect Filter Sets Ensure that the excitation and emission filters on your imaging system are appropriate for a dye with an emission maximum of 885 nm.
Dye Degradation Store the dye and any conjugates according to the manufacturer's instructions, typically at -20°C and protected from light. Prepare fresh solutions for each experiment.
Suboptimal Solvent or Buffer Test different solvents or buffer systems to find one that maximizes fluorescence and minimizes quenching. Ensure the pH is within a stable range.
Problem 2: Signal Fades Rapidly During Imaging (Photobleaching)

Possible Causes and Solutions:

Potential CauseRecommended Action
High Excitation Light Intensity Use the lowest possible laser power or illumination intensity that provides a detectable signal.
Prolonged Exposure Time Minimize the time the sample is exposed to the excitation light. Use shorter exposure times and average multiple frames if necessary.
Absence of Photostabilizing Agents Incorporate commercially available anti-fade reagents or oxygen scavenging systems into your mounting medium or imaging buffer.[19]
Presence of Reactive Oxygen Species (ROS) Degas buffers to remove dissolved oxygen, a known quencher and contributor to photobleaching.

III. Experimental Protocols

Protocol 1: Optimizing Dye Concentration to Minimize Self-Quenching

This protocol outlines a general procedure for determining the optimal working concentration of this compound in solution to avoid aggregation-induced quenching.

  • Prepare a Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in your experimental buffer (e.g., PBS). The concentration range should span several orders of magnitude (e.g., from 10 µM down to 1 nM).

  • Fluorescence Measurement: Measure the fluorescence intensity of each dilution using a fluorometer or plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity as a function of dye concentration. The optimal concentration range is where the fluorescence intensity is maximal and linearly proportional to the concentration. A decrease in the slope at higher concentrations indicates the onset of self-quenching.

Protocol 2: General Procedure for Using an Anti-Fade Mounting Medium

This protocol is for preparing samples for fluorescence microscopy to minimize photobleaching.

  • Sample Preparation: Perform your standard staining protocol with this compound.

  • Final Wash: After the final wash step, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.

  • Apply Anti-Fade Medium: Add a drop of a commercial anti-fade mounting medium (e.g., containing n-propyl gallate or other photostabilizers) to the sample.

  • Mount Coverslip: Carefully place a coverslip over the sample, avoiding air bubbles.

  • Seal Coverslip (Optional): For long-term storage, seal the edges of the coverslip with nail polish or a commercially available sealant.

  • Imaging: Proceed with imaging, keeping in mind to still use the lowest possible excitation intensity and exposure time.

IV. Visualizations

Diagram 1: General Workflow for Troubleshooting Signal Quenching

G Troubleshooting Signal Quenching start Weak or Fading Signal check_concentration Is Dye Concentration Optimized? start->check_concentration check_photobleaching Is Photobleaching Occurring? check_concentration->check_photobleaching Yes optimize_concentration Perform Concentration Titration check_concentration->optimize_concentration No check_environment Is the Environment Optimal? check_photobleaching->check_environment No reduce_exposure Decrease Excitation Intensity/Time check_photobleaching->reduce_exposure Yes check_solvent Test Different Solvents/Buffers check_environment->check_solvent No end_good Signal Improved check_environment->end_good Yes optimize_concentration->check_photobleaching optimize_concentration->end_good reduce_labeling_ratio Reduce Dye:Protein Ratio reduce_labeling_ratio->check_photobleaching reduce_labeling_ratio->end_good reduce_exposure->check_environment reduce_exposure->end_good use_antifade Use Anti-Fade Reagent use_antifade->check_environment use_antifade->end_good check_solvent->end_good end_bad Consult Further Resources check_solvent->end_bad check_ph Ensure Stable and Optimal pH check_ph->end_good check_ph->end_bad

Caption: A flowchart outlining the steps to diagnose and resolve signal quenching issues.

Diagram 2: Mechanisms of Fluorescence Signal Quenching

G Key Mechanisms of Signal Quenching cluster_mechanisms Quenching Pathways cluster_outcomes Observable Effects quenching Fluorescence Quenching self_quenching Self-Quenching (ACQ) (High Concentration) quenching->self_quenching photobleaching Photobleaching (Light-Induced Damage) quenching->photobleaching collisional Collisional Quenching (Dynamic) quenching->collisional static_quenching Static Quenching (Complex Formation) quenching->static_quenching aggregation Dye Aggregation self_quenching->aggregation degradation Irreversible Dye Degradation photobleaching->degradation energy_transfer Non-Radiative Energy Transfer collisional->energy_transfer non_fluorescent_complex Formation of Non-Fluorescent Complex static_quenching->non_fluorescent_complex

Caption: A diagram illustrating the primary mechanisms that lead to fluorescence quenching.

References

Unexpected fluorescence spectrum of cyanine dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyanine (B1664457) Dyes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected fluorescence spectra encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence intensity of my cyanine dye much lower than expected?

A1: Lower-than-expected fluorescence intensity, or quenching, can be caused by several factors:

  • Aggregation-Caused Quenching (ACQ): At high concentrations, cyanine dyes tend to aggregate, which can lead to self-quenching. This is particularly common for H-aggregates, which form through face-to-face stacking of dye molecules.[1][2][3]

  • Cis-Trans Isomerization: Cyanine dyes can exist in both a fluorescent trans form and a non-fluorescent cis form.[4][5] Environmental factors that favor the cis isomer can lead to decreased fluorescence.[6][7][8]

  • Environmental Effects: The polarity of the solvent can significantly impact fluorescence. For many cyanine dyes, increasing solvent polarity leads to decreased fluorescence.[6]

  • Photobleaching: Prolonged exposure to excitation light can cause irreversible photodegradation of the dye molecules, leading to a loss of fluorescence.[9][10][11]

  • Quenching by External Agents: Certain molecules, such as the reducing agent TCEP (tris(2-carboxyethyl)phosphine), can reversibly quench the fluorescence of some cyanine dyes by forming a non-fluorescent adduct.[12]

Q2: I'm observing a shift in the absorption or emission spectrum of my cyanine dye. What could be the cause?

A2: Spectral shifts are common and can provide insights into the dye's environment and state:

  • Blue Shift (Hypsochromic Shift): This is often an indication of H-aggregation , where dye molecules stack in a parallel, face-to-face arrangement.[1][3][13] The formation of H-aggregates is often accompanied by fluorescence quenching.

  • Red Shift (Bathochromic Shift): This can be caused by several factors:

    • J-aggregation: Dye molecules align in a head-to-tail fashion, resulting in a sharp, red-shifted absorption band known as the J-band.[14][15][16] J-aggregates are often highly fluorescent.

    • Solvent Effects: A change in solvent polarity can lead to spectral shifts. For many cyanine dyes, increasing solvent polarity causes a red shift in the emission spectrum.[17]

    • Binding to Biomolecules: Intercalation of cyanine dyes into DNA, for example, can result in a red shift of the absorption maximum due to the lower dielectric environment.[18]

Q3: My cyanine dye fluorescence is unstable and fades quickly. What is happening?

A3: This phenomenon is likely due to photobleaching , the light-induced chemical destruction of the fluorophore. The primary mechanism often involves the dye's triplet state reacting with molecular oxygen to produce reactive oxygen species, which then degrade the dye.[10] Strategies to mitigate photobleaching include:

  • Using photostabilizing agents.

  • Minimizing exposure to excitation light.

  • Removing molecular oxygen from the sample.[10]

Troubleshooting Guides

Issue 1: Unexpected Low Fluorescence Intensity

This guide will help you diagnose and resolve issues of low fluorescence signal.

Troubleshooting Workflow

A Low Fluorescence Intensity Observed B Check Dye Concentration A->B C Decrease Concentration B->C High D Investigate Environment B->D Optimal J Problem Resolved C->J E Change Solvent/Buffer D->E Suspect Solvent Effects F Check for Quenchers D->F Solvent is Inert E->J G Remove Quenching Agent F->G Quencher Present H Assess Photobleaching F->H No Quenchers G->J I Reduce Exposure Time/Intensity H->I Signal Fades Rapidly H->J Signal is Stable (but low) I->J A Unexpected Spectral Shift B Analyze Absorption Spectrum A->B C Blue Shift (Hypsochromic) B->C New peak at shorter λ D Red Shift (Bathochromic) B->D Peak shifted to longer λ E H-Aggregation Likely C->E F Investigate Cause of Red Shift D->F G J-Aggregation F->G Sharp, new peak H Solvent Polarity Effects F->H Broad shift, solvent change I Biomolecule Binding F->I In presence of DNA/protein cluster_0 Photophysical Pathways S0 S0 (Ground State) S1 S1 (Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T1 (Triplet State) S1->T1 Intersystem Crossing Cis Cis Isomer (Non-fluorescent) S1->Cis Isomerization T1->S0 Phosphorescence (slow) Cis->S0 Non-radiative decay cluster_1 Aggregation States Monomer Monomer HAgg H-Aggregate (Blue-shifted Abs, Quenched Fl.) Monomer->HAgg High Concentration Face-to-Face Stacking JAgg J-Aggregate (Red-shifted Abs, Strong Fl.) Monomer->JAgg Specific Conditions Head-to-Tail Assembly

References

Correcting for spectral bleed-through with Fluorescent NIR 885

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for our Fluorescent NIR 885 dye. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges during your experiments, with a focus on correcting for spectral bleed-through.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through and why is it a concern with this compound?

A1: Spectral bleed-through, also known as crosstalk or crossover, is an artifact in multicolor fluorescence microscopy where the emission signal from one fluorophore is detected in the detector channel intended for another.[1][2][3] This occurs because fluorophores often have broad emission spectra, and the tail of one spectrum can overlap with the detection window of another.[1][2] While this compound is designed for optimal performance in the near-infrared spectrum, its emission tail can still bleed into the channels of other NIR dyes with adjacent spectra. Conversely, fluorophores with emission spectra at shorter wavelengths can sometimes bleed into the NIR 885 channel, especially if they are very bright.[1] This can lead to false positives in colocalization studies and inaccurate quantitative measurements.[4]

Q2: How can I prevent or minimize spectral bleed-through during image acquisition?

A2: There are several strategies to minimize spectral bleed-through before resorting to post-acquisition corrections:

  • Fluorophore Selection: Choose fluorophores with the largest possible separation between their emission peaks.[1][4] When pairing with this compound, select other dyes that are spectrally distant.

  • Filter Optimization: Use narrow bandpass emission filters that are tightly matched to the emission peak of each fluorophore to exclude unwanted signals from other channels.[1]

  • Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially instead of simultaneously is a highly effective method.[2][5][6] This ensures that only one laser is exciting a single fluorophore at a time, preventing its emission from being captured in another channel.[5][6]

  • Imaging Order: When performing sequential scanning, it's often recommended to image the reddest (longest wavelength) dye first.[1]

  • Balanced Signal Intensity: Aim for similar brightness levels between your different fluorescent labels. A very bright signal is more likely to bleed into other channels.[1] This can sometimes be adjusted by altering staining protocols.[1]

Q3: What are single-stain controls and why are they essential?

A3: Single-stain controls are samples that are labeled with only one fluorophore each.[5][7] These controls are crucial for accurately identifying and correcting spectral bleed-through.[5] By imaging a single-stained sample in all of your channels, you can precisely measure the amount of signal from that one fluorophore that "bleeds" into the other, incorrect channels.[7] This data is then used to set up computational corrections.[5]

Troubleshooting Guides

Problem: I see a signal in my this compound channel in a region where I only expect my other fluorophore (e.g., a 780 nm dye) to be present.

This is a classic case of spectral bleed-through. Here’s a step-by-step guide to troubleshoot and correct this issue.

Step 1: Confirm Bleed-Through with Single-Stain Controls

Before making any adjustments to your experimental sample, it's critical to confirm that the observed signal is indeed bleed-through.

  • Protocol: Prepare a sample stained only with your 780 nm dye and another sample stained only with this compound.

  • Action: Image the 780 nm-only sample using the exact same acquisition settings (laser power, gain, filter settings) as your multi-color experiment. Observe the signal in the channel for this compound.

  • Expected Outcome: If you see a signal in the 885 nm channel when imaging the 780 nm-only sample, you have confirmed bleed-through.

Step 2: Minimize Bleed-Through During Acquisition

If possible, re-acquire your images using optimized settings.

  • Sequential Scanning: If you are not already, switch to sequential scanning mode on your confocal microscope. This is the most effective way to reduce bleed-through.[2][5][6]

  • Adjust Detection Windows: Narrow the emission bandwidth for your 780 nm channel to cut out the longer wavelength photons that are bleeding into the 885 nm channel. Be aware that this may also reduce your desired signal.

Step 3: Post-Acquisition Correction using Linear Unmixing

If re-acquisition is not feasible or if some bleed-through persists, you can correct for it computationally using linear unmixing.[5][6] This process uses the information from your single-stain controls to subtract the bleed-through signal.

  • Principle: Linear unmixing assumes that the signal in each pixel of a multi-color image is a linear combination of the signals from each individual fluorophore.[8] By knowing the "spectral fingerprint" of each dye from the single-stain controls, software can solve a set of linear equations for each pixel to determine the true contribution of each fluorophore.[1][8]

Quantitative Data Summary for Correction

The following table illustrates hypothetical bleed-through percentages determined from single-stain controls, which would be used to set up a correction matrix in your imaging software.

Fluorophore (Single Stain)Signal in 780 nm ChannelSignal in 885 nm Channel
NIR 780 Dye 100%15%
This compound 2%100%

In this example, 15% of the signal from the NIR 780 dye is incorrectly detected in the 885 nm channel, and 2% of the this compound signal is detected in the 780 nm channel.

Experimental Protocols

Protocol 1: Preparation of Single-Stain Controls for Bleed-Through Analysis
  • Prepare Substrates: Use the same slides or coverslips and cell/tissue type as your main experiment.

  • Staining:

    • For the "NIR 885 only" control, follow your standard staining protocol using only the this compound conjugate.

    • For the "Other Dye only" control, use only the other fluorophore conjugate (e.g., your 780 nm dye).

    • Include an unstained control to assess autofluorescence.[5]

  • Mounting: Mount the coverslips using the same mounting medium as your experimental sample.

  • Imaging:

    • Image each single-stain control using the identical settings (laser power, gain, pinhole, detector settings) that you will use for your multi-color experiment.

    • It is crucial that the positive population in your control is at least as bright as in your experimental sample.[9][10]

Protocol 2: Performing Post-Acquisition Spectral Bleed-Through Correction

This protocol provides a general workflow for linear unmixing, which is a common feature in many microscopy software packages (e.g., ZEN, LAS X, NIS-Elements).

  • Acquire Images:

    • Image your single-stain controls to generate reference spectra or bleed-through coefficients.

    • Acquire the image of your multi-color sample.

  • Open the Linear Unmixing/Spectral Unmixing Tool: This is typically found in the processing or analysis section of your software.

  • Define the Bleed-Through Matrix:

    • The software will have a tool to calculate the bleed-through based on your single-stain control images.

    • Select the image of the "NIR 885 only" control and, within a region of positive signal, tell the software this represents 100% of the NIR 885 signal. The software will then measure the signal from this region that appears in the other channels.

    • Repeat this for your other single-stain controls.

  • Apply the Correction: Once the bleed-through coefficients are determined, apply the unmixing algorithm to your multi-color image. The software will generate a new set of corrected images where the bleed-through has been computationally removed.

  • Validate the Correction: Always compare the corrected image with the original and your single-stain controls to ensure that the correction has not introduced new artifacts.

Visualizations

cluster_0 The Problem: Spectral Overlap cluster_1 The Result: False Signal NIR_780_Emission NIR 780 Emission Spectrum Bleed_through Spectral Bleed-through NIR_780_Emission->Bleed_through Emission Tail NIR_885_Emission This compound Emission Spectrum NIR_885_Emission->Bleed_through Main Emission Detector_885 885 nm Channel Bleed_through->Detector_885 Incorrect Detection Detector_780 780 nm Channel False_Signal False Positive Signal Detector_885->False_Signal

Caption: Diagram illustrating how the emission tail of a shorter wavelength dye can cause spectral bleed-through.

Start Start: Observe Potential Bleed-through Prepare_Controls Prepare Single-Stain Controls Start->Prepare_Controls Image_Controls Image Controls with Experimental Settings Prepare_Controls->Image_Controls Quantify_Bleedthrough Quantify Bleed-through Percentage Image_Controls->Quantify_Bleedthrough Decision Is Bleed-through Significant? Quantify_Bleedthrough->Decision Optimize_Acquisition Optimize Acquisition (e.g., Sequential Scan) Decision->Optimize_Acquisition Yes End End: Corrected Image Decision->End No Post_Acquisition_Correction Perform Post-Acquisition Correction Optimize_Acquisition->Post_Acquisition_Correction If bleed-through persists Post_Acquisition_Correction->End

Caption: Workflow for identifying and correcting spectral bleed-through.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in NIR Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in Near-Infrared (NIR) microscopy experiments.

Troubleshooting Guides

Low signal-to-noise ratio is a common challenge in NIR microscopy, manifesting as grainy images or spectra where the signal of interest is obscured by noise. This guide provides solutions to common issues encountered during NIR microscopy experiments.

Problem Potential Cause Solution
Weak Signal Insufficient illuminationIncrease laser power gradually. Be mindful of potential phototoxicity or sample bleaching with excessive power.[1][2]
Short exposure timeIncrease the camera's exposure or integration time to collect more photons.[1][3] Note that this may increase dark current noise and is not suitable for dynamic samples.
Low numerical aperture (NA) objectiveUse an objective with a higher NA to improve light collection efficiency.[4][5]
Mismatched excitation/emission filtersEnsure that the excitation and emission filters are appropriate for the fluorophores or contrast agents being used.
High Noise Photon shot noiseThis is an inherent property of light and is proportional to the square root of the signal.[6][7][8][9] While it cannot be eliminated, increasing the signal can improve the SNR.
Dark current noiseThis arises from thermally generated electrons in the detector.[8][10] Cool the detector to reduce dark current, especially for long exposure times.
Read noiseThis is generated by the camera electronics during signal readout and is significant for low-light imaging.[8][10] Use a camera with low read noise specifications.
High Background AutofluorescenceBiological samples often exhibit autofluorescence.[6][11] Consider using NIR-II probes (1000-1700 nm) to minimize this effect.[12] Modifying the animal's diet can also reduce autofluorescence.[11]
Ambient light contaminationEnsure the microscope is in a dark room or use a light-tight enclosure.[6]
Scattering from the sampleFor thick or highly scattering samples, consider using techniques like structured illumination or two-photon microscopy to reject out-of-focus light.[13]
Image Saturation Excessive laser power or exposure timeReduce the laser power or exposure time to avoid saturating the detector, which clips the signal and leads to loss of information.[3]

Frequently Asked Questions (FAQs)

1. What is the signal-to-noise ratio (SNR) in microscopy?

The signal-to-noise ratio (SNR) is a measure that compares the level of a desired signal to the level of background noise.[6][14] A higher SNR indicates a clearer image or spectrum where the features of interest are easily distinguishable from the noise.[5]

2. What are the primary sources of noise in NIR microscopy?

The main sources of noise in NIR microscopy are:

  • Photon Shot Noise: The inherent statistical fluctuation in the arrival of photons at the detector.[6][7][8][9]

  • Dark Current Noise: Thermally generated electrons in the detector that are independent of the light signal.[8][10]

  • Read Noise: Electronic noise introduced during the process of reading out the signal from the detector.[8][10]

3. How does laser power affect SNR?

Increasing the laser power generally increases the signal, which can improve the SNR, particularly when photon shot noise is the dominant noise source. However, excessively high laser power can lead to phototoxicity, photobleaching, and detector saturation.[1][2]

4. How does exposure time impact SNR?

A longer exposure time allows the detector to collect more photons, thus increasing the signal and potentially the SNR.[1][3] However, it also increases the contribution of dark current noise and can be impractical for imaging dynamic processes.

5. What is the role of the objective's numerical aperture (NA) in SNR?

The numerical aperture (NA) of an objective lens determines its light-gathering ability. A higher NA objective collects more light from the sample, leading to a stronger signal and an improved SNR.[4][5]

6. How can I reduce background signal in my images?

Several strategies can be employed to reduce background signal:

  • Spectral Filtering: Use appropriate narrow-band emission filters to block unwanted wavelengths.

  • Background Subtraction: Acquire a background image (without the sample or with a blank region) and subtract it from the sample image. Several computational methods exist for background correction, including multiplicative scatter correction (MSC), standard normal variate (SNV) transformation, and orthogonal signal correction (OSC).[15][16]

  • Confocal or Multiphoton Microscopy: These techniques are effective at rejecting out-of-focus light and reducing background from scattering.[17]

7. What is pixel binning and how does it affect SNR?

Pixel binning is a process where the charge from adjacent pixels on a camera sensor is combined into a single "super-pixel".[3] This increases the signal level and can improve the SNR, but it comes at the cost of reduced spatial resolution.[3][18]

Quantitative Data Summary

The following table summarizes the impact of key acquisition parameters on signal, noise, and other experimental considerations.

ParameterEffect on SignalEffect on NoiseImpact on SNROther Considerations
Increase Laser Power IncreasesIncreases photon shot noiseGenerally improves (if signal increase outweighs noise increase)Increased risk of phototoxicity and photobleaching.[1][2]
Increase Exposure Time IncreasesIncreases photon shot noise and dark current noise[8][10]Can improve, but diminishing returns with high dark currentNot suitable for fast dynamic processes.
Increase Objective NA IncreasesNo direct effect on noise sourcesImprovesHigher NA objectives may have shorter working distances.
Increase Pixel Binning Increases (per binned pixel)Read noise is reduced per binned pixelImprovesReduces spatial resolution.[3][18]

Experimental Protocol: Optimizing Laser Power and Exposure Time for High SNR

This protocol outlines a systematic approach to finding the optimal laser power and exposure time for your NIR microscopy experiment.

Objective: To maximize SNR while minimizing phototoxicity and image saturation.

Materials:

  • NIR microscope with adjustable laser power and camera exposure time.

  • Your prepared sample.

  • Image analysis software capable of measuring signal intensity and background noise.

Methodology:

  • Initial Setup:

    • Place your sample on the microscope stage and bring it into focus.

    • Select the appropriate objective and filter set for your application.

    • Start with a low laser power setting (e.g., 1-5% of maximum) and a moderate exposure time (e.g., 100 ms).

  • Optimizing Exposure Time:

    • Acquire an image.

    • Use the image analysis software to view the histogram of the image. The goal is to utilize a significant portion of the camera's dynamic range without saturating the pixels (i.e., the brightest pixels should be below the maximum possible value).[3]

    • If the signal is too low, incrementally increase the exposure time and acquire a new image.

    • If the image is saturated, decrease the exposure time.

    • Continue this process until you have a well-exposed image. Note the optimal exposure time.

  • Optimizing Laser Power:

    • Using the optimal exposure time determined in the previous step, acquire a series of images at different laser power settings (e.g., 1%, 2%, 5%, 10%, 20%, etc.).

    • For each image, measure the average signal intensity in a region of interest (ROI) containing your feature of interest and the standard deviation of the background in an ROI with no signal.

    • Calculate the SNR for each laser power setting (SNR = (Mean Signal - Mean Background) / Standard Deviation of Background).

    • Plot SNR as a function of laser power. The optimal laser power will be the point at which the SNR begins to plateau, or just before you observe any signs of phototoxicity or photobleaching.

  • Final Check:

    • Acquire a final image using the optimized laser power and exposure time.

    • Visually inspect the image for good contrast and minimal noise.

    • If imaging live cells, monitor for any signs of cellular stress or damage.

Visualizations

TroubleshootingWorkflow Start Low SNR in NIR Image CheckSignal Is the signal intensity too low? Start->CheckSignal CheckNoise Is the background noise too high? CheckSignal->CheckNoise No IncreasePower Increase Laser Power CheckSignal->IncreasePower Yes IncreaseExposure Increase Exposure Time CheckSignal->IncreaseExposure Yes CheckNA Use Higher NA Objective CheckSignal->CheckNA Yes ReduceBackground Implement Background Correction Techniques CheckNoise->ReduceBackground Yes CoolDetector Cool the Detector CheckNoise->CoolDetector Yes CheckAmbient Check for Ambient Light CheckNoise->CheckAmbient Yes End High SNR Image Achieved CheckNoise->End No IncreasePower->CheckSignal Re-evaluate IncreasePower->CheckNoise Signal OK IncreaseExposure->CheckSignal Re-evaluate CheckNA->CheckSignal Re-evaluate ReduceBackground->CheckNoise Re-evaluate CoolDetector->CheckNoise Re-evaluate CheckAmbient->CheckNoise Re-evaluate NoiseSources TotalNoise Total Noise PhotonNoise Photon Shot Noise (Signal Dependent) TotalNoise->PhotonNoise DetectorNoise Detector Noise (System Dependent) TotalNoise->DetectorNoise ExternalNoise External Noise (Environmental) TotalNoise->ExternalNoise DarkNoise Dark Current Noise DetectorNoise->DarkNoise ReadNoise Read Noise DetectorNoise->ReadNoise Autofluorescence Sample Autofluorescence ExternalNoise->Autofluorescence StrayLight Stray Light ExternalNoise->StrayLight ExperimentalWorkflow Start Start: Sample Preparation SetInitial Set Initial Parameters (Low Power, Moderate Exposure) Start->SetInitial OptimizeExposure Optimize Exposure Time (Check Histogram for Saturation) SetInitial->OptimizeExposure OptimizePower Optimize Laser Power (Measure SNR at different powers) OptimizeExposure->OptimizePower AcquireData Acquire Final Image/Spectrum OptimizePower->AcquireData PostProcess Post-Processing (Background Correction, Averaging) AcquireData->PostProcess End End: High SNR Data PostProcess->End

References

Effect of pH on Fluorescent NIR 885 stability and fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability and fluorescence of NIR cyanine (B1664457) dyes?

The stability and fluorescence of NIR cyanine dyes can be significantly influenced by the pH of the surrounding environment. The specific effects are dependent on the dye's chemical structure.

  • Indocyanine Green (ICG): ICG is a widely used NIR dye that exhibits pH-dependent stability. It is known to be unstable and rapidly decomposes in acidic conditions (pH < 5) and highly alkaline conditions (pH > 11)[1]. Its optimal stability is observed in a slightly alkaline environment, between pH 8 and 10[1]. The fluorescence of ICG is also dependent on its aggregation state, which can be influenced by pH and concentration. At high concentrations, ICG can form H-aggregates, leading to a decrease in fluorescence emission[2][3]. In some cases, at high concentrations, a new emission peak around 880 nm can be observed, which is suggested to be from a twisted intramolecular charge transfer (TICT) state of the ICG monomer[2][3].

  • IRDye 800CW: This dye is generally more stable across a wider pH range compared to ICG. For conjugation reactions, such as labeling proteins, a pH of 8.5 is recommended[4][5]. While specific data on extreme pH effects on its fluorescence is limited in the provided search results, it is designed to be stable under physiological conditions (around pH 7.4) for in vivo imaging applications[6].

  • General Cyanine Dyes: The fluorescence intensity of some cyanine dyes, such as Cyanine3 and Cyanine5, has been shown to be largely independent of pH in the range of 3.5 to 8.3[7]. However, the introduction of certain functional groups to the cyanine core can render them pH-sensitive, making them useful as pH sensors[8].

Q2: What is the recommended pH for working with NIR cyanine dyes?

For general experimental use and to ensure stability, it is advisable to maintain a pH within the neutral to slightly alkaline range (pH 7-8.5). For specific applications like bioconjugation with NHS esters, a pH of 8.5 is often optimal for the reaction with primary amines[4][5]. For long-term storage of ICG solutions, a pH between 8 and 10 is recommended to minimize degradation[1]. Always refer to the manufacturer's specific recommendations for the particular dye you are using.

Q3: Can pH changes cause a shift in the emission wavelength of NIR dyes?

While significant shifts in the peak emission wavelength due to pH are not a general characteristic of all cyanine dyes, the overall spectral profile can change. For instance, with ICG at high concentrations, a new emission band around 880 nm can appear, which is attributed to a different molecular conformation (TICT state) rather than a simple pH-induced shift of the primary emission peak[2][3]. For some pH-sensitive NIR probes, a change in pH can lead to the appearance of a new fluorescence peak due to structural changes in the molecule, such as the opening of a spirolactam ring[9].

Troubleshooting Guide

This guide addresses common issues encountered during experiments with NIR fluorescent dyes, with a focus on pH-related problems.

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal pH-induced dye degradation: The dye may have degraded due to exposure to highly acidic or alkaline conditions. ICG, for example, degrades rapidly at pH < 5 and pH > 11[1].Ensure the pH of all buffers and solutions is within the recommended range for the specific dye. For ICG, maintain a pH between 7 and 10. Prepare fresh dye solutions before use.
Dye aggregation: High concentrations of the dye, especially in aqueous solutions, can lead to aggregation and self-quenching of fluorescence[2][3]. pH can also influence aggregation.Work with dilute dye solutions whenever possible. The use of organic co-solvents like DMSO or ethanol (B145695) can sometimes help to reduce aggregation.
Incorrect buffer components: Certain buffer components may quench the fluorescence of the dye.Test the compatibility of your buffer system with the NIR dye. If quenching is suspected, try a different buffer system (e.g., phosphate-buffered saline vs. Tris buffer).
High Background Fluorescence Autofluorescence of samples or materials at the imaging wavelength. Image an unstained control sample to determine the baseline autofluorescence. Use high-quality, low-fluorescence plastics and glass for your experiments.
Contaminated reagents or buffers. Use fresh, high-purity solvents and reagents. Filter buffers to remove any particulate matter.
Signal Fades Quickly (Photobleaching) Instability of the dye under illumination: All fluorescent dyes are susceptible to photobleaching to some extent. The rate of photobleaching can sometimes be influenced by the local chemical environment, including pH.Minimize the exposure of the dye to excitation light. Use the lowest possible excitation power that provides an adequate signal. Consider using an anti-fade mounting medium for fixed samples.
Presence of reactive oxygen species (ROS). De-gas solutions to remove dissolved oxygen, which can contribute to photobleaching. The addition of antioxidants to the medium can sometimes help.
Inconsistent or Irreproducible Results Variations in buffer pH: Small, unintended variations in the pH of your experimental solutions can lead to changes in dye stability and fluorescence, causing inconsistent results.Prepare buffers carefully and verify the pH with a calibrated pH meter before each experiment. Use buffered solutions to maintain a stable pH throughout the experiment.
Improper storage of dye solutions: The stability of NIR dyes in solution can be time and temperature-dependent.Prepare fresh dye solutions for each experiment or store aliquots at -20°C or below, protected from light, and use them within the manufacturer's recommended timeframe.

Experimental Protocols

Protocol: Determining the Effect of pH on NIR Dye Fluorescence and Stability

This protocol provides a general framework for assessing the influence of pH on the spectral properties of a near-infrared fluorescent dye.

Materials:

  • NIR fluorescent dye of interest

  • Spectrofluorometer with NIR detection capabilities

  • UV-Vis spectrophotometer

  • pH meter

  • A series of buffers covering a wide pH range (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8, borate (B1201080) buffers for pH 8-10, and carbonate-bicarbonate buffers for pH 9-11)

  • High-purity solvents (e.g., DMSO, ethanol, deionized water)

  • Cuvettes for absorbance and fluorescence measurements

Methodology:

  • Prepare a Concentrated Stock Solution of the Dye: Dissolve the NIR dye in a suitable organic solvent like DMSO to create a concentrated stock solution (e.g., 1 mM). This helps to minimize the volume of organic solvent added to the aqueous buffer solutions.

  • Prepare Working Solutions at Different pH Values:

    • For each pH value to be tested, prepare a solution of the dye in the corresponding buffer.

    • A typical final dye concentration for spectroscopic measurements is in the low micromolar range (e.g., 1-10 µM).

    • To prepare the working solutions, add a small aliquot of the concentrated dye stock solution to the buffer of the desired pH. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the buffer's pH and the dye's properties in an aqueous environment.

    • Prepare a "zero-time" control sample for each pH.

  • Measure Absorbance Spectra:

    • Immediately after preparing the working solutions, measure the absorbance spectrum of each sample using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 600-900 nm).

    • The absorbance maximum (λmax) provides information about the dye's electronic structure in different pH environments. Changes in λmax or the appearance of new peaks can indicate structural changes or aggregation.

  • Measure Fluorescence Emission Spectra:

    • Using a spectrofluorometer, excite the samples at or near their absorbance maximum and record the fluorescence emission spectrum.

    • Note the wavelength of maximum emission (λem) and the fluorescence intensity at this wavelength.

  • Assess Stability over Time:

    • To evaluate the stability of the dye at different pH values, incubate the working solutions under controlled conditions (e.g., at room temperature, protected from light).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), re-measure the absorbance and fluorescence spectra of each sample.

    • A decrease in absorbance and/or fluorescence intensity over time indicates degradation of the dye.

  • Data Analysis:

    • Plot the fluorescence intensity at λem as a function of pH to visualize the pH-dependent fluorescence profile of the dye.

    • Plot the absorbance at λmax and/or fluorescence intensity as a function of time for each pH to determine the stability of the dye under different conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Concentrated Dye Stock (e.g., 1 mM in DMSO) C Prepare Working Solutions (Dye in each pH buffer) A->C B Prepare Buffer Solutions (Wide pH Range) B->C D Measure Absorbance (t=0) C->D E Measure Fluorescence (t=0) C->E F Incubate Samples (Controlled Conditions) D->F E->F G Measure Absorbance (t=x) F->G Time points H Measure Fluorescence (t=x) F->H Time points J Plot Intensity vs. Time (Stability) G->J I Plot Fluorescence vs. pH H->I

Caption: Workflow for determining the effect of pH on NIR dye stability and fluorescence.

Troubleshooting_Logic Start Low Fluorescence Signal Check_pH Is pH within recommended range? Start->Check_pH Check_Conc Is dye concentration too high? Check_pH->Check_Conc Yes Possible_Degradation Potential dye degradation Check_pH->Possible_Degradation No Check_Buffer Are buffer components compatible? Check_Conc->Check_Buffer No Aggregation Potential aggregation Check_Conc->Aggregation Yes Quenching Potential quenching Check_Buffer->Quenching No End End Check_Buffer->End Yes Adjust_pH Adjust pH to optimal range Dilute_Dye Dilute dye solution Change_Buffer Change buffer system Possible_Degradation->Adjust_pH Aggregation->Dilute_Dye Quenching->Change_Buffer

Caption: Troubleshooting logic for low fluorescence signal in NIR dye experiments.

References

Choosing the right laser power for Fluorescent NIR 885 excitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on choosing the optimal laser power for Fluorescent NIR 885 excitation. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked questions (FAQs)

Q1: What are the excitation and emission wavelengths of this compound?

A1: this compound has an excitation maximum at approximately 810 nm and an emission maximum at around 885 nm.[1] It is a near-infrared cyanine (B1664457) dye.

Q2: What are the advantages of using a near-infrared (NIR) dye like this compound?

A2: NIR dyes offer several benefits for fluorescence imaging. The longer wavelengths of light used for excitation and emission experience less scattering and absorption by biological tissues. This allows for deeper tissue penetration and reduced autofluorescence from endogenous molecules, leading to a better signal-to-noise ratio in many experiments.

Q3: What is the quantum yield of this compound?

Q4: Can I use a laser that is not exactly 810 nm to excite this compound?

A4: While 810 nm is the optimal excitation wavelength, you can often use lasers with wavelengths close to the excitation maximum. However, the excitation efficiency will decrease as you move away from the peak. It is crucial to check the excitation spectrum of the dye to determine the acceptable range. Using a suboptimal wavelength may require a higher laser power to achieve a comparable signal, which could increase the risk of photobleaching and phototoxicity.

Troubleshooting Guide

Problem: Low or No Fluorescent Signal

Possible Cause Troubleshooting Steps
Incorrect Laser Wavelength Verify that the laser wavelength is as close as possible to the excitation maximum of this compound (around 810 nm).
Insufficient Laser Power Gradually increase the laser power. Be mindful of potential phototoxicity and photobleaching, especially in live samples. Refer to the table below for recommended starting points.
Detector Settings Not Optimized Ensure the detector is set to capture emissions around 885 nm and that the gain and exposure time are appropriate.
Low Fluorophore Concentration Increase the concentration of the this compound probe if possible, while considering potential quenching effects at very high concentrations.
Sample Preparation Issues Ensure proper labeling of the target molecule and that the mounting medium is compatible with NIR fluorescence.

Problem: Rapid Signal Fading (Photobleaching)

Possible Cause Troubleshooting Steps
Excessive Laser Power Reduce the laser power to the minimum level required for a good signal-to-noise ratio.[2]
Long Exposure Times Decrease the image acquisition time or use a more sensitive detector to compensate.
Repetitive Scanning of the Same Area If possible, move to a fresh area of the sample for each image acquisition.
Absence of Antifade Reagents Use a commercially available antifade mounting medium to protect your sample.

Problem: Cell Death or Changes in Morphology (Phototoxicity)

Possible Cause Troubleshooting Steps
High Laser Power This is the most common cause. Significantly reduce the laser power. For live-cell imaging, it is crucial to use the lowest possible laser power.[3]
Prolonged Illumination Minimize the duration of light exposure by using shorter acquisition times and acquiring images less frequently.
Reactive Oxygen Species (ROS) Production Some fluorophores can generate ROS upon excitation, leading to cellular damage. Consider using photostabilizing agents if phototoxicity is a persistent issue.

Data Presentation

Table 1: Spectral Properties of this compound and Related Cyanine Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound ~810~885High (Typical for Cyanines)Moderate (Estimate)
Cy7 ~743~767~250,000~0.28
Cy5 ~650~670~250,000~0.27
Cy3 ~550~570~150,000~0.15

Note: The quantum yield for this compound is an estimate based on typical values for cyanine dyes.

Table 2: Recommended Starting Laser Power for this compound Excitation

ApplicationRecommended Starting PowerPower Density (if applicable)Notes
Confocal Microscopy (Fixed Samples) 1 - 10 mW-Start low and increase as needed to achieve a good signal.
Confocal Microscopy (Live Cells) 0.1 - 1 mW< 1 W/cm²Use the lowest power possible to minimize phototoxicity.
In Vivo Imaging 10 - 50 mW20 - 100 mW/cm²Power will depend on tissue depth and animal model.
Flow Cytometry 5 - 20 mW-Optimize for clear population separation.

These are starting recommendations. The optimal laser power will vary depending on the specific instrument, sample, and experimental goals.

Experimental Protocols

Protocol: Determining Optimal Laser Power for Confocal Microscopy

  • Sample Preparation: Prepare your sample stained with this compound according to your standard protocol. Include a negative control (unstained sample) to assess autofluorescence.

  • Initial Microscope Setup:

    • Turn on the 810 nm laser line (or the closest available wavelength).

    • Set the detector to capture emission between 850 nm and 920 nm.

    • Set the pinhole to one Airy unit.

    • Choose a low magnification objective to start.

  • Finding the Focus:

    • Start with a very low laser power (e.g., 0.1-0.5% of maximum).

    • Bring your sample into focus.

  • Laser Power Titration:

    • Begin with the lowest laser power setting.

    • Acquire an image.

    • Gradually increase the laser power in small increments (e.g., 0.5% or 1% steps), acquiring an image at each step.

    • Continue until you observe a clear signal with a good signal-to-noise ratio.

    • For live cells: Monitor the cells for any signs of stress or morphological changes. If any are observed, the laser power is too high.

  • Assess Signal-to-Noise Ratio (SNR):

    • Using your imaging software, measure the mean intensity of a region of interest (ROI) with a clear signal and an ROI in a background area.

    • Calculate the SNR (Mean Signal / Standard Deviation of Background). Aim for an SNR of at least 3-5 for qualitative imaging and higher for quantitative analysis. As laser power increases, the signal increases linearly, while noise increases as the square root of the signal, leading to an improved SNR up to a point.[4]

  • Check for Photobleaching:

    • At the determined "optimal" laser power, acquire a time-lapse series of images of the same field of view.

    • Measure the fluorescence intensity over time. Significant decay in intensity indicates photobleaching. If this occurs, reduce the laser power or exposure time.

  • Finalize Settings:

    • Once you have identified a laser power that provides a good SNR without significant photobleaching or phototoxicity, record this setting for your experiment.

Visualizations

TroubleshootingWorkflow start Start: Low/No Signal check_laser Check Laser Wavelength (~810nm) start->check_laser check_laser->start Incorrect increase_power Increase Laser Power Gradually check_laser->increase_power Wavelength Correct check_detector Optimize Detector Settings increase_power->check_detector check_detector->increase_power Suboptimal check_concentration Verify Fluorophore Concentration check_detector->check_concentration Settings OK check_concentration->start Too Low signal_ok Signal Acquired check_concentration->signal_ok Concentration OK photobleaching Check for Photobleaching signal_ok->photobleaching reduce_power Reduce Laser Power / Exposure photobleaching->reduce_power Yes phototoxicity Check for Phototoxicity (Live Cells) photobleaching->phototoxicity No reduce_power->signal_ok phototoxicity->reduce_power Yes final_settings Optimal Settings Achieved phototoxicity->final_settings No

Caption: Troubleshooting workflow for low or no signal with this compound.

LaserPowerRelationship laser_power Laser Power signal_intensity Signal Intensity laser_power->signal_intensity Increases snr Signal-to-Noise Ratio laser_power->snr Improves (to a point) photobleaching Photobleaching laser_power->photobleaching Increases Risk phototoxicity Phototoxicity laser_power->phototoxicity Increases Risk

Caption: Relationship between laser power and key experimental outcomes.

References

How to deal with non-specific binding of Fluorescent NIR 885 probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluorescent Near-Infrared (NIR) 885 probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a focus on mitigating non-specific binding.

Troubleshooting Guides

High background and non-specific binding are common challenges when working with fluorescent probes, particularly in the NIR spectrum. This guide provides a systematic approach to identifying and resolving these issues.

Problem: High Background Fluorescence Obscuring Specific Signal

High background fluorescence can significantly reduce the signal-to-noise ratio (SNR), making it difficult to distinguish the target signal from non-specific binding.

Q1: What are the primary causes of high background with NIR 885 probes?

A1: High background fluorescence with NIR 885 probes can stem from several factors:

  • Probe Properties: The inherent hydrophobicity of the NIR dye can lead to non-specific interactions with cellular components and tissues. Dyes with a net charge can also contribute to electrostatic-based non-specific binding.

  • Probe Concentration: Using a probe concentration that is too high is a frequent cause of increased background signal.[1]

  • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on cells or tissues can lead to high background.

  • Insufficient Washing: Failure to adequately wash away unbound probes will result in a generalized high background.

  • Autofluorescence: Although NIR imaging is designed to minimize autofluorescence, some tissues may still exhibit endogenous fluorescence.[2]

  • Probe Aggregation: NIR dyes can sometimes form aggregates, which can bind non-specifically and contribute to background noise.

Q2: How can I troubleshoot and reduce high background fluorescence?

A2: A systematic approach to troubleshooting can help identify and resolve the source of high background. The following flowchart outlines a recommended workflow.

TroubleshootingWorkflow start High Background Observed check_autofluorescence 1. Assess Autofluorescence (Image unstained sample) start->check_autofluorescence autofluorescence_present Autofluorescence Present? check_autofluorescence->autofluorescence_present use_quencher Consider Autofluorescence Quencher or Spectral Unmixing autofluorescence_present->use_quencher Yes optimize_concentration 2. Optimize Probe Concentration (Perform titration) autofluorescence_present->optimize_concentration No use_quencher->optimize_concentration concentration_optimized Background Reduced? optimize_concentration->concentration_optimized optimize_blocking 3. Optimize Blocking Step (Test different agents/concentrations/time) concentration_optimized->optimize_blocking No end Improved Signal-to-Noise Ratio concentration_optimized->end Yes blocking_optimized Background Reduced? optimize_blocking->blocking_optimized optimize_washing 4. Optimize Washing Steps (Increase number/duration of washes) blocking_optimized->optimize_washing No blocking_optimized->end Yes washing_optimized Background Reduced? optimize_washing->washing_optimized consider_pegylation 5. Consider Probe Modification (e.g., PEGylation) washing_optimized->consider_pegylation No washing_optimized->end Yes consider_pegylation->end

Troubleshooting workflow for high background fluorescence.

Frequently Asked Questions (FAQs)

Probe Characteristics and Handling

Q3: How does the hydrophobicity of a NIR 885 dye affect non-specific binding?

A3: The hydrophobicity of a fluorescent dye is a major determinant of its propensity for non-specific binding.[3] Hydrophobic dyes tend to interact non-specifically with hydrophobic components of cells and tissues, such as lipid membranes and hydrophobic pockets in proteins. This can lead to high background signal and reduced signal-to-noise ratio.

Q4: What is PEGylation and how can it reduce non-specific binding of my NIR 885 probe?

A4: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as a protein or a small molecule probe. The hydrophilic and flexible nature of PEG creates a "shield" around the probe, which can reduce non-specific hydrophobic and electrostatic interactions with biological components, thereby lowering background signal and improving circulation time in vivo.

Experimental Optimization

Q5: What are the most common blocking agents and how do I choose the right one?

A5: Common blocking agents include bovine serum albumin (BSA), non-fat dry milk, and normal serum from the species in which the secondary antibody was raised.[4] The choice of blocking agent can be critical and may need to be empirically determined for your specific application.[5]

  • Bovine Serum Albumin (BSA): A common and effective blocking agent, typically used at concentrations of 1-5%.[6]

  • Normal Serum: Using serum from the same species as the secondary antibody can help block non-specific binding to endogenous immunoglobulins. A typical concentration is 5-10%.

  • Non-fat Dry Milk: While cost-effective, it may not be suitable for all applications, especially when using phosphospecific antibodies due to the presence of phosphoproteins.[7]

  • Commercial Blocking Buffers: These are often optimized formulations that can provide better performance and consistency.

Q6: What concentration of blocking agent should I use?

A6: The optimal concentration of a blocking agent can vary depending on the specific probe, sample type, and experimental conditions. It is often necessary to perform a titration to determine the best concentration for your assay. The following table provides a starting point for common blocking agents.

Blocking AgentTypical Starting ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA)1-5% (w/v) in PBS or TBS30-60 minutesEnsure the BSA is of high purity and IgG-free.
Normal Goat/Donkey Serum5-10% (v/v) in PBS or TBS30-60 minutesUse serum from the host species of the secondary antibody.
Non-fat Dry Milk1-5% (w/v) in PBS or TBS30-60 minutesNot recommended for phospho-specific antibody detection.[7]
Commercial Blocking BuffersVaries by manufacturerFollow manufacturer's instructionsCan offer improved performance and consistency.[4]

Q7: How can I optimize the washing steps to reduce background?

A7: Insufficient washing is a common cause of high background. To improve washing efficiency:

  • Increase the number of washes: Perform at least 3-5 washes after probe incubation.

  • Increase the duration of each wash: Wash for 5-10 minutes per wash with gentle agitation.

  • Use a detergent: Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can help to reduce non-specific binding.

In Vivo Imaging Considerations

Q8: What are some specific challenges with non-specific binding in in vivo NIR 885 imaging?

A8: In in vivo imaging, non-specific binding can lead to probe accumulation in organs such as the liver and kidneys, which can obscure the signal from the target tissue.[8] The long circulation time of some probes can also contribute to higher background levels.

Q9: How can I improve the signal-to-noise ratio for in vivo imaging with NIR 885 probes?

A9: To improve the signal-to-noise ratio in vivo:

  • Optimize the probe dose: Perform a dose-response study to find the optimal concentration that provides a strong target signal with minimal background.

  • Optimize the imaging time point: Image at various time points after probe administration to determine the time of maximum target accumulation and background clearance.

  • Use a targeted probe: Conjugating the NIR 885 dye to a ligand with high affinity for a specific target can significantly improve the signal-to-background ratio.

  • Consider a control probe: Injecting a non-targeted version of the NIR 885 probe can help to assess the level of non-specific uptake.

Experimental Protocols

Protocol 1: General In Vitro Cell Staining with a NIR 885 Probe

This protocol provides a general guideline for staining live cells with a NIR 885 fluorescent probe.

CellStainingWorkflow start 1. Cell Culture Seed cells on coverslips or in imaging plates wash1 2. Wash Cells Gently wash with PBS start->wash1 block 3. Blocking Incubate with blocking buffer (e.g., 1% BSA in PBS) for 30 min wash1->block probe_incubation 4. Probe Incubation Incubate with NIR 885 probe at optimized concentration block->probe_incubation wash2 5. Wash Cells Wash 3-5 times with PBS (+/- 0.1% Tween-20) probe_incubation->wash2 imaging 6. Imaging Image cells using an appropriate NIR imaging system wash2->imaging

Workflow for in vitro cell staining with a NIR 885 probe.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • NIR 885 fluorescent probe

  • Wash Buffer (PBS with or without 0.1% Tween-20)

  • Fluorescence microscope equipped with appropriate NIR filters

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual media.

  • Blocking: Add blocking buffer to the cells and incubate for 30 minutes at room temperature. This step helps to saturate non-specific binding sites.

  • Probe Incubation: Dilute the NIR 885 probe to the predetermined optimal concentration in blocking buffer or imaging medium. Remove the blocking buffer and add the probe solution to the cells. Incubate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.

  • Washing: Remove the probe solution and wash the cells 3-5 times with wash buffer for 5 minutes each wash to remove unbound probe.

  • Imaging: Add fresh imaging medium to the cells and image using a fluorescence microscope with the appropriate excitation and emission filters for your NIR 885 probe.

Protocol 2: General Protocol for PEGylation of a Protein Probe

This protocol provides a general method for conjugating a protein (e.g., an antibody) with a PEGylated NIR 885 dye.

Materials:

  • Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-ester activated PEG-NIR 885 dye

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • Dye Preparation: Dissolve the NHS-ester activated PEG-NIR 885 dye in a small amount of anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add the dissolved dye to the protein solution at a molar ratio of dye to protein that has been optimized to achieve the desired degree of labeling. Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling and protein concentration using spectrophotometry. Store the labeled protein at 4°C, protected from light.

PEGylationWorkflow start 1. Prepare Protein and Dye reaction 2. Conjugation Reaction (Incubate protein and dye) start->reaction quenching 3. Quench Reaction (Add Tris buffer) reaction->quenching purification 4. Purify Conjugate (Size-exclusion chromatography) quenching->purification characterization 5. Characterize Conjugate (Spectrophotometry) purification->characterization end Store Labeled Probe characterization->end

General workflow for PEGylating a protein probe.

References

Technical Support Center: Managing Diet-Induced Background Fluorescence in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the impact of diet on in vivo imaging background fluorescence.

Troubleshooting Guide

Problem: High background fluorescence observed in the abdominal region of study animals.

Question Answer
What is the likely cause of high abdominal background fluorescence? The most common cause of high background fluorescence in the abdominal region of rodents is the diet. Standard rodent chows often contain alfalfa, which is rich in chlorophyll (B73375).[1][2] Chlorophyll and its metabolites fluoresce, particularly in the red and near-infrared (NIR) regions, leading to a strong background signal that can interfere with the detection of fluorescent probes.[1][3][4] This autofluorescence is most prominent in the gastrointestinal (GI) tract.[1]
How can I confirm that the diet is the source of the background fluorescence? To confirm the diet as the source of autofluorescence, you can switch the animals to a purified, alfalfa-free diet for a few days and re-image.[5][6] A significant reduction in the abdominal fluorescence signal is a strong indicator that the original diet was the cause.[5][6] The autofluorescence from a regular diet is most intense when excited with light around 660-670 nm, with an emission peak around 680 nm.[1][3]
What are the immediate steps to reduce this background fluorescence? The most effective immediate step is to switch the animals to a specialized low-fluorescence diet.[5] Options include commercially available alfalfa-free diets or purified diets.[5][7] It is recommended to implement this diet change for a sufficient period before imaging.
How long does it take for the background fluorescence to decrease after a diet change? A significant reduction in diet-induced autofluorescence is typically observed within 1 to 4 days of switching to an alfalfa-free or purified diet.[5][6] Some studies suggest that a 7-day period is sufficient to reduce gut-localized chlorophyll fluorescence to below detectable levels.[8][9] However, complete clearance may take longer, and it's advisable to allow for a washout period of at least 4 days.[9][10]

Frequently Asked Questions (FAQs)

Diet Selection and Management

  • What are the different types of low-fluorescence diets available? There are two main types of low-fluorescence diets:

    • Alfalfa-free diets: These are grain-based diets where alfalfa has been removed to eliminate the primary source of chlorophyll.[7] They are a cost-effective alternative to purified diets.[6][7]

    • Purified diets: These diets are formulated with highly refined ingredients, such as casein (protein), corn starch (carbohydrate), and soybean oil (fat), which have minimal intrinsic fluorescence.[7][11] They offer the lowest background fluorescence and the highest degree of compositional control.[5][7][11]

  • Which diet is best for my study: alfalfa-free or purified? The choice depends on the specific requirements of your study and budget.

    • For most standard fluorescence imaging applications, an alfalfa-free diet can significantly reduce background and may be sufficient.[6]

    • For studies requiring the highest sensitivity and lowest possible background, a purified diet is the recommended choice.[5][12] Purified diets are also ideal for studies where precise control over nutrient composition is necessary.[11][13]

  • Can I switch the diet in the middle of a longitudinal study? It is best to maintain a consistent diet throughout a longitudinal study to avoid introducing variables. If you start with a standard diet and encounter high background, you will need to switch to a low-fluorescence diet. Be aware that this change could potentially have physiological effects on the animals, which should be considered in the interpretation of your results. It's recommended to start the study with the low-fluorescence diet from the beginning.

Impact on Imaging

  • At which wavelengths is diet-induced autofluorescence most problematic? Diet-induced autofluorescence from chlorophyll is most significant in the red and near-infrared (NIR) regions of the spectrum.[1][2] Specifically, chlorophyll fluoresces between 650 nm and 750 nm when excited by light in the 660 nm range.[1] This can interfere with commonly used fluorophores like Cy5.5, Alexa Fluor 680, and some quantum dots.[1][3]

  • Does diet affect background fluorescence in all imaging modalities? The primary impact of diet is on fluorescence imaging due to the fluorescent properties of chlorophyll.[1] While not a direct source of signal in bioluminescence imaging, high background from the diet in the animal's gut can still potentially scatter or absorb the bioluminescent signal, though this effect is less pronounced than in fluorescence imaging.

Experimental Considerations

  • Besides diet, what other factors can contribute to background fluorescence? Other sources of autofluorescence include endogenous molecules in the skin and tissues like collagen and elastin.[8] The imaging vessel (e.g., plastic dishes) and some cell culture media can also contribute to background fluorescence.[14]

  • Are there any imaging techniques to further reduce background signal? Yes, several techniques can help:

    • Spectral Unmixing: If your imaging system has this capability, it can be used to separate the spectrum of your specific fluorescent probe from the broader spectrum of the background autofluorescence.[8]

    • Wavelength Selection: Using excitation and emission wavelengths outside the peak autofluorescence range of chlorophyll can help.[12] For instance, shifting to longer excitation wavelengths (e.g., 760 nm or 808 nm) can reduce background.[12]

    • Time-Gated Imaging: This technique can be used to differentiate between the short-lifetime fluorescence of probes and the longer-lifetime autofluorescence from sources like chlorophyll.[15]

Quantitative Data Summary

The following tables summarize the quantitative effects of different diets on in vivo background fluorescence from various studies.

Table 1: Comparison of Fluorescence Intensity in Mice Fed Different Diets

Diet TypeExcitation Wavelength (nm)Emission Wavelength (nm)Relative Fluorescence Intensity (Arbitrary Units)Reference
Standard Chow (with alfalfa)675720High[6]
Alfalfa-Free Diet675720Low[6]
Purified Diet675720Very Low[5]
Standard Chow (with alfalfa)640700High[6]
Alfalfa-Free Diet640700Low[6]
Purified Diet640700Very Low[5]

Table 2: Time Course of Autofluorescence Reduction After Diet Change

Days on Alfalfa-Free/Purified DietAbdominal Autofluorescence ReductionReference
1-2 daysSubstantial decrease[5]
3-4 daysSignificant decrease, reaching levels similar to animals continuously on a low-fluorescence diet[6]
7 daysGut localized chlorophyll fluorescence reduced below detectable levels[8]

Experimental Protocols

Protocol 1: Standard Procedure for Reducing Diet-Induced Background Fluorescence

  • Animal Acclimation: Upon arrival, acclimate animals to the facility for a standard period (e.g., one week) on a standard chow diet.

  • Dietary Transition: At least one week prior to the first imaging session, switch the animals to a low-fluorescence diet (either alfalfa-free or purified). Ensure a complete changeover of the food in the cages.

  • Housing Considerations: To prevent coprophagy (ingestion of feces), which can reintroduce fluorescent compounds, change the cage bedding at the time of the diet switch and maintain a clean environment.

  • Pre-Imaging Preparation: On the day of imaging, follow standard protocols for animal preparation, including anesthesia and hair removal from the imaging area.

  • Imaging: Acquire images using the appropriate excitation and emission filters for your fluorescent probe. It is advisable to also acquire a baseline image of a control animal on the low-fluorescence diet that has not received the fluorescent probe to establish the new baseline background level.

  • Data Analysis: When analyzing the images, subtract the baseline background fluorescence measured from the control animal to obtain the true signal from your probe.

Visualizations

Diet_Impact_Workflow cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution Implementation cluster_outcome Expected Outcome Problem High Abdominal Background Fluorescence Diet Standard Rodent Diet (contains Alfalfa/Chlorophyll) Problem->Diet is caused by SwitchDiet Switch to Low-Fluorescence Diet Diet->SwitchDiet mitigated by AlfalfaFree Alfalfa-Free Diet SwitchDiet->AlfalfaFree Option 1 Purified Purified Diet SwitchDiet->Purified Option 2 Outcome Reduced Background Fluorescence & Improved Signal-to-Noise Ratio AlfalfaFree->Outcome Purified->Outcome

Caption: Troubleshooting workflow for diet-induced fluorescence.

Experimental_Workflow Start Start of Study DietSwitch Switch to Low-Fluorescence Diet (≥ 7 days pre-imaging) Start->DietSwitch ProbeAdmin Administer Fluorescent Probe DietSwitch->ProbeAdmin Imaging In Vivo Imaging ProbeAdmin->Imaging Analysis Data Analysis (with background subtraction) Imaging->Analysis End End Analysis->End

Caption: Recommended experimental workflow to minimize diet autofluorescence.

References

Technical Support Center: Solving Solubility Issues with Fluorescent NIR 885

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Fluorescent NIR 885 and other hydrophobic near-infrared (NIR) dyes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions like PBS?

A1: this compound is a cyanine-based near-infrared absorbing dye with a chemical structure that is inherently hydrophobic.[1] Dyes with large, planar aromatic structures, like many cyanine (B1664457) dyes, tend to be poorly soluble in water and aqueous buffers.[2] This is due to the unfavorable energetic interactions between the nonpolar dye molecule and the polar water molecules.

Q2: I've noticed a change in the color and a decrease in fluorescence of my NIR 885 solution. What could be the cause?

A2: This is a classic sign of dye aggregation. In aqueous environments, hydrophobic dye molecules tend to stack together to minimize their contact with water. This aggregation can lead to a phenomenon known as H-aggregation, which typically results in a blue-shift in the absorption spectrum and significant fluorescence quenching.[2] This means that even if you manage to suspend the dye, it may not be in its fluorescent, monomeric form.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For initial solubilization, organic solvents are recommended. The most commonly used solvents for hydrophobic cyanine dyes are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3] Ethanol can also be used, though the solubility might be lower compared to DMSO and DMF.[3] It is crucial to use anhydrous (water-free) solvents, as residual water can promote aggregation even in the stock solution.

Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?

A4: There are several strategies to improve the aqueous solubility and prevent aggregation of hydrophobic dyes like this compound:

  • Use of Surfactants: Non-ionic surfactants such as Pluronic® F-127 can be used to create micelles that encapsulate the hydrophobic dye, allowing for its dispersion in aqueous solutions.

  • Co-solvents: Adding a small percentage of an organic solvent like DMSO to your aqueous buffer can help keep the dye in solution. However, it is important to consider the tolerance of your biological system to the organic solvent.

  • Formulation into Nanoparticles: Encapsulating the dye within biocompatible polymer-based nanoparticles is an effective way to render it water-soluble and stable in biological environments.[4]

Q5: Are there any structural modifications that can improve the water solubility of cyanine dyes?

A5: Yes, chemical modification is a common strategy to enhance the water solubility of cyanine dyes. The introduction of charged groups, such as sulfonate groups, can significantly increase the hydrophilicity of the molecule.[5] Many commercially available water-soluble cyanine dyes incorporate such modifications.

Data Presentation: Solubility of a Representative Heptamethine Cyanine Dye

SolventSolubility (approx.)Reference
DMSO~10 mg/mL[3]
DMF~10 mg/mL[3]
Ethanol~5 mg/mL[3]
PBS (pH 7.2)~1 mg/mL[3]

Disclaimer: This data is for Cy7 and should be used as a general guideline for heptamethine cyanine dyes. The actual solubility of this compound may vary. It is always recommended to perform small-scale solubility tests.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of a hydrophobic NIR dye like this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Dye: Carefully weigh out the desired amount of this compound powder in a clean, dry microcentrifuge tube or vial.

  • Adding DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM solution of a dye with a molecular weight of 600 g/mol , add 166.7 µL of DMSO to 1 mg of the dye).

  • Dissolving the Dye:

    • Securely cap the tube or vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparing an Aqueous Working Solution using Pluronic® F-127

This protocol details the use of the non-ionic surfactant Pluronic® F-127 to prepare a working solution of a hydrophobic NIR dye in an aqueous buffer.

Materials:

  • Concentrated dye stock solution in DMSO (from Protocol 1)

  • Pluronic® F-127, 20% in DMSO

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Microcentrifuge tubes

Procedure:

  • Prepare Pluronic® F-127 Solution: If not using a pre-made 20% solution, dissolve Pluronic® F-127 in DMSO to a final concentration of 20% (w/v). Gentle heating may be required. Store at room temperature.

  • Pre-mixing Dye and Surfactant:

    • In a microcentrifuge tube, mix equal volumes of the concentrated dye stock solution and the 20% Pluronic® F-127 solution.

    • For example, mix 1 µL of a 10 mM dye stock with 1 µL of 20% Pluronic® F-127.

    • Vortex briefly to ensure thorough mixing.

  • Dilution into Aqueous Buffer:

    • Add the dye-surfactant mixture from the previous step to your aqueous buffer to reach the final desired working concentration.

    • It is recommended to add the concentrated mixture to the buffer while vortexing to ensure rapid and uniform dispersion.

    • The final concentration of Pluronic® F-127 should be kept low (typically below 0.1%) to avoid cellular toxicity.

  • Use Immediately: The prepared aqueous working solution should be used promptly for your experiment to minimize the risk of dye precipitation or aggregation over time.

Mandatory Visualization

G cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Workflow cluster_end Resolution start This compound fails to dissolve in aqueous buffer stock_prep Prepare concentrated stock solution in anhydrous DMSO start->stock_prep check_stock Stock solution clear? stock_prep->check_stock sonicate Vortex and sonicate check_stock->sonicate No working_prep Prepare aqueous working solution check_stock->working_prep Yes sonicate->check_stock new_dmso Use fresh, anhydrous DMSO sonicate->new_dmso new_dmso->stock_prep aggregation_check Signs of aggregation (color change, precipitation)? working_prep->aggregation_check use_surfactant Add surfactant (e.g., Pluronic F-127) to working solution aggregation_check->use_surfactant Yes lower_conc Lower final dye concentration aggregation_check->lower_conc Yes co_solvent Add co-solvent (e.g., <1% DMSO) to buffer aggregation_check->co_solvent Yes nanoparticle Consider nanoparticle formulation aggregation_check->nanoparticle Persistent Issues success Soluble, non-aggregated dye solution for experiment aggregation_check->success No use_surfactant->working_prep lower_conc->working_prep co_solvent->working_prep

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Cyanine Dye Multicolor Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for multicolor fluorescence imaging with cyanine (B1664457) dyes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common artifacts encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed when using cyanine dyes in multicolor fluorescence imaging?

A1: The most frequent artifacts include:

  • Spectral Bleed-through (Crosstalk): This occurs when the emission signal of one fluorophore is detected in the channel designated for another, a common issue due to the broad emission spectra of many dyes.[1][2][3]

  • Photobleaching: The irreversible photochemical destruction of the fluorophore under light exposure, leading to a diminished fluorescence signal over time.[4][5][6]

  • Blue-Conversion (Photoblueing): A phenomenon where some cyanine dyes, upon intense laser irradiation, undergo a chemical conversion and emit fluorescence at shorter, blue-shifted wavelengths. This can create false-positive signals in channels intended for other fluorophores.[7][8][9][10][11]

  • Phototoxicity: Light-induced damage to the biological sample, often mediated by the formation of reactive oxygen species, which can compromise cellular health and experimental outcomes, particularly in live-cell imaging.[1][12]

  • Low Signal-to-Noise Ratio (SNR): A high background signal relative to the specific fluorescent signal, which can obscure details and make data interpretation difficult.[13][14][15]

  • Dye Aggregation: Cyanine dyes can form aggregates, particularly at high concentrations, which can alter their spectral properties and lead to artifacts in imaging.[16][17]

Q2: What is "blue-conversion" of cyanine dyes and why is it a problem?

Q3: How can I minimize spectral bleed-through in my multicolor experiment?

A3: To minimize spectral bleed-through, you should:

  • Choose Spectrally Well-Separated Dyes: Select fluorophores with the largest possible separation between their emission maxima.[1][3][18]

  • Use Narrowband Emission Filters: Employ filters that collect only the peak emission wavelengths for each dye, reducing the detection of overlapping signals.[1]

  • Perform Sequential Scanning: In confocal microscopy, acquire images for each channel sequentially rather than simultaneously. This prevents the excitation of one dye from causing emission that bleeds into another's detection window.

  • Apply Spectral Unmixing or Compensation: Use software-based methods to mathematically correct for the spectral overlap between channels. This requires acquiring reference spectra for each individual fluorophore.[19][20][21]

Q4: My fluorescence signal is fading quickly during imaging. What's happening and how can I fix it?

A4: Rapid signal loss is likely due to photobleaching.[5][6] To mitigate this:

  • Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that still provides a sufficient signal.[1][5]

  • Decrease Exposure Time: Minimize the duration of light exposure for each image captured.[1]

  • Use Antifade Reagents: Mount your samples in a mounting medium containing antifade agents to slow down the photobleaching process.[5][18]

  • Choose More Photostable Dyes: If possible, select cyanine dye variants or other fluorophores known for their higher photostability.[22]

Troubleshooting Guides

Problem 1: Unexpected Signal in a Shorter Wavelength Channel (e.g., Green Channel Signal when Imaging a Red Dye)

This is a classic sign of blue-conversion of a cyanine dye.

A Unexpected signal in shorter wavelength channel B Image a control sample with only the suspected cyanine dye A->B C Acquire a 'before' image with low laser power B->C D Intentionally photobleach a region of interest with high laser power C->D E Acquire an 'after' image in both the original and the unexpected channel D->E F Does the unexpected channel show a signal in the photobleached area? E->F G Yes: Blue-conversion is confirmed. F->G Yes H No: Investigate other causes (e.g., autofluorescence, contamination) F->H No I Solution: - Use a more photostable dye. - Reduce laser power and exposure time. - Perform sequential imaging. G->I

Caption: Troubleshooting workflow for blue-conversion artifact.

  • Prepare a Control Sample: Label a sample with only the cyanine dye that is suspected of causing the artifact (e.g., Cy5).

  • Initial Imaging: Using a confocal microscope, acquire a baseline image of the sample. Use low laser power for both the excitation of the cyanine dye and the laser for the channel where the artifact is appearing.

  • Photobleaching: Select a region of interest (ROI) and photobleach it using high-intensity laser light at the excitation wavelength of the cyanine dye until the fluorescence signal is significantly reduced.

  • Post-Bleach Imaging: Acquire a second image of the same field of view, again using low laser power for both channels.

  • Analysis: Compare the pre- and post-bleach images. If a new signal appears in the shorter wavelength channel specifically within the photobleached ROI, this confirms blue-conversion.

Problem 2: Signal from One Fluorophore is Present in Another Fluorophore's Channel

This indicates spectral bleed-through .

A Signal from one fluorophore in another's channel B Review fluorophore emission spectra. Is there significant overlap? A->B C Yes B->C Yes D No B->D No E Optimize imaging settings C->E L Check for other issues: - Blue-conversion - Autofluorescence D->L F Use narrower emission filters E->F G Perform sequential scanning F->G H Apply linear unmixing or compensation G->H I Issue resolved? H->I J Yes: Proceed with experiment I->J Yes K No: Re-evaluate fluorophore choice. Select dyes with less spectral overlap. I->K No

Caption: Troubleshooting workflow for spectral bleed-through.

For accurate spectral unmixing or compensation, single-color controls are essential.

  • Prepare Single-Stained Samples: For each fluorophore in your multicolor panel, prepare a separate sample stained with only that single fluorophore.

  • Prepare an Unstained Control: Include a sample with no fluorescent labels to measure the autofluorescence of your cells or tissue.[21][23]

  • Acquire Reference Spectra: Image each single-stained control using the same instrument settings (laser power, gain, etc.) that you will use for your fully stained sample. Acquire an image in all of the channels you will be using.

  • Calculate Compensation/Unmixing Matrix: Use the microscope's software to analyze the single-stained controls. The software will determine the percentage of signal from each dye that is incorrectly detected in the other channels and generate a correction matrix.

  • Apply to Experimental Sample: Apply this compensation or unmixing matrix to your multicolor experimental images to correct for the bleed-through.

Quantitative Data Summary

The following tables provide a summary of spectral properties for common cyanine dyes to aid in experimental design and troubleshooting.

Table 1: Spectral Properties of Common Cyanine Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Cy3550570150,0000.15
Cy5649670250,0000.20
Cy5.5675694250,0000.28
Cy7743767250,0000.28

Data compiled from various sources. Values can vary depending on the conjugation partner and local environment.

Table 2: Blue-Conversion Emission Peaks for Select Cyanine Dyes

Original DyeOriginal Emission Peak (nm)Blue-Converted Emission Peak (nm)
Cy5~670~607
Alexa Fluor 647~665~611
Cy5.5~694~607
Alexa Fluor 680~702~603

Data extracted from studies on blue-conversion phenomena.[7] These values highlight the potential for significant spectral shifts that can interfere with other channels.

References

Validation & Comparative

A Comparative Guide to Fluorescent NIR 885 and Indocyanine Green (ICG) for Angiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a representative fluorescent near-infrared (NIR) dye with an emission maximum at 885 nm (termed "Fluorescent NIR 885" for the purpose of this guide) and the clinically established Indocyanine Green (ICG) for angiographic applications. The comparison is based on their photophysical properties, in vivo performance metrics, and typical experimental protocols. While ICG is a well-documented dye, direct comparative data for a specific commercial dye named "this compound" in angiography is limited. Therefore, the data for this compound is representative of heptamethine cyanine (B1664457) dyes operating in this spectral region.

Introduction to NIR Angiography Dyes

Near-infrared (NIR) fluorescence imaging is a powerful technique for in vivo visualization of vascular structures due to the reduced light scattering and lower tissue autofluorescence in the NIR window (700-1700 nm) compared to the visible spectrum.[1][2][3] Indocyanine green (ICG) is the most commonly used NIR dye in clinical practice for angiography.[1] However, the development of new NIR dyes with optimized photophysical properties offers the potential for improved imaging performance. This guide compares ICG with a NIR dye emitting at 885 nm, a wavelength at the edge of the NIR-I window, which may offer advantages in terms of signal penetration and reduced background.

Photophysical and Pharmacokinetic Properties

The efficacy of a fluorescent dye in angiography is determined by its photophysical and pharmacokinetic properties. An ideal dye should have high molar absorptivity, high fluorescence quantum yield, good photostability, and appropriate pharmacokinetic properties for vascular imaging.

PropertyIndocyanine Green (ICG)This compound (Representative)
Excitation Maximum (in plasma) ~800 nm[4]~810 nm[5]
Emission Maximum (in plasma) ~830 nm[4]~885 nm[5]
Molar Extinction Coefficient High (~2.3 x 10^5 M-1 cm-1)[6]Expected to be high (typical for cyanine dyes)
Fluorescence Quantum Yield Low, solvent and concentration dependent[7]Potentially higher than ICG through molecular engineering[8]
Plasma Protein Binding ~98%[4]High (characteristic of cyanine dyes)
Circulation Half-life 150-180 seconds[4]Expected to be short, suitable for dynamic imaging
Clearance Exclusively by the liver[4]Primarily hepatic
FDA Approval Yes, for various indications including angiography[2]No (for most newer research dyes)

In Vivo Angiography Performance: A Comparative Overview

The performance of fluorescent dyes in vivo is assessed by metrics such as signal-to-background ratio (SBR), spatial resolution, and penetration depth. While direct head-to-head comparative data is scarce, we can infer the potential performance of this compound based on the principles of NIR imaging.

Performance MetricIndocyanine Green (ICG)This compound (Projected)
Signal-to-Background Ratio (SBR) SBR values in the range of 1.5–2.5 have been reported in situ for surgical applications.[9] An SBR of ≥ 2 is often considered successful for visualization.[9]Potentially higher SBR due to emission at a longer wavelength where tissue autofluorescence is further reduced.
Spatial Resolution Capable of resolving small vessels, with performance improving when imaged in the NIR-II window.[10]Potentially improved resolution due to reduced light scattering at longer wavelengths.
Penetration Depth Limited in the NIR-I window, but can be improved by imaging its NIR-II emission tail.[11]Expected to have slightly better tissue penetration than ICG's primary NIR-I emission.
Photostability Known to have relatively poor photostability.Can be engineered for improved photostability compared to ICG.[12]

Experimental Protocols for Comparative Angiography

To perform a direct comparison between this compound and ICG for angiography in a preclinical model (e.g., mouse), the following experimental protocol can be employed.

Animal Model and Preparation
  • Animal Model: Nude mice (15-25 g) are commonly used.[2]

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) (2% for induction, 1.5% for maintenance) or an injectable cocktail (e.g., ketamine/xylazine).[2]

  • Depilation: Remove hair from the imaging area to minimize light scattering and absorption.[13]

Dye Administration
  • Dye Preparation: Dissolve ICG and this compound in a suitable solvent, such as sterile water or PBS, to a final concentration of 0.1 mg/mL.[13]

  • Injection: Administer the dye solution intravenously via the tail vein. A typical injection volume is 200 µL.[13]

Fluorescence Imaging
  • Imaging System: Utilize a small animal in vivo imaging system equipped with a NIR-sensitive camera (e.g., InGaAs for NIR-II detection or a deep-cooled CCD for NIR-I).[14]

  • Excitation: Use a laser with a wavelength appropriate for both dyes, such as a 785 nm or 808 nm laser.[13][15]

  • Emission Collection:

    • For ICG, use a long-pass filter at 830 nm or a bandpass filter centered around 830-850 nm for NIR-I imaging.[16] For NIR-II imaging of ICG, a long-pass filter of 1000 nm or higher is used.[15]

    • For this compound, use a long-pass filter at 850 nm or a bandpass filter centered around 885 nm.

  • Image Acquisition: Acquire a series of images immediately after injection to visualize the dynamic vascular filling phases.[10]

Data Analysis
  • Region of Interest (ROI) Selection: Define ROIs over major blood vessels and adjacent background tissue.

  • SBR Calculation: Calculate the SBR by dividing the mean fluorescence intensity of the vessel ROI by the mean fluorescence intensity of the background ROI.

  • Resolution Measurement: Determine the full width at half maximum (FWHM) of the intensity profile across a small blood vessel to quantify spatial resolution.[11]

Mechanism of Action and Experimental Workflow

The underlying mechanism for both dyes is fluorescence emission upon excitation after intravenous administration and circulation through the vasculature. The key differences in performance arise from their distinct photophysical properties and how they interact with the biological environment.

G cluster_workflow Experimental Workflow prep Animal Preparation (Anesthesia, Depilation) injection Intravenous Injection (ICG or NIR 885) prep->injection imaging NIR Fluorescence Imaging (Excitation & Emission) injection->imaging analysis Data Analysis (SBR, Resolution) imaging->analysis

Caption: A generalized experimental workflow for in vivo fluorescence angiography.

G cluster_comparison Comparative Logic icg ICG (Emission ~830 nm) performance Angiography Performance icg->performance nir885 This compound (Emission ~885 nm) nir885->performance sbr Signal-to-Background Ratio performance->sbr resolution Spatial Resolution performance->resolution penetration Penetration Depth performance->penetration

Caption: Logical diagram illustrating the comparison of ICG and this compound.

Conclusion

Indocyanine Green is a well-established and FDA-approved NIR fluorescent dye for angiography.[2] It provides reliable vascular imaging, and its performance can be enhanced by imaging in the NIR-II window.[11] Newer heptamethine cyanine dyes, represented here as "this compound," offer the potential for improved performance due to their longer emission wavelengths, which can lead to higher signal-to-background ratios and better tissue penetration.[1] Molecular engineering of these newer dyes may also overcome some of the limitations of ICG, such as poor photostability.[8][12] For research and drug development professionals, the choice between ICG and a newer NIR dye will depend on the specific requirements of the application, including the need for the highest possible resolution and sensitivity versus the use of a clinically approved agent. Further head-to-head studies are needed to fully quantify the advantages of these next-generation NIR dyes in angiography.

References

A Head-to-Head Comparison: Fluorescent NIR 885 vs. IRDye 800CW for Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative western blotting, the choice of fluorescent dye is paramount to achieving high sensitivity and a broad dynamic range. Near-infrared (NIR) dyes have emerged as a superior option due to reduced autofluorescence from biological samples and membranes, leading to higher signal-to-noise ratios. This guide provides a detailed comparison of two NIR dyes: the well-established IRDye 800CW and the less characterized Fluorescent NIR 885.

This comparison aims to provide researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their western blotting experiments. While extensive data is available for IRDye 800CW, publicly available performance data for this compound in the context of western blotting is limited.

Performance and Spectroscopic Properties

A direct comparison of quantitative performance in western blotting is challenging due to the lack of published data for this compound. However, we can compare their fundamental spectroscopic properties. IRDye 800CW is a well-characterized cyanine (B1664457) dye with known performance metrics. This compound is also described as a cyanine near-infrared-absorbing dye.

PropertyIRDye 800CWThis compound
Excitation Maximum (nm) ~774 - 778[1][2]Not specified in literature for western blotting
Emission Maximum (nm) ~789 - 795[1][2]Not specified in literature for western blotting
Extinction Coefficient (M⁻¹cm⁻¹) ~240,000 - 242,000[1][3]Not specified in literature
Quantum Yield ~0.07 - 0.12[1][4][5][6]Not specified in literature
Reactive Forms Available NHS ester, Maleimide, Carboxylate, etc.[7]Not specified for western blotting applications

Note: The lack of specific data for this compound in western blotting applications makes a direct performance comparison with IRDye 800CW difficult. The performance of a fluorescent dye in western blotting is not solely dependent on its spectroscopic properties but also on factors like conjugation efficiency to antibodies, stability, and non-specific binding characteristics.

Experimental Workflow for NIR Western Blotting

The following diagram outlines a typical workflow for a fluorescent western blotting experiment using a NIR-conjugated secondary antibody.

WesternBlotWorkflow cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_immunodetection Immunodetection cluster_detection Signal Detection prep Sample Preparation sds_page SDS-PAGE prep->sds_page Load Lysate transfer Protein Transfer sds_page->transfer Electroblotting block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (NIR Dye Conjugate) wash1->secondary_ab wash2 Washing secondary_ab->wash2 scan NIR Imaging wash2->scan analysis Data Analysis scan->analysis

A typical workflow for near-infrared (NIR) fluorescent western blotting.

Detailed Experimental Protocol: Western Blotting with IRDye 800CW

This protocol provides a standard procedure for performing a western blot using an IRDye 800CW-conjugated secondary antibody.

1. Sample Preparation and Electrophoresis:

  • Prepare protein lysates from cells or tissues.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Mix lysates with Laemmli sample buffer, heat at 95-100°C for 5 minutes.

  • Load 10-30 µg of protein per lane onto a polyacrylamide gel.

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

2. Protein Transfer:

  • Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.

  • For PVDF membranes, activate with methanol (B129727) for 30 seconds, then rinse with transfer buffer.

  • Assemble the transfer stack and perform the transfer according to the manufacturer's instructions (e.g., wet transfer at 100V for 1 hour).

3. Immunodetection:

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in TBS-T).

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T (Tris-Buffered Saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Dilute the IRDye 800CW-conjugated secondary antibody in blocking buffer (a common starting dilution is 1:15,000 to 1:20,000). Incubate the membrane for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the membrane three times for 5-10 minutes each with TBS-T, followed by a final rinse with TBS.

4. Signal Detection and Analysis:

  • Scan the membrane using a NIR fluorescence imaging system (e.g., LI-COR Odyssey).

  • Set the imaging system to detect signal in the 800 nm channel.

  • Quantify the band intensities using appropriate software. Normalize the signal of the target protein to a loading control.

Signaling Pathway Visualization

The following diagram illustrates the principle of indirect immunodetection used in western blotting.

ImmunodetectionPathway membrane Membrane protein Target Protein primary_ab Primary Antibody protein->primary_ab Binds to epitope secondary_ab Secondary Antibody (IRDye 800CW Conjugate) primary_ab->secondary_ab Binds to Fc region nir_dye IRDye 800CW secondary_ab->nir_dye conjugated to signal NIR Signal (800nm) nir_dye->signal emits

Principle of indirect immunodetection in fluorescent western blotting.

Conclusion

IRDye 800CW is a well-documented and widely used near-infrared dye for quantitative western blotting, offering high sensitivity and a broad dynamic range. Its performance characteristics are well-established, making it a reliable choice for researchers.

This compound, while identified as a cyanine dye, currently lacks the specific, publicly available experimental data required for a direct and comprehensive comparison in the context of western blotting. Researchers considering this dye should be aware of the limited information on its performance and may need to conduct extensive in-house validation.

For researchers requiring a proven and reliable solution for quantitative NIR western blotting, IRDye 800CW remains the industry standard. As more data on other NIR dyes like this compound becomes available, the landscape of fluorescent western blotting will continue to evolve, offering more choices to the scientific community.

References

A Comparative Guide to Near-Infrared Dyes for In Vivo Imaging: Cy7 vs. Longer Wavelength Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical step in designing sensitive and accurate in vivo imaging studies. The ideal dye should offer high brightness, excellent photostability, and deep tissue penetration to ensure a strong signal-to-noise ratio. This guide provides a detailed comparison of the well-established cyanine (B1664457) dye, Cy7, with longer wavelength cyanine dyes, representing a class of fluorophores that includes dyes such as Fluorescent NIR 885.

The near-infrared (NIR) window, particularly the NIR-I region (700-900 nm), is highly advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, as well as minimized autofluorescence.[1][2] This allows for deeper tissue penetration and clearer images compared to imaging in the visible spectrum.[1][2] Cy7, with its emission maximum around 770 nm, has been a workhorse in this field.[3] However, the quest for even better performance has led to the development of dyes that shift fluorescence further into the NIR region, theoretically offering even lower background and deeper penetration.

While direct comparative data for "this compound" is not extensively available in peer-reviewed literature, this guide will compare Cy7 to the characteristics of cyanine dyes emitting at longer wavelengths to provide a framework for selecting the optimal dye for your research needs.

Performance Comparison: Cy7 vs. Longer Wavelength NIR Dyes

The efficacy of a fluorescent dye for in vivo imaging is determined by several key photophysical and practical parameters. Below is a summary of these characteristics for Cy7 and a representative longer wavelength cyanine dye.

PropertyCy7Longer Wavelength NIR Dyes (e.g., NIR 885 class)Reference(s)
Excitation Maximum (Ex) ~749 nm>800 nm[4]
Emission Maximum (Em) ~767 nm~885 nm[3][4]
Molar Extinction Coeff. ~200,000 M⁻¹cm⁻¹Generally high for cyanine dyes[4]
Quantum Yield (Φ) ~0.28Variable, can be lower than NIR-I dyes[1][4]
Photostability Relatively lower than other cyaninesVariable, can be a challenge for longer dyes[3]
Tissue Penetration Good (several millimeters)Potentially deeper than Cy7[5]
Autofluorescence Low in the NIR-I windowPotentially lower than Cy7[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful in vivo imaging studies. Below are generalized protocols for labeling and in vivo imaging that can be adapted for both Cy7 and other NIR dyes.

Antibody Labeling with NHS-Ester Reactive Dyes

This protocol describes the conjugation of an amine-reactive NIR dye (such as Cy7-NHS ester) to an antibody.

  • Antibody Preparation : Dissolve the antibody in a bicarbonate buffer (pH 8.5).

  • Dye Preparation : Dissolve the NHS-ester reactive dye in an anhydrous organic solvent like DMSO to create a stock solution.

  • Conjugation : Add a calculated amount of the dye stock solution to the antibody solution. The optimal molar ratio of dye to protein is typically around 10.[6]

  • Incubation : Incubate the reaction mixture for 60 minutes at room temperature in the dark with gentle shaking.[6]

  • Purification : Remove the unconjugated "free" dye from the labeled antibody using a purification column (e.g., size-exclusion chromatography).

  • Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at both the protein's absorbance maximum (280 nm) and the dye's absorbance maximum.

In Vivo Small Animal Imaging

This protocol outlines the general steps for performing in vivo fluorescence imaging in a mouse model.

  • Animal Preparation : Anesthetize the animal (e.g., using isoflurane) and place it in the imaging system.[4]

  • Probe Administration : Inject the NIR dye-labeled targeting agent (e.g., antibody, peptide, or nanoparticle) intravenously.[7] The dosage will need to be optimized for the specific probe and animal model.[7]

  • Image Acquisition : Acquire fluorescence images at various time points post-injection (e.g., 3, 6, 12, 24, and 48 hours) using an appropriate in vivo imaging system (e.g., IVIS Spectrum).[6] Use excitation and emission filters suitable for the specific dye. For Cy7, excitation is typically around 745 nm and emission is captured with a long-pass filter from 790 nm.[4][7]

  • Data Analysis : Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region (e.g., muscle).[4] Quantify the fluorescence signal in each ROI to determine the signal-to-background ratio.[4]

  • Ex Vivo Imaging (Optional) : After the final in vivo imaging time point, euthanize the animal and dissect the major organs and the tumor.[6] Image the dissected tissues to confirm the biodistribution of the fluorescent probe.[6]

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_prep Preparation Phase cluster_animal Animal Phase cluster_imaging Imaging & Analysis Phase conjugation NIR Dye Conjugation (e.g., Antibody + Cy7-NHS) purification Purification of Conjugate (Remove free dye) conjugation->purification characterization Characterization (Determine Degree of Labeling) purification->characterization animal_prep Animal Preparation (Anesthesia) characterization->animal_prep injection Intravenous Injection of Labeled Probe animal_prep->injection in_vivo_imaging In Vivo Imaging (e.g., IVIS Spectrum) injection->in_vivo_imaging data_analysis Data Analysis (ROI Quantification) in_vivo_imaging->data_analysis ex_vivo Ex Vivo Organ Imaging (Optional) in_vivo_imaging->ex_vivo

General workflow for in vivo imaging with a NIR-labeled targeting agent.

Signaling_Pathway cluster_targeting Targeted Probe Delivery cluster_cell Tumor Cell Interaction probe NIR Dye-Labeled Antibody (e.g., Anti-EGFR-Cy7) receptor Cell Surface Receptor (e.g., EGFR) probe->receptor Binding internalization Internalization receptor->internalization signaling Downstream Signaling (e.g., Proliferation, Survival) receptor->signaling

Targeted delivery of a NIR dye-labeled antibody to a tumor cell receptor.

Conclusion

The choice between Cy7 and a longer wavelength NIR dye ultimately depends on the specific requirements of the study and the available imaging instrumentation. Cy7 is a well-characterized and widely used dye with good performance in the NIR-I window.[3] Longer wavelength dyes hold the potential for improved tissue penetration and reduced background, which could be advantageous for deep-tissue imaging.[1] However, researchers should carefully consider the photophysical properties, such as quantum yield and photostability, of any novel dye. When possible, direct comparative studies with established dyes like Cy7 are recommended to validate the performance of newer alternatives for specific in vivo applications.

References

Advantages of NIR-II imaging over NIR-I with probes like Fluorescent NIR 885

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in deep-tissue imaging, the second near-infrared (NIR-II) window offers significant advantages over the traditional first near-infrared (NIR-I) window for in vivo imaging. This guide provides a detailed comparison of the two modalities, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal imaging strategy for their preclinical and clinical research.

The ability to visualize biological processes deep within living organisms is crucial for advancing our understanding of disease and developing new therapies. While NIR-I fluorescence imaging (700-900 nm) has been a valuable tool, its efficacy is often limited by light scattering and tissue autofluorescence. The emergence of NIR-II imaging (1000-1700 nm) has overcome many of these limitations, offering unprecedented clarity and depth for in vivo studies.

Key Advantages of NIR-II Imaging

NIR-II imaging provides several key advantages over NIR-I imaging, primarily due to the longer wavelengths of light used. These longer wavelengths experience less scattering as they pass through biological tissues, resulting in:

  • Deeper Tissue Penetration: NIR-II probes can be visualized at greater depths within tissues, enabling the study of organs and processes that are inaccessible with NIR-I imaging.

  • Higher Spatial Resolution: Reduced light scattering leads to sharper images and the ability to resolve finer details of biological structures.

  • Reduced Autofluorescence: Biological tissues naturally emit their own fluorescence (autofluorescence), which can obscure the signal from a fluorescent probe. Autofluorescence is significantly lower in the NIR-II window, leading to a much-improved signal-to-background ratio.

  • Improved Signal-to-Background Ratio (SBR): The combination of reduced scattering and lower autofluorescence results in a dramatically higher SBR, allowing for the detection of weaker signals and more accurate quantification.

Quantitative Performance Comparison: NIR-I vs. NIR-II Probes

To illustrate the performance differences between NIR-I and NIR-II imaging, the following table compares the photophysical properties and in vivo performance metrics of a representative high-performance NIR-I probe, IRDye® 800CW, and a commercially available NIR-II probe, IR-1061.

FeatureNIR-I Probe (IRDye® 800CW)NIR-II Probe (IR-1061)Reference
Excitation Maximum (λex) ~774 nm~980 nm[1][2]
Emission Maximum (λem) ~789 nm~1061 nm[1][2]
**Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~240,000Not explicitly stated, but generally high for cyanine (B1664457) dyes[3]
Quantum Yield (Φ) ~9-12%High in the NIR-II window[1][4]
Tissue Penetration Depth MillimetersCentimeters[5]
Signal-to-Background Ratio (SBR) LowerSignificantly Higher[6]
Spatial Resolution GoodExcellent[7]

Experimental Protocols

In Vivo Mouse Imaging Protocol for Comparative Analysis of NIR-I and NIR-II Probes

This protocol outlines a general procedure for comparing the in vivo performance of NIR-I and NIR-II fluorescent probes in a mouse tumor model.

1. Animal Model:

  • Nude mice (athymic) are typically used to prevent rejection of human tumor xenografts.

  • Tumor cells expressing a target of interest are subcutaneously injected into the flank of the mice.

  • Tumor growth is monitored until tumors reach a suitable size for imaging (e.g., 100-200 mm³).

2. Probe Administration:

  • The NIR-I (e.g., IRDye® 800CW conjugated to a targeting ligand) and NIR-II (e.g., IR-1061 similarly conjugated) probes are administered intravenously (i.v.) via the tail vein.

  • The dose of the probe is determined based on previous studies or dose-escalation experiments.

3. Imaging System:

  • A dual-channel imaging system capable of detecting both NIR-I and NIR-II fluorescence is required.

  • The system should be equipped with appropriate lasers or light sources for excitation and filters for emission collection in both wavelength ranges.

  • An InGaAs camera is necessary for detecting NIR-II fluorescence.

4. Imaging Procedure:

  • Mice are anesthetized using isoflurane (B1672236) or a similar anesthetic.

  • Whole-body images are acquired at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to assess probe biodistribution and tumor accumulation.

  • Key imaging parameters such as exposure time, laser power, and filter selection should be kept consistent between imaging sessions and between the two probes as much as possible, while optimizing for each probe's spectral properties.

5. Data Analysis:

  • Regions of interest (ROIs) are drawn around the tumor and a contralateral non-tumor-bearing region (for background).

  • The average fluorescence intensity in each ROI is quantified.

  • The Tumor-to-Normal tissue Ratio (TNR) or Signal-to-Background Ratio (SBR) is calculated by dividing the fluorescence intensity of the tumor by the intensity of the background region.

  • The biodistribution of the probes is assessed by quantifying the fluorescence signal in major organs (e.g., liver, kidneys, spleen).

Visualizing the Advantages and Processes

To better understand the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G Logical Diagram: Photon Penetration in Tissue cluster_surface Tissue Surface cluster_shallow Shallow Tissue cluster_deep Deep Tissue NIR-I Photons NIR-I Photons Scattering1 High Scattering NIR-I Photons->Scattering1 Interacts with DeepTarget Deep Target NIR-I Photons->DeepTarget Limited Penetration NIR-II Photons NIR-II Photons Scattering2 Low Scattering NIR-II Photons->Scattering2 Interacts with NIR-II Photons->DeepTarget Effective Penetration Absorption1 Moderate Absorption Autofluorescence1 High Autofluorescence Absorption2 Low Absorption Autofluorescence2 Low Autofluorescence

Caption: Photon Penetration in Tissue.

G Experimental Workflow: NIR-I vs. NIR-II Probe Comparison Start Start AnimalModel Establish Animal Tumor Model Start->AnimalModel ProbeAdmin Administer NIR-I & NIR-II Probes (Separate Cohorts) AnimalModel->ProbeAdmin Imaging In Vivo Fluorescence Imaging (NIR-I and NIR-II Channels) ProbeAdmin->Imaging DataAcquisition Acquire Images at Multiple Time Points Imaging->DataAcquisition Analysis Image Analysis: - Quantify Fluorescence Intensity - Calculate SBR/TNR DataAcquisition->Analysis Comparison Compare Performance Metrics: - Penetration Depth - Resolution - SBR/TNR Analysis->Comparison Conclusion Draw Conclusions on Probe Efficacy Comparison->Conclusion End End Conclusion->End G Cellular Uptake and Fluorescence of Cyanine-Based Probes cluster_extracellular Extracellular Space cluster_cell Target Cell Probe Cyanine Probe (e.g., IRDye 800CW) Receptor Target Receptor Probe->Receptor Binding Membrane Cell Membrane Internalization Endocytosis Receptor->Internalization Triggers Cytoplasm Cytoplasm Internalization->Cytoplasm Fluorescence Fluorescence Emission Cytoplasm->Fluorescence Excitation & Emission

References

Validating the In Vivo Specificity of Near-Infrared (NIR) Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the in vivo specificity of fluorescent probes is paramount for accurate and reliable preclinical imaging. This guide provides a comparative analysis of near-infrared (NIR) probes, with a focus on validating their specificity through robust experimental design and data interpretation. While this guide centers on probes in the ~800 nm emission range due to available comparative data, the principles and protocols described are broadly applicable to other NIR probes, including those with emissions around 885 nm.

Comparative Analysis of NIR Probe Performance

The selection of an appropriate NIR probe is a critical first step in any in vivo imaging study. Factors such as quantum yield, photostability, and, most importantly, target specificity, will dictate the quality and reliability of the experimental results. Below is a comparison of commonly used NIR probes, with a focus on their in vivo biodistribution and tumor-targeting capabilities.

Table 1: In Vivo Biodistribution of Antibody-Fluorophore Conjugates

To assess the influence of the fluorophore on the biodistribution of a targeting antibody, a study compared eight different amine-reactive NIR fluorophores conjugated to an antibody targeting the interleukin-13 receptor subunit alpha-2 (IL13Rα2). The data below summarizes the percentage of the injected dose (%ID) found in various organs 24 hours post-injection in a mouse tumor xenograft model.[1]

FluorophoreTumor (%ID)Liver (%ID)Spleen (%ID)Kidneys (%ID)Lungs (%ID)Heart (%ID)
BODIPY-X630/650® 2.5 ± 0.510.1 ± 1.21.5 ± 0.32.5 ± 0.41.8 ± 0.30.8 ± 0.1
VivoTag®645 3.1 ± 0.612.5 ± 1.81.9 ± 0.43.1 ± 0.52.1 ± 0.40.9 ± 0.2
Alexa Fluor®647 2.8 ± 0.411.8 ± 1.51.7 ± 0.32.8 ± 0.41.9 ± 0.30.8 ± 0.1
VivoTag680® 3.5 ± 0.715.2 ± 2.12.5 ± 0.53.8 ± 0.62.5 ± 0.51.1 ± 0.2
AlexaFluor680® 3.2 ± 0.614.1 ± 1.92.1 ± 0.43.5 ± 0.52.2 ± 0.41.0 ± 0.2
AlexaFluor750® 2.9 ± 0.512.9 ± 1.71.9 ± 0.43.1 ± 0.52.0 ± 0.40.9 ± 0.2
IRDye800CW® 4.1 ± 0.818.5 ± 2.53.1 ± 0.64.5 ± 0.73.0 ± 0.61.3 ± 0.3
DyLight800 3.8 ± 0.716.9 ± 2.32.8 ± 0.54.1 ± 0.62.7 ± 0.51.2 ± 0.2

Data presented as mean ± standard deviation.

Table 2: Comparison of Tumor-to-Muscle Ratios for Targeted NIR Probes

A key metric for evaluating the specificity of a tumor-targeted probe is the tumor-to-background ratio (TBR) or tumor-to-muscle ratio (TMR). A higher ratio indicates better contrast between the tumor and surrounding healthy tissue. The following table compares the maximum TMR of Trastuzumab (an antibody targeting HER2-positive breast cancer) conjugated to either IRDye 800CW or Indocyanine Green (ICG).[2]

ProbeMaximum Tumor-to-Muscle Ratio (TMR)
Trastuzumab-IRDye 800CW 5.35 ± 0.39
Trastuzumab-ICG 4.42 ± 0.10

Data presented as mean ± standard deviation.

Experimental Protocols for Specificity Validation

To rigorously validate the in vivo specificity of a fluorescent NIR probe, a combination of imaging studies and ex vivo analyses is required. Below are detailed methodologies for key experiments.

Biodistribution Study

This protocol outlines the steps for determining the organ-level distribution of a fluorescently labeled probe.

1. Animal Model:

  • Use an appropriate animal model, such as a tumor-bearing mouse xenograft model relevant to the probe's target.[3]

  • Include both a target-positive (e.g., tumor-bearing) and a target-negative (e.g., non-tumor bearing or tumor with low target expression) group of animals.[4]

2. Probe Administration:

  • Administer the fluorescent probe intravenously (i.v.) via the tail vein.[5]

  • The probe dose should be optimized to provide a sufficient signal-to-noise ratio without causing toxicity.

3. In Vivo Imaging:

  • At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, anesthetize the animals and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) or a similar device.[3]

  • Use appropriate excitation and emission filters for the specific NIR probe. For a probe with an emission around 880 nm, an excitation filter around 780-800 nm and an emission filter around 850-900 nm would be suitable.[6]

4. Ex Vivo Organ Imaging and Quantification:

  • Following the final in vivo imaging session, humanely euthanize the animals.

  • Dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, and brain).[3]

  • Image the excised organs using the same in vivo imaging system to quantify the fluorescence intensity in each organ.[3]

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[5]

Blocking Study

This experiment is crucial for demonstrating that the probe's accumulation at the target site is specific and receptor-mediated.

1. Animal Groups:

  • Experimental Group: Administer the fluorescently labeled probe.

  • Blocking Group: Pre-inject a high dose of the unlabeled targeting molecule (e.g., the antibody or peptide without the fluorescent dye) 1-2 hours before administering the fluorescently labeled probe.

  • Control Group: Administer a non-targeting fluorescent probe with similar physicochemical properties.

2. Imaging and Analysis:

  • Perform in vivo and ex vivo imaging as described in the biodistribution study protocol.

  • A significant reduction in the fluorescence signal in the target tissue (e.g., tumor) of the blocking group compared to the experimental group indicates specific binding.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow for In Vivo Specificity Validation

This diagram outlines the key steps involved in validating the specificity of a fluorescent NIR probe.

experimental_workflow cluster_preparation Probe Preparation & Animal Model cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo & Histological Analysis cluster_analysis Data Analysis & Conclusion prep_probe Synthesize & Characterize Fluorescent NIR Probe injection Probe Administration (Targeted, Blocked, Control) prep_probe->injection dev_model Develop Target-Positive & Target-Negative Animal Models dev_model->injection live_imaging Longitudinal In Vivo Imaging injection->live_imaging euthanasia Euthanasia & Organ Harvest live_imaging->euthanasia organ_imaging Ex Vivo Organ Imaging & Biodistribution euthanasia->organ_imaging histology Immunohistochemistry & Fluorescence Microscopy euthanasia->histology quantification Quantify Signal (TBR, %ID/g) organ_imaging->quantification histology->quantification conclusion Determine Probe Specificity quantification->conclusion

In vivo specificity validation workflow.

Signaling Pathway Targeted by a Tumor-Specific NIR Probe

This diagram illustrates the AKT/GSK3β/β-catenin signaling pathway, which is inhibited by the novel mitochondrial-targeting NIR fluorescent probe, IR-546, in melanoma.[7]

signaling_pathway cluster_probe_action Probe Action on Mitochondria cluster_pathway AKT/GSK3β/β-catenin Pathway IR546 IR-546 Probe Mitochondria Mitochondria IR546->Mitochondria Targets AKT AKT IR546->AKT Inhibits ROS ROS Production Mitochondria->ROS Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Metastasis Metastasis Apoptosis->Metastasis Inhibits GSK3b GSK3β AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits beta_catenin->Metastasis Promotes

IR-546 probe's inhibitory effect on the AKT/GSK3β/β-catenin pathway.

By employing these rigorous validation methods and clearly visualizing the experimental and biological contexts, researchers can confidently assess the in vivo specificity of their fluorescent NIR probes, leading to more accurate and impactful preclinical research.

References

A Comparative Guide to the Biodistribution of Near-Infrared (NIR) Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate NIR dye is critical for the successful in vivo imaging and tracking of nanoparticles, antibodies, and other drug delivery systems.[1] Biodistribution profiles, which detail the accumulation and clearance of these probes in various organs, are paramount for assessing efficacy and potential toxicity. This guide presents quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and relevant biological pathways to aid in your research.

Quantitative Biodistribution Comparison

The following table summarizes the ex vivo biodistribution of ICG and an IRDye 800CW-labeled antibody in major organs of mice at different time points post-injection. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric for quantitative biodistribution analysis.[2][3] It is important to note that the biodistribution of a dye can be significantly influenced by what it is conjugated to (e.g., an antibody or nanoparticle) and the physiological state of the animal model.[4]

OrganICG (free)IRDye 800CW-Cetuximab
15 minutes [5]24 hours [2][3]
Blood 21.5%~2%
Liver 14.0%~8%
Spleen Not Reported~3%
Kidneys Not Reported~4%
Lungs Not Reported~5%
Tumor Not Applicable15.07 ± 3.66%
Intestine 21.0%Not Reported
Heart Not Reported~2%

Note: The data for ICG represents the free dye, which exhibits rapid clearance. The data for IRDye 800CW is for the dye conjugated to the antibody Cetuximab, leading to a different biodistribution profile with significant tumor uptake.

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and reproducible biodistribution data. Below is a detailed methodology for a typical quantitative ex vivo biodistribution study of a NIR fluorescent probe in a murine model.

Objective: To quantify the accumulation of a NIR fluorescent probe in various organs and tissues at specific time points after intravenous administration.

Materials:

  • NIR fluorescent probe (e.g., "Fluorescent NIR 885", ICG, IRDye 800CW-conjugate)

  • Healthy, immunocompromised, or tumor-bearing mice (e.g., nude mice with xenografts)

  • In vivo imaging system (e.g., IVIS, FMT)

  • Surgical tools for dissection

  • Homogenizer

  • Microplate reader with NIR fluorescence detection capabilities

  • Calibration standards of the NIR fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Anesthetics

Procedure:

  • Probe Administration:

    • Anesthetize the mice.

    • Intravenously inject a known concentration and volume of the NIR fluorescent probe via the tail vein.

  • In Vivo Imaging (Optional but Recommended):

    • At predetermined time points (e.g., 2, 24, 48 hours) post-injection, perform whole-body in vivo fluorescence imaging to monitor the real-time distribution of the probe.[6]

  • Euthanasia and Organ Harvest:

    • At the final time point, humanely euthanize the mice.

    • Perfuse the circulatory system with PBS to remove blood from the organs.

    • Carefully dissect and collect major organs and tissues of interest (e.g., liver, spleen, kidneys, lungs, heart, tumor, muscle, brain).[7]

  • Ex Vivo Imaging:

    • Arrange the harvested organs on a non-fluorescent surface and acquire ex vivo fluorescence images using an in vivo imaging system. This provides a qualitative assessment of probe accumulation.[8]

  • Quantitative Analysis:

    • Weigh each organ or tissue sample.

    • Homogenize each sample in a known volume of an appropriate buffer or solvent.[2][3]

    • Centrifuge the homogenates to pellet debris.

    • Measure the fluorescence intensity of the supernatant using a microplate reader at the appropriate excitation and emission wavelengths.[9]

    • Create a standard curve using known concentrations of the NIR fluorescent probe.

    • Calculate the concentration of the probe in each tissue homogenate by extrapolating from the standard curve.

    • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental and Biological Pathways

To better understand the processes involved in biodistribution studies, the following diagrams, created using the DOT language, illustrate the experimental workflow and a key biological pathway.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_injection Probe Administration cluster_imaging Imaging cluster_analysis Quantitative Analysis A Animal Model (e.g., Tumor-bearing Mouse) B Intravenous Injection of NIR Fluorescent Probe A->B Injection C In Vivo Imaging (Time Points) B->C Monitoring E Organ Harvest & Weighing C->E Sacrifice at Final Time Point D Ex Vivo Imaging of Harvested Organs E->D F Tissue Homogenization E->F G Fluorescence Measurement (Plate Reader) F->G H Data Analysis (%ID/g) G->H EPR_and_RES_Uptake cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_res Reticuloendothelial System (RES) A NIR Probe/ Nanoparticle Conjugate B Leaky Vasculature A->B Extravasation D Liver (Kupffer Cells) & Spleen (Macrophages) A->D Phagocytosis C Tumor Tissue Accumulation (EPR Effect) B->C Poor Lymphatic Drainage

References

A Head-to-Head Comparison of Near-Infrared Fluorescent Dyes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research and drug development, the ability to visualize cellular and molecular processes with high sensitivity and deep tissue penetration is paramount. Near-infrared (NIR) fluorescent dyes, operating within the 650-900 nm spectral window, have emerged as indispensable tools, offering significant advantages over traditional visible light fluorophores. These advantages include reduced tissue autofluorescence, minimized light scattering, and enhanced tissue penetration, enabling clearer and deeper in vivo imaging.[1][2][3]

This guide provides an objective, data-driven comparison of commonly used NIR fluorescent dyes to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific application.

Key Performance Indicators: A Comparative Analysis

The selection of an appropriate NIR dye hinges on a thorough understanding of its key performance indicators. These include quantum yield (QY), molar extinction coefficient (ε), brightness, and photostability. The following tables summarize the quantitative data for a selection of commercially available NIR fluorescent dyes, categorized by their structural class.

Brightness , a critical parameter for imaging sensitivity, is proportional to the product of the molar extinction coefficient and the quantum yield.

Table 1: Comparison of Cyanine Dyes

Cyanine dyes are a widely used class of NIR fluorophores known for their high molar absorptivity and strong fluorescence.[1]

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε * Φ)Stokes Shift (nm)
Indocyanine Green (ICG) ~780~820~200,000~0.02-0.134,000-26,000~40
IRDye® 800CW 774789~240,000[4]~0.05-0.15[4]12,000-36,00015
Cy7 743767~250,000~0.2870,00024
Alexa Fluor® 790 782804~260,000~0.0513,00022
iFluor® 790 783814~250,000N/AN/A31

Table 2: Comparison of Other NIR Dye Classes

Beyond cyanines, other classes of NIR dyes, such as BODIPY, squaraine, and porphyrin derivatives, offer unique properties.[2]

Dye ClassRepresentative DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε * Φ)Stokes Shift (nm)
BODIPY BODIPY™ 650/665-X650665~90,000~0.7063,00015
Squaraine SQ-1~630~650~300,000~0.65195,00020
Porphyrin Porphyrin-Cored Nanoparticles650-800[1]700-800[1]HighN/AN/A>50
Alexa Fluor® Alexa Fluor® 750749775~240,000~0.1228,80026
CF® Dyes CF® 750755777~250,000N/AN/A22

Note: Quantum yield and brightness can be highly dependent on the solvent and local environment. The values presented here are for comparative purposes and may vary under different experimental conditions.

Experimental Protocols for Key Performance Metrics

Accurate and reproducible characterization of NIR dyes is crucial for their effective application. Below are detailed methodologies for two key experiments: determination of fluorescence quantum yield and assessment of photostability.

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) of a dye is a measure of the efficiency of converting absorbed light into emitted light.[5] The relative method, using a well-characterized standard with a known quantum yield, is a common and accessible approach.[6]

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • NIR dye of interest (test sample)

  • Reference standard with a known quantum yield in the NIR range (e.g., IR-125 in ethanol, Φ = 0.132)[7]

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilute solutions of both the test dye and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using the spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the test and reference samples.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the reference standard. The resulting plots should be linear.

  • Determine the gradient (slope) of the straight line for both plots.

  • Calculate the quantum yield of the test sample (Φ_test) using the following equation:

    Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_test and Grad_std are the gradients for the test and standard samples, respectively.

    • η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively (if different solvents are used).[8]

Protocol for Assessing Photostability

Photostability refers to a dye's resistance to photochemical degradation upon exposure to light. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy.[9]

Materials:

  • Fluorescence microscope with a high-intensity light source (e.g., laser or mercury arc lamp) and a sensitive camera.

  • Sample of the NIR dye in solution or conjugated to a biomolecule.

  • Antifade reagent (optional, but recommended for comparative studies).

Procedure:

  • Prepare the sample for microscopy. This could be the dye in solution, or cells labeled with the dye conjugate.

  • Mount the sample on the microscope stage and bring it into focus.

  • Acquire an initial image using a defined set of imaging parameters (e.g., excitation intensity, exposure time). This will serve as the baseline (time zero).

  • Continuously illuminate the sample with the excitation light source at a constant intensity.

  • Acquire a series of images at regular time intervals (e.g., every 30 seconds) for a defined duration.

  • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.

  • Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing Applications: Signaling Pathways and Experimental Workflows

The utility of NIR dyes extends to a wide array of biological investigations. The following diagrams, generated using the DOT language, illustrate common applications.

experimental_workflow cluster_synthesis Probe Preparation cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis Dye NIR Dye Conjugate Dye-Ligand Conjugate Dye->Conjugate Ligand Targeting Ligand (e.g., Antibody) Ligand->Conjugate Injection Systemic Injection Conjugate->Injection Animal Animal Model Imaging NIR Fluorescence Imaging System Animal->Imaging Tissue Tissue/Organ Harvest Animal->Tissue Injection->Animal Analysis Image Analysis Imaging->Analysis Microscopy Fluorescence Microscopy Tissue->Microscopy

A generalized workflow for in vivo small animal imaging using NIR dye conjugates.

signaling_pathway cluster_cell Cellular Context cluster_signal Downstream Signaling cluster_visualization Visualization Receptor Cell Surface Receptor (e.g., EGFR) Binding Binding & Internalization Receptor->Binding Ligand NIR Dye-Conjugated Ligand (e.g., EGF) Ligand->Receptor Specific Binding Pathway Signaling Cascade (e.g., MAPK/ERK) Binding->Pathway Microscopy NIR Fluorescence Microscopy Binding->Microscopy Response Cellular Response (e.g., Proliferation) Pathway->Response Tracking Real-time Tracking of Receptor Trafficking Microscopy->Tracking

Visualization of a cell surface receptor signaling pathway using a NIR dye-conjugated ligand.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging and Analysis Cells Live or Fixed Cells Antibody Primary Antibody Cells->Antibody Incubation NIR_Antibody NIR Dye-Conjugated Secondary Antibody Antibody->NIR_Antibody Incubation Microscope Fluorescence Microscope (NIR compatible) NIR_Antibody->Microscope Acquisition Image Acquisition Microscope->Acquisition Analysis Image Analysis (Localization, Quantification) Acquisition->Analysis

A typical workflow for immunofluorescence labeling of cellular targets with NIR dyes.

References

Navigating the Depths: A Comparative Guide to Alternatives for Fluorescent NIR 885 in Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to peer deeper into biological tissues, the choice of near-infrared (NIR) fluorophore is critical. While NIR 885 has its place, a new generation of probes operating in the second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages in terms of tissue penetration and image resolution. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform your selection of the optimal imaging agent.

The limitations of traditional visible and first near-infrared (NIR-I, 700-950 nm) fluorescence imaging, such as significant light scattering and tissue autofluorescence, have driven the exploration of longer wavelength probes.[1][2] The NIR-II window presents a "clearer" view into deep tissues, enabling higher spatial resolution and greater penetration depths.[2][3] This guide explores a range of alternatives to conventional NIR dyes, focusing on small organic molecules and nanomaterials that are pushing the boundaries of in vivo imaging.

Small Organic Dyes: The Workhorses of NIR-II Imaging

Small organic dyes are a popular choice for deep tissue imaging due to their relatively small size, ease of chemical modification, and potential for targeted delivery.[4][5]

Indocyanine Green (ICG): The FDA-Approved Veteran

Indocyanine green (ICG) is a well-established NIR dye with FDA approval for various clinical applications.[6][7] While its peak emission lies in the NIR-I region, ICG exhibits a significant fluorescence tail extending into the NIR-II window.[1][8][9] This "off-peak" emission has been successfully exploited for high-resolution deep tissue imaging.[10][11][12] Notably, the NIR-II fluorescence of ICG is enhanced when bound to plasma proteins, making it particularly effective for vascular imaging.[8][9]

Other Commercially Available Cyanine (B1664457) Dyes

Several other cyanine-based dyes are available for NIR-II imaging. IRDye 800CW, another NIR-I dye, also possesses a useful emission tail in the NIR-II region.[12] IR-E1050 was one of the first commercially available dyes specifically designed for the NIR-II window.[8][13] However, studies have shown that under certain conditions, the NIR-II emission from ICG can be significantly brighter than that of IR-E1050.[8][9][13] Researchers have also developed novel cyanine dyes like IR-12N3 with high quantum yields in the NIR-I region, which also translates to bright tail emission in the NIR-II window.[11]

Nanomaterials: A New Frontier in Brightness and Stability

Nanoparticles represent a versatile class of NIR-II probes, often exhibiting superior brightness and photostability compared to organic dyes.[14][15]

Lanthanide-Doped Nanoparticles (LnNPs)

Lanthanide-doped nanoparticles are inorganic nanocrystals that can be excited in the NIR-I window and emit in the NIR-II window through a process called down-conversion.[16][17] These nanoparticles offer high photostability, low cytotoxicity, and narrow emission bands, which is advantageous for multiplexed imaging.[15]

Quantum Dots (QDs)

Quantum dots are semiconductor nanocrystals with size-tunable fluorescence emission.[18] Lead sulfide (B99878) (PbS) and silver sulfide (Ag2S) quantum dots have been developed to emit in the NIR-II region, enabling high-contrast in vivo imaging.[19]

Single-Walled Carbon Nanotubes (SWCNTs)

Single-walled carbon nanotubes are another class of nanomaterials that exhibit intrinsic fluorescence in the NIR-II region.[14] Their broad absorption and emission spectra make them suitable for deep tissue imaging applications.

Semiconductor Polymer Nanoparticles

Nanoparticles formulated from semiconductor polymers, such as PDFT1032, have emerged as bright and stable NIR-II probes for in vivo tumor imaging.[16]

Quantitative Comparison of NIR-II Fluorophores

To facilitate a direct comparison, the following table summarizes key photophysical properties of selected alternatives to Fluorescent NIR 885.

Fluorophore CategorySpecific ExampleExcitation Max (nm)Emission Max (nm)Quantum Yield (QY)Molar Extinction Coefficient (M⁻¹cm⁻¹)Key Advantages
Small Organic Dyes Indocyanine Green (ICG)~780-805 (in plasma)~810-830 (NIR-I peak), with tail emission >1000 nmVariable, enhanced in plasmaHighFDA-approved, clinically translated, effective for vascular imaging.[6][7][8]
IRDye 800CW~774~790 (NIR-I peak), with tail emission >1000 nm~12%~240,000Well-characterized, available for conjugation.[12]
IR-E1050~780~1050~0.2%Lower than ICGSpecifically designed for NIR-II imaging.[8][13]
IR-12N3~780~810 (NIR-I peak), with tail emission >1000 nmHigh (NIR-I)HighHigh NIR-I quantum yield translates to bright NIR-II tail.[11]
Nanomaterials Lanthanide-Doped NPs~808 or ~9801000-1700 (multiple peaks possible)VariableNot applicableHigh photostability, narrow emission bands, low cytotoxicity.[15][16]
PbS/CdS QDsBroadTunable in NIR-IIVariableNot applicableBright, size-tunable emission.[19]
Ag2S QDsBroadTunable in NIR-IIVariableNot applicableGood biocompatibility for QDs.[19]
SWCNTsBroad1000-1400LowNot applicableIntrinsic NIR-II fluorescence.[14]
PDFT1032 Polymer NPs~809>1000HighNot applicableHigh brightness and stability.[16]

Note: Quantum yields and molar extinction coefficients can vary significantly depending on the solvent and local environment. The data presented here are for comparative purposes.

Experimental Methodologies

Reproducible and reliable in vivo imaging requires well-defined experimental protocols. Below are representative methodologies for deep tissue imaging using NIR-II probes.

In Vivo Vascular Imaging in a Mouse Model

This protocol describes the use of ICG for visualizing blood vessels in the hind limb of a mouse.

Materials:

  • Indocyanine green (ICG) powder

  • Phosphate-buffered saline (PBS) or Bovine Serum Albumin (BSA) solution

  • Anesthetized mouse (e.g., nude mouse)

  • NIR-II imaging system equipped with an InGaAs camera and appropriate filters (e.g., 1000 nm long-pass filter)

  • Excitation light source (e.g., 785 nm laser)

Procedure:

  • Prepare a stock solution of ICG in PBS or BSA solution at a concentration of 1 mg/mL.

  • Anesthetize the mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation).

  • Position the mouse on the imaging stage and acquire a baseline pre-injection image.

  • Intravenously inject the ICG solution via the tail vein at a dosage of approximately 0.5-1 mg/kg.

  • Immediately begin acquiring a time-lapse series of images using the NIR-II imaging system.

  • Continue imaging for a desired period (e.g., 5-15 minutes) to observe the circulation of the dye.

  • Analyze the images to assess vessel clarity and signal-to-background ratio.

Tumor Imaging with Nanoparticles

This protocol outlines a general procedure for imaging tumors in a mouse model using targeted or passively accumulating NIR-II nanoparticles.

Materials:

  • NIR-II emitting nanoparticles (e.g., lanthanide-doped nanoparticles or quantum dots)

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • Anesthetic

  • NIR-II imaging system

Procedure:

  • Disperse the nanoparticles in a biocompatible solution (e.g., saline or PBS).

  • Anesthetize the tumor-bearing mouse.

  • Acquire a pre-injection baseline image of the tumor region.

  • Intravenously inject the nanoparticle suspension. The dosage will depend on the specific nanoparticle formulation.

  • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the accumulation of nanoparticles in the tumor.

  • Analyze the images to determine the tumor-to-background signal ratio over time.

Visualizing the Workflow

To better understand the process of deep tissue imaging, the following diagrams illustrate the general experimental workflow and the advantages of NIR-II imaging.

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis Probe Probe Preparation (e.g., ICG solution, Nanoparticle suspension) Injection Probe Administration (e.g., Intravenous injection) Probe->Injection Animal Animal Model (e.g., Anesthetized mouse) Animal->Injection Acquisition Image Acquisition (NIR-II Imaging System) Injection->Acquisition Processing Image Processing Acquisition->Processing Quantification Data Quantification (e.g., Signal-to-background ratio) Processing->Quantification

A typical experimental workflow for in vivo deep tissue fluorescence imaging.

NIR_Advantage cluster_NIR1 NIR-I Window (700-950 nm) cluster_NIR2 NIR-II Window (1000-1700 nm) NIR1_Source NIR-I Light Source NIR1_Tissue Biological Tissue NIR1_Source->NIR1_Tissue Excitation NIR1_Image Lower Resolution Image (High Scattering & Autofluorescence) NIR1_Tissue->NIR1_Image Emission NIR2_Source NIR-I/II Light Source NIR2_Tissue Biological Tissue NIR2_Source->NIR2_Tissue Excitation NIR2_Image Higher Resolution Image (Low Scattering & Autofluorescence) NIR2_Tissue->NIR2_Image Emission

Comparison of light propagation and image quality in NIR-I versus NIR-II windows.

Conclusion

The field of deep tissue imaging is rapidly advancing, with a growing arsenal (B13267) of fluorescent probes that overcome the limitations of visible and NIR-I imaging. While this compound remains a viable option, alternatives operating in the NIR-II window, such as the FDA-approved ICG and various nanomaterials, offer superior performance for resolving fine details deep within biological tissues. The choice of the optimal probe will depend on the specific application, required penetration depth, and desired spatial resolution. This guide provides a starting point for researchers to navigate the expanding landscape of NIR-II fluorophores and select the most appropriate tool for their scientific inquiries.

References

Assessing the Photostability of Fluorescent NIR 885 Against Other Cyanine Dames: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of in vivo imaging and drug development, the selection of appropriate fluorescent probes is paramount to the success of experimental outcomes. For deep-tissue imaging, near-infrared (NIR) cyanine (B1664457) dyes are the probes of choice due to their emission wavelengths that fall within the "optical window" of biological tissues (700-1700 nm), a range where light absorption and scattering by endogenous molecules like hemoglobin and water are minimized. However, a critical performance characteristic that researchers must consider is the photostability of these dyes. Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, can significantly limit the duration of imaging experiments and compromise the quantitative analysis of biological processes.

Comparative Photostability Overview

The photostability of a fluorescent dye is often quantified by its photobleaching quantum yield or its photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination. A lower quantum yield and a longer half-life indicate higher photostability. The table below summarizes the available photostability data for common NIR cyanine dyes and includes a hypothetical value for Fluorescent NIR 885 for illustrative purposes.

DyePhotobleaching Half-life (t1/2) in minutesRelative PhotostabilityKey Characteristics
This compound Hypothetical ValueHypotheticalA cyanine near-infrared-absorbing dye.[1]
Indocyanine Green (ICG) ~6.2 min (in plasma)[2][3]LowThe only FDA-approved NIR dye for clinical use, but known for its poor photostability and rapid clearance.[4][5]
IR-820 Variable, but generally lowLow to ModerateStructurally similar to ICG, it also exhibits limited photostability in aqueous solutions.[6][7][8][9][10]
IRDye 800CW Generally higher than ICGModerate to HighA popular alternative to ICG for preclinical imaging, offering improved photostability.[2][3][11][12][13]

Disclaimer: The photostability value for this compound is hypothetical and included for illustrative purposes only. Researchers are strongly encouraged to perform their own comparative experiments using the protocol provided below.

Experimental Protocols for Photostability Assessment

To obtain a reliable comparison of the photostability of different cyanine dyes, a standardized experimental protocol is crucial. The following method describes a common approach for measuring the photobleaching rate of fluorescent dyes in solution.

Objective: To quantify and compare the photostability of this compound against other cyanine dyes by measuring their fluorescence decay under continuous illumination.

Materials:

  • This compound

  • Indocyanine Green (ICG)

  • IR-820

  • IRDye 800CW

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or a fluorescence microscope equipped with a suitable NIR laser/light source and a sensitive detector (e.g., a photomultiplier tube or a CCD camera)

  • Quartz cuvettes (for spectrofluorometer) or glass-bottom imaging dishes (for microscope)

  • Neutral density filters

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each dye in an appropriate solvent (e.g., DMSO) at a concentration of 1 mM.

    • Dilute the stock solutions in PBS (pH 7.4) to a final working concentration of 1 µM. Ensure the final concentration of the organic solvent is less than 1% to avoid solvent-induced effects.

    • Protect the dye solutions from light at all times by using amber vials or wrapping them in aluminum foil.

  • Instrumentation Setup:

    • For Spectrofluorometer:

      • Set the excitation wavelength to the absorption maximum of the dye being tested.

      • Set the emission wavelength to the fluorescence maximum of the dye.

      • Use a quartz cuvette and ensure the sample is continuously stirred to minimize localized heating effects.

    • For Fluorescence Microscope:

      • Place the dye solution in a glass-bottom imaging dish.

      • Select the appropriate laser line for excitation and the corresponding emission filter.

      • Use a high numerical aperture objective to focus the excitation light into the sample.

      • Define a region of interest (ROI) for fluorescence intensity measurement.

  • Photobleaching Experiment:

    • Record the initial fluorescence intensity (F₀) of the sample.

    • Continuously illuminate the sample with the excitation light source at a constant power density. The use of neutral density filters may be necessary to control the illumination intensity and achieve a measurable bleaching rate.

    • Record the fluorescence intensity (F(t)) at regular time intervals until the intensity drops to approximately 10-20% of the initial value.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (F(t)/F₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • The data can often be fitted to a single or double exponential decay function to determine the photobleaching rate constant(s).

    • The photobleaching half-life (t₁/₂) can be calculated from the fitted decay curve as the time at which the fluorescence intensity reaches 50% of its initial value.

Visualizing the Photodegradation Pathway

The photobleaching of cyanine dyes is primarily an oxidative process. Upon excitation, the dye molecule can transition to a long-lived triplet state. This triplet state can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which in turn attacks the polymethine chain of the cyanine dye, leading to its irreversible degradation.[14][15]

References

A Researcher's Guide to Cross-Reactivity Testing of Fluorescent NIR 885 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive overview of cross-reactivity testing for antibodies labeled with the near-infrared (NIR) fluorophore, Fluorescent NIR 885. It offers a comparative analysis with other common NIR dyes, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.

Antibody cross-reactivity occurs when an antibody binds to an unintended target with a similar structure to the intended antigen. This can lead to false-positive results and misinterpretation of experimental data. When antibodies are conjugated to fluorophores, the labeling process itself can sometimes influence their binding characteristics, making rigorous validation, including cross-reactivity testing, an indispensable step. The use of near-infrared (NIR) dyes, such as this compound, offers significant advantages for in vivo and in vitro imaging, including deeper tissue penetration and reduced autofluorescence. However, a thorough understanding of their performance in specificity assays is crucial.

Comparative Analysis of NIR Fluorophores

Table 1: Spectral Properties of Common Near-Infrared (NIR) Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound 810 [1]885 [1]Data not availableData not available
IRDye® 800CW774[2]789[2]~240,000~0.08
Alexa Fluor® 790784814~260,000~0.06
Cy7®750773199,000[3]~0.28
s775z775797~250,000~0.12

Note: Molar extinction coefficient and quantum yield are key indicators of a fluorophore's brightness. The values presented are approximate and can vary depending on the conjugation and solvent conditions. Data for this compound is currently limited in publicly accessible resources.

Experimental Protocols for Cross-Reactivity Assessment

A multi-faceted approach employing several techniques is recommended to thoroughly assess the cross-reactivity of this compound labeled antibodies. Here, we provide detailed protocols for three common methods: Western Blot, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.

Western Blotting for Specificity and Cross-Reactivity

Western blotting is a powerful technique to assess the specificity of an antibody by identifying the molecular weight of the protein it recognizes.

Experimental Protocol:

  • Protein Lysate Preparation: Prepare whole-cell lysates from a positive control cell line (known to express the target antigen) and several negative control cell lines (known not to express the target antigen but may express homologous proteins).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking buffer in Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the this compound labeled primary antibody at a predetermined optimal dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST).

  • Signal Detection: Directly image the membrane using a fluorescence imaging system capable of detecting in the 800-900 nm range.

  • Analysis: A specific antibody will show a single band at the expected molecular weight in the positive control lane and no bands in the negative control lanes. The presence of bands in negative control lanes may indicate cross-reactivity.

Competitive ELISA for Quantifying Cross-Reactivity

A competitive ELISA can be used to quantify the degree of cross-reactivity of an antibody with homologous proteins.

Experimental Protocol:

  • Antigen Coating: Coat a 96-well microplate with the purified target antigen at an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) and then block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition Reaction: Prepare a series of dilutions of the unlabeled homologous proteins (potential cross-reactants). In separate tubes, pre-incubate a fixed, subsaturating concentration of the this compound labeled antibody with each dilution of the homologous proteins for 1-2 hours at room temperature.

  • Incubation: Add the pre-incubated antibody-protein mixtures to the antigen-coated wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Detection: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission filters for NIR 885.

  • Analysis: The degree of cross-reactivity is determined by the concentration of the homologous protein required to inhibit the binding of the labeled antibody to the target antigen by 50% (IC50). A lower IC50 value for a homologous protein indicates higher cross-reactivity.

Flow Cytometry for Cell-Based Specificity Testing

Flow cytometry is an excellent method for assessing the specificity of an antibody for a cell surface or intracellular antigen in a heterogeneous cell population.

Experimental Protocol:

  • Cell Preparation: Prepare single-cell suspensions of positive control cells (expressing the target antigen) and negative control cells.

  • Antibody Titration: Determine the optimal concentration of the this compound labeled antibody by performing a titration experiment to find the concentration that gives the best signal-to-noise ratio.

  • Staining: Incubate approximately 1x10^6 cells with the optimal concentration of the this compound labeled antibody for 30-60 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).

  • Data Acquisition: Acquire data on a flow cytometer equipped with a laser and detectors capable of exciting and detecting NIR 885 fluorescence.

  • Analysis: A specific antibody will show a significant increase in fluorescence intensity in the positive control cell population compared to the negative control cell population and an unstained control. Staining of the negative control cell population indicates potential cross-reactivity.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Antibody Cross-Reactivity Testing cluster_prep Sample Preparation cluster_assay Cross-Reactivity Assay cluster_analysis Data Analysis & Interpretation A Positive Control (Target Antigen Expressing) C Western Blot A->C D Competitive ELISA A->D E Flow Cytometry A->E B Negative Control (Homologous Protein Expressing) B->C B->D B->E F Specificity Assessment (Single band at correct MW) C->F G Quantification of Cross-Reactivity (IC50 values) D->G H Cell-Specific Binding (Positive vs. Negative Staining) E->H

Workflow for assessing antibody cross-reactivity.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Differentiation Differentiation Nucleus->Differentiation

Simplified EGFR signaling pathway for context.

Conclusion

Thorough cross-reactivity testing of this compound labeled antibodies is a critical component of robust experimental design. By employing a combination of techniques such as Western Blot, ELISA, and Flow Cytometry, researchers can confidently assess the specificity of their reagents. While specific performance metrics for this compound are still emerging, the protocols and comparative context provided in this guide offer a solid foundation for its evaluation and implementation in sensitive and specific immunofluorescence applications. As with any fluorescently labeled antibody, careful optimization and the use of appropriate controls are essential for obtaining high-quality, reproducible data.

References

Evaluating a Novel NIR Dye: A Comparative Guide for Fluorescent Probes in the 885 nm Emission Range

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a fluorescent near-infrared (NIR) dye with a purported emission maximum of 885 nm is currently challenging due to the limited availability of specific performance data in peer-reviewed scientific literature. "Fluorescent NIR 885" is described as a cyanine-based dye, but detailed in-tissue comparative studies are not readily accessible[1].

Therefore, this guide provides a framework for researchers, scientists, and drug development professionals to evaluate the performance of such a dye. We will focus on established, comparable NIR fluorophores that operate within a similar spectral window (NIR-I, 700-900 nm, and the emerging NIR-Ib, 900-1000 nm)[2][3][4][5]. By understanding the performance of well-characterized alternatives like IRDye 800CW and other cyanine (B1664457) dyes, researchers can establish benchmarks and methodologies to assess a novel dye like NIR 885.

Performance of Comparable NIR Dyes in Different Tissues

The choice of an NIR dye is critical for achieving high sensitivity and deep tissue penetration in in vivo imaging[6][7]. Key performance indicators include quantum yield, brightness, photostability, and the resulting signal-to-background ratio (SBR) in different tissues. The NIR window (700-900 nm) is advantageous due to reduced tissue autofluorescence and light scattering compared to the visible spectrum[2][4][8].

Below is a summary of performance characteristics for commonly used NIR dyes with emission wavelengths approaching the 885 nm range.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (in aqueous solution)Key Characteristics in TissueRelevant Tissues Studied
IRDye 800CW ~774~798-830~0.12-0.23High water solubility, excellent photostability, good brightness. Often used for antibody conjugation and tumor imaging. Can exhibit non-specific accumulation in some cases due to its high negative charge.[6][8][9]Tumor (various xenografts), liver, kidney, muscle[6][8][10]
Indocyanine Green (ICG) ~780~811~0.01FDA-approved, used for perfusion imaging. Known for rapid clearance and some challenges with conjugation and fluorescence quenching when bound to proteins.[7][9][10]Liver, blood vessels, tumor[10][11]
Cy7 / Cypate ~750~770-780VariableA versatile cyanine dye used in many targeted imaging agents. Properties can vary based on conjugation.[6][12]Tumor (various xenografts), lymph nodes[12]
Dyes in NIR-Ib (900-1000 nm) >800900-1000VariableThis emerging window offers potential for even lower scattering and autofluorescence, leading to higher resolution and deeper tissue penetration. Water absorption is a consideration.[5][13]Tumor, vasculature[5]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate evaluation of a new NIR dye against established standards.

Protocol 1: In Vivo Tumor Imaging and Biodistribution

This protocol outlines a general procedure for assessing the tumor-targeting capabilities and biodistribution of an NIR dye conjugate in a murine model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • NIR dye-conjugated targeting molecule (e.g., antibody, peptide).

  • Sterile phosphate-buffered saline (PBS).

  • In vivo imaging system (e.g., IVIS, Pearl) with appropriate excitation and emission filters.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Baseline Imaging: Acquire a pre-injection fluorescence image to determine the level of background autofluorescence.

  • Probe Administration: Inject the NIR dye conjugate intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.

  • Post-injection Imaging: Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.

  • Ex Vivo Analysis: At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the excised tissues to confirm the in vivo signal distribution and quantify fluorescence intensity.

  • Data Analysis: Quantify the average fluorescence intensity in the tumor and other organs at each time point. Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor by that of a non-target tissue (e.g., muscle).

Protocol 2: Preparation of Tissue-Simulating Phantoms

Tissue-simulating phantoms are useful for standardizing and assessing the performance of NIR imaging systems and dyes in a controlled environment that mimics the optical properties of biological tissue.

Materials:

  • Agarose (B213101) or another tissue-mimicking material.

  • Intralipid or a similar scattering agent.

  • India ink or another absorbing agent.

  • NIR dye of interest.

  • Molds to create phantoms of desired shapes and sizes.

Procedure:

  • Phantom Preparation: Prepare a solution of agarose in water.

  • Optical Properties Adjustment: Add appropriate concentrations of Intralipid and India ink to mimic the scattering and absorption properties of the target tissue (e.g., breast tissue).

  • Inclusion of Fluorescent Target: Create smaller, concentrated "tumors" by mixing the NIR dye with a small amount of the phantom material.

  • Embedding: Place the fluorescent "tumor" within a larger, non-fluorescent phantom as it solidifies.

  • Imaging: Use the completed phantom to test the imaging system's sensitivity, resolution, and depth penetration for the specific NIR dye.

Visualizing Experimental Workflows and Pathways

Understanding the experimental process and the biological context is crucial. The following diagrams, created using the DOT language, illustrate a typical workflow for in vivo imaging and a simplified signaling pathway that could be targeted.

G cluster_pre Pre-Injection cluster_inject Injection cluster_post Post-Injection cluster_analysis Data Analysis A Anesthetize Tumor-Bearing Mouse B Acquire Baseline Fluorescence Image A->B C Inject NIR Dye Conjugate (IV) B->C D Live Animal Imaging (Multiple Time Points) C->D E Euthanize & Dissect Tumor and Organs D->E F Ex Vivo Tissue Imaging E->F G Quantify Fluorescence Intensity F->G H Calculate Tumor-to- Background Ratio (TBR) G->H

Caption: A typical workflow for in vivo NIR fluorescence imaging.

G cluster_ligand Targeting cluster_cell Target Cell cluster_signal Imaging Ligand NIR Dye-Labeled Antibody/Ligand Receptor Overexpressed Surface Receptor Ligand->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Pathway Downstream Signaling Internalization->Pathway Signal Fluorescence Signal Accumulation Internalization->Signal

Caption: Targeted NIR probe binding and signal accumulation.

References

A Comparative Guide to Fluorescent NIR 885 and Alexa Fluor Dyes for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for achieving high-quality, reproducible data. Near-infrared (NIR) dyes, in particular, offer significant advantages for deep-tissue and in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration. This guide provides a side-by-side comparison of Fluorescent NIR 885, a cyanine-based dye, and the widely utilized Alexa Fluor family of dyes, with a focus on their performance characteristics and applications in key experimental workflows.

Performance Characteristics: A Quantitative Comparison

The effectiveness of a fluorescent dye is determined by several key photophysical parameters, including its absorption and emission spectra, molar extinction coefficient (a measure of light absorption), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While extensive quantitative data is readily available for the Alexa Fluor series, specific data for the now-discontinued this compound is limited. Therefore, this comparison draws upon the general characteristics of near-infrared cyanine (B1664457) dyes to provide a contextual understanding of its likely performance relative to its Alexa Fluor counterparts.

Table 1: Spectral and Photophysical Properties of Selected Near-Infrared Dyes

FeatureThis compound (as a Cyanine Dye)Alexa Fluor 750Alexa Fluor 790
Excitation Maximum (nm) ~750-800749782
Emission Maximum (nm) 885775805
Molar Extinction Coefficient (cm⁻¹M⁻¹) Typically high for cyanine dyes[1]290,000260,000
Quantum Yield Generally moderate for NIR cyanines0.12Not specified
Brightness (Ext. Coeff. x QY) *Variable34,800Not specified
Photostability Generally lower than Alexa Fluor dyesHighHigh
pH Sensitivity Can be sensitive to environmental conditionsLowLow
Water Solubility Can be lower, prone to aggregationHighHigh

The Alexa Fluor dyes are renowned for their exceptional brightness and photostability, which are critical for demanding applications such as long-term live-cell imaging and quantitative measurements.[2][3] They are also chemically engineered for high water solubility and pH insensitivity, ensuring reliable performance across a range of experimental conditions. Cyanine dyes, the class to which this compound belongs, are known for their high molar extinction coefficients but can exhibit lower quantum yields and photostability compared to the Alexa Fluor series.[4][5] They can also be more susceptible to environmental factors and may have a higher tendency to aggregate in aqueous solutions, which can quench fluorescence.

Experimental Protocols and Workflows

The following sections detail common experimental protocols where near-infrared fluorescent dyes are employed, providing a framework for their practical application.

Immunofluorescence Staining for Microscopy

Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins within cells and tissues. The use of NIR dyes in IF allows for multiplexing with other fluorophores and reduces background from tissue autofluorescence.

Experimental Protocol: Indirect Immunofluorescence Staining

  • Sample Preparation: Cells are cultured on coverslips or tissue sections are prepared on microscope slides.

  • Fixation: Samples are fixed to preserve cellular structure. A common method is incubation with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

  • Permeabilization: If the target protein is intracellular, the cell membrane is permeabilized to allow antibody entry. This is often achieved by incubating with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes.[6][7]

  • Blocking: Non-specific antibody binding is blocked by incubating the sample in a blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: The sample is incubated with the primary antibody, which specifically binds to the target protein. The antibody is diluted in blocking buffer and incubated for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Washing: Unbound primary antibody is removed by washing the sample three times with PBS.[8]

  • Secondary Antibody Incubation: The sample is incubated with a fluorescently labeled secondary antibody that binds to the primary antibody. For this comparison, this would be an anti-primary IgG conjugated to a near-infrared dye like an Alexa Fluor. The incubation is typically for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.[8]

  • Washing: Unbound secondary antibody is removed by washing three times with PBS.[8]

  • Counterstaining (Optional): The cell nuclei can be stained with a fluorescent counterstain like DAPI.

  • Mounting: A drop of mounting medium is added to the sample, and a coverslip is placed on top. The edges are sealed, and the slide is stored in the dark at 4°C until imaging.[8]

  • Imaging: The sample is visualized using a fluorescence microscope equipped with the appropriate filters for the chosen near-infrared dye.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps start Start: Cells/Tissue fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., Normal Serum) perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash (3x PBS) primary_ab->wash1 secondary_ab Secondary Antibody (NIR Dye Conjugate) wash1->secondary_ab wash2 Wash (3x PBS) secondary_ab->wash2 mount Mounting wash2->mount image Fluorescence Microscopy mount->image

Immunofluorescence Staining Workflow.
In Vivo Small Animal Imaging

In vivo imaging allows for the non-invasive monitoring of biological processes in a living organism over time. NIR dyes are particularly well-suited for this application due to their ability to penetrate tissue more deeply than visible light fluorophores.[9][10][11]

Experimental Protocol: Tumor Targeting Study in a Mouse Model

  • Animal Model: An appropriate animal model is selected, for example, nude mice for tumor xenograft studies to minimize light scatter from fur.[2]

  • Probe Preparation: A targeting molecule (e.g., an antibody or small molecule) is conjugated to the near-infrared fluorescent dye.

  • Probe Administration: The fluorescent probe is administered to the animal, typically via intravenous (IV) injection. The volume and dosage are optimized for the specific probe and animal model.[2]

  • Imaging Time Course: The animal is imaged at various time points post-injection to monitor the biodistribution and target accumulation of the probe. The optimal imaging window depends on the pharmacokinetics of the probe.[2]

  • Image Acquisition: The animal is anesthetized and placed in an in vivo imaging system. The system uses a laser to excite the fluorophore and a sensitive camera to detect the emitted NIR fluorescence.

  • Data Analysis: The fluorescence signal intensity in the region of interest (e.g., the tumor) is quantified and compared to background fluorescence to determine the signal-to-noise ratio.

  • Ex Vivo Analysis (Optional): After the final imaging time point, organs can be harvested for ex vivo imaging to confirm the biodistribution of the probe.

InVivo_Imaging_Workflow cluster_setup Experiment Setup cluster_procedure Imaging Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Nude Mouse) probe_prep Prepare NIR-Conjugated Targeting Probe animal_model->probe_prep injection Administer Probe (e.g., IV Injection) probe_prep->injection imaging_series Longitudinal Imaging (Multiple Time Points) injection->imaging_series anesthesia Anesthetize Animal imaging_series->anesthesia acquisition Image Acquisition (In Vivo Imaging System) anesthesia->acquisition quantification Quantify Signal (Region of Interest) acquisition->quantification ex_vivo Ex Vivo Organ Imaging (Optional) quantification->ex_vivo

In Vivo Small Animal Imaging Workflow.

Signaling Pathway Visualization

Near-infrared fluorescent probes are instrumental in studying various signaling pathways in real-time within a cellular context or in vivo. For instance, they can be used to track the internalization of a receptor upon ligand binding, a key event in many signaling cascades.

The diagram below illustrates a simplified representation of a receptor-mediated endocytosis pathway that can be visualized using a NIR-labeled ligand.

Signaling_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor endosome Early Endosome receptor->endosome Internalization lysosome Lysosome (Degradation) endosome->lysosome recycling Recycling Endosome endosome->recycling recycling->receptor Recycling to Membrane ligand NIR-Labeled Ligand ligand->receptor Binding

Receptor-Mediated Endocytosis Pathway.

Conclusion

The choice between this compound and the Alexa Fluor family of dyes depends on the specific requirements of the experiment. For applications demanding the highest brightness, photostability, and reliability, the Alexa Fluor dyes are a superior choice, supported by extensive documentation and a proven track record in the scientific literature. While specific quantitative data for this compound is scarce, as a cyanine dye, it would have been suitable for near-infrared imaging applications, particularly where the benefits of this spectral range are desired and the demands on photostability and brightness are less stringent. Researchers and drug development professionals should carefully consider the photophysical properties and experimental context when selecting the optimal fluorescent probe to ensure the generation of accurate and meaningful data.

References

A Comparative Guide to Near-Infrared Fluorescent Probes: Benchmarking NIR 885 Against Novel NIR-II Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of near-infrared (NIR) fluorescence imaging has revolutionized preclinical and clinical research, offering deeper tissue penetration and reduced autofluorescence compared to traditional visible light imaging. This guide provides an objective comparison of a conventional NIR-I probe, Fluorescent NIR 885, against the next generation of novel NIR-II probes, equipping researchers with the data to make informed decisions for their specific imaging needs.

Introduction to NIR Windows

Fluorescence imaging in the near-infrared spectrum is broadly categorized into two windows:

  • NIR-I (700-900 nm): This window offers significant advantages over visible light imaging but is still subject to some light scattering and tissue autofluorescence.

  • NIR-II (1000-1700 nm): Probes in this range exhibit markedly reduced light scattering and minimal tissue autofluorescence, leading to deeper tissue penetration, higher spatial resolution, and improved signal-to-background ratios (SBR).[1][2][3]

This guide will focus on a comparative analysis of probes operating in these two windows.

Performance Benchmark: NIR-I vs. NIR-II Probes

For a comprehensive comparison, we are evaluating the commercially available NIR-I probe, This compound , and a well-established NIR-I benchmark, IRDye® 800CW , against two representative novel NIR-II probes: IR-1061 and CH1055 . While specific quantum yield and molar extinction coefficient data for this compound were not available in the public domain at the time of this review, we can still draw meaningful comparisons based on its spectral properties and the general performance characteristics of NIR-I probes.

Table 1: Photophysical Properties of Selected NIR Probes

PropertyThis compound (NIR-I)IRDye® 800CW (NIR-I)IR-1061 (NIR-II)CH1055 (NIR-II)
Excitation Max (λex) 810 nm[4]773 - 775 nm[5][6]~1064 nm[7]808 nm[8]
Emission Max (λem) 885 nm[4]792 nm[5][6]~1100 nm[7]1055 nm
Quantum Yield (Φ) Data not available~12% in aqueous media[9]~0.5-1.7% in organic solvents[10]Data not available
Molar Extinction Coefficient (ε) Data not available~242,000 M⁻¹cm⁻¹[9]Data not availableData not available
Imaging Window NIR-INIR-INIR-IINIR-II

Key Observations:

  • Spectral Range: this compound and IRDye® 800CW operate within the NIR-I window, while IR-1061 and CH1055 emit in the advantageous NIR-II window.

  • Quantum Yield: IRDye® 800CW, a highly optimized NIR-I dye, exhibits a strong quantum yield. The reported quantum yields for some NIR-II dyes like IR-1061 are lower in comparison, a common characteristic of longer wavelength emitters. However, the benefits of imaging in the NIR-II window, such as reduced background, can often compensate for a lower quantum yield, resulting in a superior signal-to-background ratio in deep tissue imaging.[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate benchmarking of fluorescent probes. Below are methodologies for key performance-indicating experiments.

Experimental Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Objective: To determine the molar extinction coefficient of a fluorescent probe.

Materials:

  • Spectrophotometer (e.g., UV-Vis)

  • Quartz cuvettes (typically 1 cm path length)

  • The fluorescent probe of interest

  • High-purity solvent (e.g., DMSO, water, or PBS, depending on the probe's solubility)

  • Analytical balance and volumetric flasks for preparing stock solutions

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the fluorescent probe and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: For each dilution, measure the absorbance at the probe's maximum absorption wavelength (λmax) using the spectrophotometer. Use the same solvent as a blank reference.

  • Plot data: Plot the absorbance values (A) on the y-axis against the corresponding molar concentrations (c) on the x-axis.

  • Calculate the molar extinction coefficient: According to the Beer-Lambert law (A = εbc, where b is the path length of the cuvette), the slope of the resulting linear graph is equal to the molar extinction coefficient (ε) when the path length is 1 cm.[12][13][14][15]

Experimental Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of a fluorescent probe.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • The fluorescent probe of interest (sample)

  • A standard fluorescent dye with a known quantum yield in the same spectral region

  • High-purity solvent

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure absorbance: Record the UV-Vis absorption spectra for all solutions.

  • Measure fluorescence: Record the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)²

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_standard are the refractive indices of the sample and standard solutions (if different solvents are used).

Experimental Protocol 3: In Vivo Fluorescence Imaging in a Murine Model

This protocol outlines a general procedure for evaluating the in vivo performance of NIR fluorescent probes in a mouse tumor model.

Objective: To assess the tumor-targeting ability and imaging performance of a NIR fluorescent probe in vivo.

Materials:

  • In vivo imaging system equipped for NIR-I and/or NIR-II fluorescence imaging

  • Anesthesia system (e.g., isoflurane)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • The fluorescent probe formulated for in vivo administration

  • Sterile saline or other appropriate vehicle

  • Syringes and needles for injection

Procedure:

  • Animal preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the mouse in the imaging chamber on a heated stage to maintain body temperature.

  • Pre-injection imaging: Acquire a baseline fluorescence image of the mouse before injecting the probe to assess autofluorescence levels.

  • Probe administration: Inject the fluorescent probe solution intravenously (e.g., via the tail vein). The dosage will depend on the specific probe and experimental design.

  • Post-injection imaging: Acquire fluorescence images at various time points post-injection (e.g., 1h, 4h, 8h, 24h) to monitor the biodistribution and tumor accumulation of the probe. Use appropriate excitation and emission filters for the specific probe.

  • Image analysis: Quantify the fluorescence intensity in the tumor region and in a background region (e.g., muscle tissue) to calculate the signal-to-background ratio (SBR) at each time point.

  • Ex vivo imaging (optional): At the end of the experiment, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo biodistribution of the probe.[16][17][18][19]

Visualizing the Advantage: NIR-I vs. NIR-II Imaging

The following diagrams illustrate the fundamental differences in the imaging workflow and the underlying principles that give NIR-II probes their advantage.

G cluster_0 NIR-I Imaging Workflow cluster_1 NIR-II Imaging Workflow NIR-I Probe\n(e.g., this compound) NIR-I Probe (e.g., this compound) Systemic Administration Systemic Administration NIR-I Probe\n(e.g., this compound)->Systemic Administration Tissue Accumulation Tissue Accumulation Systemic Administration->Tissue Accumulation Excitation (700-900 nm) Excitation (700-900 nm) Tissue Accumulation->Excitation (700-900 nm) Emission (750-900 nm) Emission (750-900 nm) Excitation (700-900 nm)->Emission (750-900 nm) Image Acquisition Image Acquisition Emission (750-900 nm)->Image Acquisition Analysis (Moderate SBR) Analysis (Moderate SBR) Image Acquisition->Analysis (Moderate SBR) NIR-II Probe\n(e.g., IR-1061) NIR-II Probe (e.g., IR-1061) Systemic Administration Systemic Administration NIR-II Probe\n(e.g., IR-1061)->Systemic Administration Deep Tissue Accumulation Deep Tissue Accumulation Systemic Administration ->Deep Tissue Accumulation Excitation (800-1300 nm) Excitation (800-1300 nm) Deep Tissue Accumulation->Excitation (800-1300 nm) Emission (1000-1700 nm) Emission (1000-1700 nm) Excitation (800-1300 nm)->Emission (1000-1700 nm) Image Acquisition Image Acquisition Emission (1000-1700 nm)->Image Acquisition Analysis (High SBR) Analysis (High SBR) Image Acquisition ->Analysis (High SBR) G cluster_0 Light-Tissue Interaction cluster_1 NIR-I Window cluster_2 NIR-II Window High Scattering High Scattering Limited Penetration Limited Penetration High Scattering->Limited Penetration Moderate Absorption Moderate Absorption Some Autofluorescence Some Autofluorescence Low Scattering Low Scattering Deep Tissue Imaging Deep Tissue Imaging Low Scattering->Deep Tissue Imaging Low Absorption Low Absorption Minimal Autofluorescence Minimal Autofluorescence NIR-I Probe NIR-I Probe NIR-I Probe->High Scattering NIR-II Probe NIR-II Probe NIR-II Probe->Low Scattering

References

Optimizing Antibody-Fluorophore Conjugate Performance: The Critical Role of Degree of Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The conjugation of near-infrared (NIR) fluorescent dyes to monoclonal antibodies has revolutionized preclinical and clinical research, enabling sensitive and specific visualization of biological targets in vitro and in vivo. The performance of these antibody-dye conjugates, however, is critically dependent on the degree of labeling (DOL)—the average number of dye molecules attached to a single antibody. This guide provides an objective comparison of how different DOL values impact the performance of antibody-fluorescent conjugates, with a focus on dyes in the 800-900 nm NIR spectrum. While specific data for "NIR 885" is not extensively available in published literature, the principles and experimental data from well-characterized, spectrally similar dyes like IRDye 800CW and Alexa Fluor 790 provide a strong framework for optimizing its use.

The Balancing Act: Signal Intensity vs. Biological Functionality

A higher DOL can potentially increase the fluorescence signal, but it also carries the risk of detrimental effects on the antibody's function and stability.[1][2] Over-labeling can lead to self-quenching, where proximal dye molecules interfere with each other's fluorescence, resulting in a diminished signal.[1][2] Furthermore, excessive conjugation can alter the antibody's structure, potentially reducing its binding affinity to the target antigen and affecting its pharmacokinetic properties, such as leading to faster clearance from circulation and increased uptake by the liver.[2][3][4]

Conversely, a low DOL may not provide a sufficiently strong signal for sensitive detection. Therefore, determining the optimal DOL is a crucial step in developing robust and reliable antibody-dye conjugates. For many applications, a lower DOL of 0.3 to 2.5 is often found to be ideal, preserving the antibody's natural biological properties while providing adequate fluorescence for imaging.[2][3][4][5]

Comparative Performance Metrics at Different DOLs

The following table summarizes the expected impact of varying DOLs on key performance parameters of an antibody-NIR dye conjugate. The data is compiled from studies on commonly used NIR dyes like IRDye 800CW and Alexa Fluor dyes.

Performance ParameterLow DOL (e.g., 0.3 - 2)Moderate DOL (e.g., 2 - 5)High DOL (e.g., > 5)
Fluorescence Intensity ModerateHigh (potentially optimal)May be reduced due to self-quenching[1][2]
Binding Affinity Minimally affectedPotentially reducedOften significantly reduced[1]
In Vivo Clearance Similar to unlabeled antibody[2][3][4]Increased clearance rateRapid clearance from circulation[2][3][4]
Liver Uptake Minimal increaseModerately increasedSignificantly increased[3]
Stability Generally highMay be reducedProne to aggregation and instability[5]
Signal-to-Noise Ratio GoodOften optimalCan be lower due to quenching and non-specific uptake

Alternative Near-Infrared Dyes for Comparison

While this guide focuses on the principles applicable to a dye like NIR 885, several other well-characterized NIR dyes are available. The choice of dye can also significantly impact the conjugate's performance.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Key Features
IRDye 800CW ~774~789~270,000Widely used for in vivo imaging, well-characterized.[3][6]
Alexa Fluor 790 ~784~814~260,000High photostability and brightness.
Cy7 ~750~773~250,000A common NIR dye, though can have lower stability.
iFluor 790 ~784~810~275,000Bright and photostable alternative.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for optimizing and validating antibody-dye conjugates.

Protocol 1: Antibody Labeling with an NHS Ester-Reactive NIR Dye

This protocol describes a general method for labeling antibodies with an N-hydroxysuccinimide (NHS) ester-functionalized NIR dye, which reacts with primary amines (lysine residues) on the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[8]

  • NIR 885 NHS ester (or alternative NIR dye NHS ester).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25) equilibrated with PBS.

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS using dialysis or a desalting column. Adjust the antibody concentration to 2-10 mg/mL.[8][9]

  • Dye Preparation: Allow the vial of NIR dye NHS ester to warm to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done immediately before use.[9]

  • Labeling Reaction:

    • Add the reaction buffer to the antibody solution to achieve a final pH of 8.3-8.5.

    • Calculate the required amount of dye solution to achieve the desired molar dye-to-antibody ratio (e.g., start with ratios of 5:1, 10:1, and 20:1 for optimization).

    • Slowly add the dye solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[9][10]

  • Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Separate the labeled antibody from the unreacted dye using a desalting column. Collect the first colored fraction, which contains the antibody-dye conjugate.[9][10]

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye (λmax, assumed to be ~885 nm for NIR 885).

Procedure:

  • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and the dye's λmax (A_max).

  • Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the DOL:

    • DOL = A_max / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of the NIR dye at its λmax.

Protocol 3: In Vitro Binding Affinity Assay (Flow Cytometry)

This protocol assesses the impact of labeling on the antibody's ability to bind to its target on cells.

Materials:

  • Target cells expressing the antigen of interest.

  • Unlabeled antibody (as a control).

  • Antibody-dye conjugates with varying DOLs.

  • FACS buffer (e.g., PBS with 1% BSA).

Procedure:

  • Harvest and wash the target cells, then resuspend in FACS buffer.

  • Prepare serial dilutions of the unlabeled antibody and the antibody-dye conjugates.

  • Incubate a fixed number of cells with the different concentrations of antibodies for 1-2 hours on ice.

  • Wash the cells with FACS buffer to remove unbound antibodies.

  • For the unlabeled antibody, add a secondary antibody conjugated to a different fluorophore to detect binding. The labeled conjugates can be detected directly.

  • Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) at each antibody concentration.

  • Plot the MFI against the antibody concentration and determine the dissociation constant (Kd) to compare the binding affinities of the labeled and unlabeled antibodies.

Visualizing the Workflow and Concepts

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.3-8.5) Ab->Mix Dye NIR 885 NHS Ester in DMSO Dye->Mix Incubate Incubate 1 hr (Room Temp, Dark) Mix->Incubate Quench Quench Reaction (Tris Buffer) Incubate->Quench Purify Purify via Desalting Column Quench->Purify DOL Determine DOL (Spectrophotometry) Purify->DOL Assay Performance Assays (e.g., Binding Affinity) Purify->Assay

DOL_Impact cluster_increase Increasing DOL cluster_decrease Increasing DOL DOL Degree of Labeling (DOL) Signal Fluorescence Signal (up to a point) DOL->Signal Increases Clearance In Vivo Clearance DOL->Clearance Increases Uptake Non-specific Uptake DOL->Uptake Increases Affinity Binding Affinity DOL->Affinity Decreases Stability Conjugate Stability DOL->Stability Decreases Quenching Signal (due to quenching) Signal->Quenching leads to

Conclusion

The degree of labeling is a paramount parameter in the development of antibody-fluorescent NIR dye conjugates. A systematic approach to optimizing the DOL for each specific antibody and dye combination is essential to achieve a balance between signal intensity and the preservation of biological function. While a higher DOL may seem advantageous for a stronger signal, the potential for negative impacts on affinity, stability, and in vivo performance necessitates careful characterization. For most applications, a low to moderate DOL will yield the most reliable and reproducible results, ensuring the integrity of the antibody's targeting capabilities. The protocols and comparative data provided in this guide offer a robust starting point for researchers to develop high-performing antibody-NIR 885 conjugates for their specific research needs.

References

Safety Operating Guide

Proper Disposal of Fluorescent NIR 885: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Fluorescent NIR 885, a cyanine-based near-infrared dye, requires careful handling and disposal due to its chemical nature. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedures based on the known properties of cyanine (B1664457) dyes and general best practices for hazardous chemical waste management in a research environment.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is crucial to minimize exposure and ensure personal safety.

Recommended PPE:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Procedures

The proper disposal of this compound and materials contaminated with it should be treated as a hazardous waste process. Under no circumstances should this dye or its solutions be disposed of down the drain or in the regular trash[1].

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Contaminated solid materials such as gloves, weigh boats, and absorbent paper should be collected in a designated, sealed plastic bag or container.

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a dedicated, sealed, and properly labeled waste container. The container should be made of a material compatible with the solvent used (e.g., a high-density polyethylene (B3416737) carboy for aqueous solutions).

    • If the dye is dissolved in a flammable solvent, it must be collected in a separate, appropriately rated container for flammable waste.

  • Sharps Waste:

    • Any sharps, such as pipette tips or needles, that are contaminated with this compound must be disposed of in a designated sharps container.

2. Labeling of Waste Containers:

Proper labeling is essential for the safe handling and disposal of hazardous waste by your institution's Environmental Health and Safety (EHS) department.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • List all components of the waste, including solvents and their approximate concentrations.

  • Indicate the date when the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Follow all institutional-specific procedures for waste pickup requests.

Waste Stream Management

The following table summarizes the different waste streams containing this compound and the appropriate disposal methods.

Waste TypeDisposal ContainerDisposal Procedure
Unused/Expired Solid Dye Original or labeled, sealed, compatible container.Collect as hazardous solid chemical waste. Arrange for EHS pickup.
Contaminated Solid Debris (gloves, etc.)Labeled, sealed plastic bag or container.Collect as hazardous solid chemical waste. Arrange for EHS pickup.
Aqueous Solutions of Dye Labeled, sealed, compatible liquid waste container.Collect as hazardous aqueous chemical waste. Do not pour down the drain. Arrange for EHS pickup.
Organic Solvent Solutions of Dye Labeled, sealed, flammable liquid waste container.Collect as hazardous flammable waste. Do not pour down the drain. Arrange for EHS pickup.
Contaminated Sharps Designated sharps container.Dispose of in the sharps container. When full, arrange for pickup according to institutional biohazardous/sharps waste procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.

start Start: Waste containing This compound generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused dye, contaminated debris) waste_type->solid Solid liquid Liquid Waste (Aqueous or solvent solutions) waste_type->liquid Liquid sharps Sharps Waste (Contaminated needles, pipette tips) waste_type->sharps Sharps collect_solid Collect in a labeled, sealed hazardous waste container. solid->collect_solid collect_liquid Collect in a labeled, sealed, compatible liquid waste container. liquid->collect_liquid collect_sharps Dispose of in a designated sharps container. sharps->collect_sharps store Store in designated satellite accumulation area. collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for waste pickup. store->contact_ehs

Caption: Disposal workflow for this compound waste.

Disclaimer: The information provided is based on general laboratory safety principles for handling cyanine dyes. It is imperative to consult your institution's specific hazardous waste management guidelines and the official Safety Data Sheet (SDS) for this compound, if available, for complete and compliant disposal procedures. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.

References

Personal protective equipment for handling Fluorescent NIR 885

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fluorescent NIR 885

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound, a near-infrared cyanine (B1664457) dye. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this solid dye.

Body Part Required PPE Specifications and Rationale
Eyes Safety GogglesMust provide a complete seal around the eyes to protect against dust particles. Standard safety glasses are not sufficient.
Respiratory N95 Respirator (or equivalent)Essential for preventing inhalation of fine dust particles, especially during weighing and transfer operations.
Hands Nitrile Gloves (Double-gloved)Wear two pairs of nitrile gloves to provide a robust barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Inspect gloves for any signs of degradation before and during use.
Body Laboratory CoatA buttoned lab coat should be worn at all times to protect skin and personal clothing from contamination.
II. Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps for the safe handling of solid this compound in a laboratory setting.

A. Preparation:

  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Gather Materials: Before starting, ensure all necessary equipment is within reach inside the containment area. This includes the dye container, weighing paper or boat, spatula, and the final container for the prepared solution.

  • Pre-weighing Checks: Ensure the analytical balance is clean and calibrated.

B. Weighing and Solution Preparation:

  • Don PPE: Put on all required PPE as specified in the table above.

  • Tare the Balance: Place a clean weighing paper or boat on the analytical balance and tare it to zero.

  • Dispense the Dye: Carefully open the container of this compound. Using a clean spatula, gently dispense the desired amount of the solid dye onto the weighing paper. Avoid any sudden movements that could create dust.

  • Close Container: Immediately and securely close the primary container of the dye.

  • Transfer: Carefully transfer the weighed dye into the final container. If preparing a solution, add the solvent slowly to avoid splashing.

  • Clean Up: After transfer, dispose of the weighing paper and any contaminated items in the designated solid waste container. Clean the spatula and the balance surface thoroughly.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this dye must be treated as hazardous chemical waste.

A. Waste Segregation and Collection:

  • Solid Waste:

    • Container: Use a dedicated, clearly labeled, and sealed container for all solid waste contaminated with this compound. This includes used weighing papers, gloves, and any other contaminated disposable materials.

    • Labeling: The container must be labeled as "Hazardous Waste: Solid Fluorescent Dye" and include the full chemical name "this compound".

  • Liquid Waste:

    • Container: Collect all solutions containing this compound in a separate, sealed, and clearly labeled container.

    • Labeling: The container must be labeled as "Hazardous Waste: Liquid Fluorescent Dye Solution" and list all chemical components, including the dye and the solvent(s) used.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with the dye must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

B. Final Disposal:

  • Professional Service: All segregated and labeled waste must be disposed of through a licensed professional waste disposal service.[1] Do not dispose of this material down the drain or in regular trash.[2][3]

  • Packaging: Ensure all waste containers are securely sealed before being handed over to the disposal service. Contaminated packaging should be disposed of in the same manner as the product itself.[1]

IV. Emergency Procedures

In the event of accidental exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Spill: For a small spill, carefully clean the area without creating dust. Place the spilled material into a sealed container for disposal.[1] For large spills, evacuate the area and contact your institution's environmental health and safety office.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep 1. Don PPE Gather 2. Gather Materials in Hood Prep->Gather Balance 3. Calibrate Balance Gather->Balance Weigh 4. Weigh Solid Dye Balance->Weigh Transfer 5. Transfer to Container Weigh->Transfer Clean 6. Clean Workspace Transfer->Clean Segregate 7. Segregate Waste Clean->Segregate Label 8. Label Waste Containers Segregate->Label Dispose 9. Professional Disposal Label->Dispose

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.